Difamilast
説明
Structure
3D Structure
特性
IUPAC Name |
N-[[2-[4-(difluoromethoxy)-3-propan-2-yloxyphenyl]-1,3-oxazol-4-yl]methyl]-2-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2N2O5/c1-4-29-18-8-6-5-7-17(18)21(28)26-12-16-13-30-22(27-16)15-9-10-19(32-23(24)25)20(11-15)31-14(2)3/h5-11,13-14,23H,4,12H2,1-3H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBILHPIHUPBPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=COC(=N2)C3=CC(=C(C=C3)OC(F)F)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937782-05-3 | |
| Record name | Difamilast [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937782053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difamilast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14987 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DIFAMILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3U32GLJ0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Difamilast: A Technical Whitepaper on its Selective Inhibition of PDE4B and Functional Consequences
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difamilast (OPA-15406) is a novel topical, nonsteroidal phosphodiesterase 4 (PDE4) inhibitor with demonstrated efficacy in the treatment of atopic dermatitis. This document provides an in-depth technical overview of this compound, with a specific focus on its subtype selectivity for PDE4B, the downstream functional consequences of this inhibition, and the experimental methodologies used to characterize its activity. Quantitative data on its inhibitory potency and cellular effects are presented, along with detailed signaling pathway diagrams and experimental workflows to support further research and development in this area.
Introduction
Phosphodiesterase 4 (PDE4) is an enzyme critical to the inflammatory cascade, primarily through its hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in immune cells. By degrading cAMP, PDE4 terminates its signaling, which would otherwise suppress the production of pro-inflammatory mediators. The PDE4 enzyme family comprises four subtypes (A, B, C, and D), which are differentially expressed in various tissues and cell types. PDE4B is highly expressed in a range of immune cells, including T cells, monocytes, and macrophages, making it a prime therapeutic target for inflammatory diseases. This compound is a selective PDE4 inhibitor, with a notable preference for the PDE4B subtype, which is believed to contribute to its favorable therapeutic window, minimizing side effects associated with the inhibition of other PDE4 subtypes, such as emesis linked to PDE4D inhibition.[1][2]
Quantitative Data: Inhibitory Profile of this compound
The subtype selectivity and functional potency of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against PDE4 subtypes and its effect on the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).
Table 1: this compound IC50 Values for PDE4 Subtypes
| PDE4 Subtype | IC50 (µM) |
| PDE4A | 0.0832[1] |
| PDE4B | 0.0112[1] |
| PDE4C | 0.2493[1] |
| PDE4D | 0.0738[1] |
Data presented as the half-maximal inhibitory concentration (IC50).
Table 2: this compound Inhibition of TNF-α Production
| Cell Type | IC50 (nM) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 19[1] |
| Mouse Peripheral Blood Mononuclear Cells (PBMCs) | 3.5[1] |
Data presented as the half-maximal inhibitory concentration (IC50) for lipopolysaccharide (LPS)-induced TNF-α secretion.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of PDE4B, leading to an increase in intracellular cAMP levels within immune cells. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-responsive element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates gene transcription, leading to a decrease in the expression of pro-inflammatory cytokines such as TNF-α, IL-4, IL-5, and IL-13, and an increase in the expression of anti-inflammatory mediators. Furthermore, elevated cAMP levels can interfere with the activation of the NF-κB signaling pathway, a critical regulator of inflammation.
Diagram: this compound Mechanism of Action
Caption: Signaling pathway of this compound-mediated PDE4B inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the PDE4B subtype selectivity and function of this compound.
In Vitro PDE4 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified PDE4 subtypes. A common method is the fluorescence polarization (FP) assay.
Objective: To determine the IC50 value of this compound against purified recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.
Materials:
-
Purified recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP).
-
This compound stock solution (in DMSO).
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA).
-
Binding agent for FP (binds to hydrolyzed AMP).
-
384-well, low-volume, black microplates.
-
Fluorescence polarization plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Assay Plate Setup: Add the diluted this compound or vehicle control (assay buffer with DMSO) to the wells of the 384-well plate.
-
Enzyme Addition: Dilute the specific recombinant PDE4 enzyme subtype to the desired concentration in assay buffer and add to each well (except for 'no enzyme' controls).
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Reaction Termination and Signal Detection: Add the binding agent to stop the reaction and bind to the hydrolyzed AMP. Incubate for an additional 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Diagram: Workflow for In Vitro PDE4 Inhibition Assay
Caption: General workflow for the in vitro PDE4 inhibition assay.
TNF-α Release Assay in Human PBMCs
This cell-based assay measures the functional consequence of PDE4B inhibition on the production of a key pro-inflammatory cytokine.
Objective: To determine the IC50 value of this compound for the inhibition of LPS-induced TNF-α release from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
RPMI 1640 culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS).
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Human TNF-α ELISA kit.
Procedure:
-
Cell Plating: Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each this compound concentration relative to the LPS-stimulated vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Diagram: Workflow for TNF-α Release Assay
Caption: Workflow for the TNF-α release assay in human PBMCs.
Conclusion
This compound is a potent and selective PDE4B inhibitor that effectively suppresses the production of pro-inflammatory cytokines, such as TNF-α, in immune cells. Its selectivity for the PDE4B subtype is a key characteristic that likely contributes to its clinical efficacy and favorable side effect profile. The experimental protocols and signaling pathway information provided in this whitepaper offer a comprehensive resource for researchers in the field of inflammatory diseases and drug development, facilitating further investigation into the therapeutic potential of selective PDE4B inhibition.
References
Difamilast's Impact on Intracellular cAMP Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difamilast (OPA-15406) is a topical, non-steroidal selective phosphodiesterase 4 (PDE4) inhibitor that has demonstrated clinical efficacy in the treatment of atopic dermatitis (AD).[1][2] Its mechanism of action is centered on the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways, which play a critical role in the inflammatory processes underlying AD. By selectively targeting PDE4, an enzyme responsible for the degradation of cAMP, this compound leads to an accumulation of intracellular cAMP, thereby attenuating inflammatory responses.[3][4] This technical guide provides an in-depth overview of the intracellular cAMP signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms.
Core Mechanism of Action: PDE4 Inhibition
The primary molecular target of this compound is phosphodiesterase 4 (PDE4), an enzyme highly expressed in inflammatory cells such as T-cells, monocytes, macrophages, and keratinocytes.[1][2] PDE4 specifically hydrolyzes cAMP to adenosine 5'-monophosphate (5'-AMP), thus terminating its signaling activity. This compound's inhibitory action on PDE4 prevents this degradation, leading to elevated intracellular cAMP levels.[3]
This compound exhibits a notable selectivity for the PDE4B subtype, which is significantly involved in the inflammatory response.[1] This selectivity is crucial as it may contribute to a favorable therapeutic window, minimizing side effects associated with the inhibition of other PDE4 subtypes, such as PDE4D, which is linked to emesis.[1]
Quantitative Data
The following tables summarize the key quantitative data demonstrating the potency and effects of this compound on its molecular target and downstream inflammatory markers.
Table 1: Inhibitory Activity of this compound on PDE4 Subtypes
| PDE4 Subtype | IC50 (μM) | Source |
| PDE4B | 0.0112 | [1] |
| PDE4D | 0.0738 | [1] |
Table 2: Inhibitory Effect of this compound on TNF-α Production
| Cell Type | IC50 (μM) | Source |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.0109 | [1] |
| Mouse Peripheral Blood Mononuclear Cells (PBMCs) | 0.0035 | [1] |
Table 3: Effect of this compound on Intracellular cAMP and Downstream Markers in Normal Human Epidermal Keratinocytes (NHEKs)
| Treatment | Effect | Source |
| This compound (1 or 5 μM) | Increase in intracellular cAMP levels | [5] |
| This compound (5 μM) | Increase in CREB phosphorylation | [6] |
Signaling Pathways Affected by this compound
The elevation of intracellular cAMP by this compound triggers a cascade of anti-inflammatory events, primarily through two key pathways: the Protein Kinase A (PKA) pathway and a more recently elucidated pathway involving the Aryl Hydrocarbon Receptor (AHR).
The Canonical cAMP-PKA-CREB Signaling Pathway
Increased levels of cAMP lead to the activation of Protein Kinase A (PKA).[3] Active PKA then phosphorylates the cAMP Response Element Binding Protein (CREB).[6] Phosphorylated CREB (pCREB) translocates to the nucleus, where it binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription. This ultimately results in a decreased production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13).[3]
The Novel AHR-NRF2-sST2 Signaling Pathway in Keratinocytes
Recent studies have uncovered a novel mechanism of action for this compound in keratinocytes. Increased cAMP levels activate the Aryl Hydrocarbon Receptor (AHR), leading to the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2).[7][8] This AHR-NRF2 axis then upregulates the production and secretion of soluble ST2 (sST2).[7][8] sST2 acts as a decoy receptor for the pro-inflammatory cytokine Interleukin-33 (IL-33), preventing IL-33 from binding to its cell surface receptor ST2L on immune cells like basophils.[5][8] By neutralizing IL-33, this compound indirectly inhibits the downstream inflammatory signaling cascade mediated by this cytokine, including the production of TNF-α, IL-5, and IL-13.[5][8]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's mechanism of action.
PDE4 Inhibition Assay (Fluorescence Polarization)
This assay determines the in vitro potency of this compound against recombinant PDE4 enzymes.
-
Principle: The assay is based on the principle of fluorescence polarization (FP). A small, fluorescently labeled cAMP substrate (FAM-cAMP) rotates rapidly in solution, resulting in low FP. When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, a binding agent in the assay mix captures the resulting phosphate (B84403) group, forming a larger, slower-tumbling complex with high FP. The inhibitory effect of this compound is measured by its ability to prevent this increase in FP.
-
Materials:
-
Recombinant human PDE4B and PDE4D enzymes
-
FAM-cAMP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Binding Agent (specific for phosphate group)
-
This compound
-
384-well microplates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer with a final DMSO concentration not exceeding 1%.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the FAM-cAMP substrate to all wells.
-
Initiate the reaction by adding the recombinant PDE4 enzyme to all wells except for the "no enzyme" control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
Terminate the reaction by adding the Binding Agent to all wells.
-
Incubate for a further period (e.g., 30 minutes) to allow for binding.
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Intracellular cAMP Measurement Assay (ELISA)
This assay quantifies the increase in intracellular cAMP levels in cells treated with this compound.
-
Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA). cAMP in the cell lysate competes with a fixed amount of horseradish peroxidase (HRP)-labeled cAMP for binding sites on a cAMP-specific antibody coated on a microplate. The amount of HRP-cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.
-
Materials:
-
Normal Human Epidermal Keratinocytes (NHEKs)
-
Cell culture medium and reagents
-
This compound
-
Cell lysis buffer
-
cAMP ELISA kit (containing cAMP-specific antibody-coated plate, HRP-labeled cAMP, standards, wash buffer, and substrate)
-
Microplate reader
-
-
Procedure:
-
Culture NHEKs to the desired confluency in multi-well plates.
-
Treat the cells with various concentrations of this compound or vehicle for a specified time.
-
Lyse the cells using the provided lysis buffer to release intracellular cAMP.
-
Add the cell lysates and cAMP standards to the wells of the antibody-coated microplate.
-
Add HRP-labeled cAMP to each well and incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: A standard curve is generated using the cAMP standards. The concentration of cAMP in the cell lysates is then determined by interpolating from the standard curve.
Cytokine Release Assay from PBMCs (ELISA)
This assay measures the inhibitory effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α, from human Peripheral Blood Mononuclear Cells (PBMCs).
-
Principle: PBMCs are stimulated in vitro to produce cytokines. The amount of a specific cytokine (e.g., TNF-α) released into the cell culture supernatant is quantified using a sandwich ELISA.
-
Materials:
-
Human whole blood
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) as a stimulant
-
This compound
-
TNF-α ELISA kit
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a specific density (e.g., 2 x 10^5 cells/well).
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate the plate for a defined period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
Centrifuge the plate and collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: The percentage of inhibition of TNF-α production is calculated for each this compound concentration, and the IC50 value is determined.
Conclusion
This compound exerts its anti-inflammatory effects through the targeted inhibition of PDE4, leading to an increase in intracellular cAMP. This elevation in cAMP modulates downstream signaling pathways, including the well-established PKA-CREB axis and a novel AHR-NRF2 pathway in keratinocytes. The culmination of these molecular events is a reduction in the production of key pro-inflammatory cytokines implicated in the pathophysiology of atopic dermatitis. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical framework for understanding and further investigating the mechanism of action of this compound. This knowledge is crucial for the continued development and clinical application of this targeted therapy for inflammatory skin diseases.
References
- 1. Ex vivo stimulation of peripheral blood mononuclear cells (PBMC) [protocols.io]
- 2. Nrf2 Transcription Factor, a Novel Target of Keratinocyte Growth Factor Action Which Regulates Gene Expression and Inflammation in the Healing Skin Wound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elkbiotech.com [elkbiotech.com]
- 4. ijbs.com [ijbs.com]
- 5. Human soluble ST2 (sST2) Elisa Kit – AFG Scientific [afgsci.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. resources.revvity.com [resources.revvity.com]
Difamilast: A Technical Guide on its Attenuation of Pro-inflammatory Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Difamilast (OPA-15406) is a topical selective phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant efficacy in the treatment of atopic dermatitis (AD).[1][2][3] Its therapeutic effect is largely attributed to its ability to modulate the inflammatory response by suppressing the production of pro-inflammatory cytokines. This guide provides a detailed overview of the mechanisms, quantitative effects, and experimental protocols related to the action of this compound on key inflammatory mediators.
Core Mechanism of Action: PDE4 Inhibition and cAMP Regulation
The primary mechanism of this compound involves the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[4][5] PDE4 is highly expressed in various immune and inflammatory cells.[6] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates the activity of transcription factors, ultimately reducing the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[4]
This compound exhibits a high selectivity for the PDE4B subtype, which plays a crucial role in the inflammatory response.[1][2][7] This selectivity contributes to its potent anti-inflammatory effects.[1][2]
Quantitative Data on Cytokine Inhibition
In vitro studies have quantified the inhibitory effect of this compound on the production of TNF-α, a key pro-inflammatory cytokine. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency.
| Cell Type | Species | Cytokine | IC50 (µM) | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human | TNF-α | 0.0109 | [1][2] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Mouse | TNF-α | 0.0035 | [1][2] |
These studies show that the effects of this compound on TNF-α production were superior to those of other topical PDE4 inhibitors like crisaborole, cipamfylline, and CP-80633.[1][2]
Indirect Cytokine Inhibition via the AHR-NRF2 Axis
Recent research has uncovered an indirect mechanism by which this compound suppresses cytokine production in the context of atopic dermatitis.[8][9] This pathway involves the activation of the Aryl Hydrocarbon Receptor (AHR) and Nuclear factor erythroid 2-related factor 2 (NRF2) in human keratinocytes.
Treatment of normal human epidermal keratinocytes (NHEKs) with this compound activates the AHR-NRF2 signaling axis.[8][9] This activation leads to an increased production and secretion of the soluble form of the ST2 protein (sST2), which acts as a decoy receptor for Interleukin-33 (IL-33).[8][9][10] By binding to IL-33, sST2 prevents it from activating its signaling receptor ST2L on immune cells like basophils.[8][10] This blockade of IL-33 signaling results in the inhibition of downstream pro-inflammatory cytokine production, specifically TNF-α, IL-5, and IL-13.[8][9]
Experimental Protocols
-
Objective: To determine the IC50 of this compound for the inhibition of TNF-α production in human PBMCs.
-
Cell Isolation: PBMCs are isolated from the whole blood of healthy human donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Stimulation: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour). Subsequently, TNF-α production is stimulated by adding an agent like lipopolysaccharide (LPS).
-
Measurement of TNF-α: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for human TNF-α.
-
Data Analysis: The percentage of inhibition of TNF-α production is calculated for each this compound concentration relative to the stimulated control (LPS alone). The IC50 value is then determined by non-linear regression analysis of the concentration-response curve.
-
Objective: To assess the ability of this compound-conditioned media from keratinocytes to inhibit IL-33-induced pro-inflammatory cytokine production in basophils.
-
Part 1: Preparation of Conditioned Media
-
Cell Culture: Normal Human Epidermal Keratinocytes (NHEKs) are cultured to confluence.
-
Treatment: NHEKs are treated with this compound (e.g., 5 µM) or a vehicle control for a set duration (e.g., 24 hours).[10]
-
Supernatant Collection: The culture supernatant (conditioned media) containing secreted factors, including sST2, is collected and centrifuged to remove cellular debris.
-
-
Part 2: Basophil Stimulation
-
Cell Culture: A human basophil cell line (e.g., KU812) is maintained in appropriate culture conditions.[8]
-
Stimulation: KU812 cells are treated with the conditioned media from either this compound-treated or vehicle-treated NHEKs. After a pre-incubation period, the cells are stimulated with recombinant human IL-33 to induce cytokine production.[8]
-
-
Part 3: Cytokine Measurement
-
RNA Isolation and qRT-PCR: After stimulation (e.g., 1 hour for TNF-α, 3 hours for IL-5 and IL-13), total RNA is extracted from the KU812 cells.[8]
-
Analysis: The mRNA expression levels of TNF-α, IL-5, and IL-13 are quantified using quantitative real-time polymerase chain reaction (qRT-PCR). Gene expression is normalized to a housekeeping gene. The fold change in expression is compared between cells treated with conditioned media from this compound-treated NHEKs versus vehicle-treated NHEKs.
-
Conclusion
This compound effectively reduces the production of key pro-inflammatory cytokines implicated in the pathophysiology of atopic dermatitis. This is achieved through a primary, direct mechanism involving the inhibition of PDE4 and subsequent elevation of intracellular cAMP in immune cells. Additionally, a novel, indirect mechanism operating in keratinocytes has been identified, where this compound promotes the secretion of the IL-33 decoy receptor sST2. Together, these dual mechanisms underscore the potent and targeted anti-inflammatory activity of this compound, providing a strong rationale for its use in inflammatory skin diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Profile of this compound, a Novel Selective Phosphodiesterase 4 Inhibitor, for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ointment improves Atopic Dermatitis outcomes in juvenile population, finds study [medicaldialogues.in]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for the treatment of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Topical Phosphodiesterase 4 Inhibitor, Produces Soluble ST2 via the AHR–NRF2 Axis in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Topical Phosphodiesterase 4 Inhibitor, Produces Soluble ST2 via the AHR-NRF2 Axis in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Difamilast
Introduction: Difamilast, also known as OPA-15406, is a novel, nonsteroidal, selective phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of inflammatory skin conditions, particularly atopic dermatitis (AD).[1][2][3] Its targeted mechanism of action offers a promising therapeutic option by modulating the inflammatory cascade central to the pathophysiology of AD.[1][4][5] This guide provides a comprehensive overview of its molecular structure, chemical properties, mechanism of action, and relevant experimental methodologies for an audience of researchers and drug development professionals.
Molecular and Chemical Properties
This compound is a small molecule drug characterized as a white to off-white solid powder.[2] Its chemical identity and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-[[2-[4-(difluoromethoxy)-3-propan-2-yloxyphenyl]-1,3-oxazol-4-yl]methyl]-2-ethoxybenzamide | [6] |
| Synonyms | OPA-15406, MM36 | [2][7] |
| Molecular Formula | C₂₃H₂₄F₂N₂O₅ | [2][6][8] |
| Molecular Weight | 446.44 g/mol | [2][6] |
| CAS Number | 937782-05-3 | [2][6] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Acetonitrile | [8] |
| SMILES | CCOC1=CC=CC=C1C(=O)NCC2=COC(=N2)C3=CC(=C(C=C3)OC(F)F)OC(C)C | [2][6] |
Mechanism of Action: PDE4 Inhibition
This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme crucial for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1][4] PDE4 is the predominant PDE isoform in inflammatory cells. Its inhibition leads to an accumulation of intracellular cAMP.[1][8] This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of various transcription factors. The ultimate downstream effect is the suppression of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13).[1] By mitigating the release of these key mediators, this compound effectively reduces the inflammation, pruritus, and skin barrier dysfunction characteristic of atopic dermatitis.[1][9]
Recent studies have elucidated a further mechanism whereby this compound activates the aryl hydrocarbon receptor (AHR)–nuclear factor erythroid 2-related factor 2 (NRF2) axis in human keratinocytes.[10][11] This activation leads to the production of soluble ST2 (sST2), a decoy receptor for IL-33, which neutralizes IL-33 signaling—a key pathway in AD pathogenesis.[10][11][12]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound [drugcentral.org]
- 6. This compound | C23H24F2N2O5 | CID 57855696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound ointment in adult patients with atopic dermatitis: A phase 3 randomized, double-blind, vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound topically ameliorates pruritus, dermatitis, and barrier dysfunction in atopic dermatitis model mice by inhibiting phosphodiesterase 4, especially the 4B subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a Topical Phosphodiesterase 4 Inhibitor, Produces Soluble ST2 via the AHR–NRF2 Axis in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a Topical Phosphodiesterase 4 Inhibitor, Produces Soluble ST2 via the AHR-NRF2 Axis in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Discovery and Synthesis of Difamilast: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Difamilast, also known as OPA-15406, is a novel, nonsteroidal, selective phosphodiesterase 4 (PDE4) inhibitor discovered and developed by Otsuka Pharmaceutical Co., Ltd.[1][2] Approved for the topical treatment of atopic dermatitis, this compound represents a significant advancement in the management of this chronic inflammatory skin condition. Its targeted mechanism of action, which focuses on the inhibition of the PDE4B subtype, allows for potent anti-inflammatory effects with a favorable safety profile, minimizing the risk of gastrointestinal side effects commonly associated with systemic PDE4 inhibitors.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.
Discovery and Development
This compound (OPA-15406) was identified through a dedicated research program at Otsuka Pharmaceutical Co., Ltd. aimed at discovering a topical treatment for atopic dermatitis with a superior therapeutic window.[1][5] The development focused on creating a selective PDE4 inhibitor that could be applied directly to the skin, thereby maximizing local efficacy while limiting systemic exposure and associated adverse effects.[3]
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade.[6][7] PDE4 is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[6] This increase in cAMP levels activates Protein Kinase A (PKA), which in turn downregulates the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and other inflammatory mediators.[7][8]
Notably, this compound exhibits a higher selectivity for the PDE4B subtype, which is predominantly involved in the inflammatory response, over the PDE4D subtype, which is associated with emesis.[3][5] This subtype selectivity is a key factor in the favorable safety profile of topically applied this compound.[3]
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be broadly divided into two main stages.[9] The following is a general overview of the synthetic route.
Step 1: Synthesis of the Oxazole (B20620) Methanol (B129727) Intermediate
The synthesis commences with monobenzylated protocatechuic acid ethyl ester.[9] This starting material undergoes a series of reactions including:
-
Isopropylation: The phenolic hydroxyl group is converted to an isopropyl ether.
-
Debenzylation: The benzyl (B1604629) protecting group is removed via palladium-catalyzed hydrogenation to yield a phenolic intermediate.
-
Difluoromethylation: The newly exposed phenol (B47542) is difluoromethylated using sodium chlorodifluoroacetate at an elevated temperature.
-
Hydrolysis and Amidation: The ethyl ester is hydrolyzed to a carboxylic acid, which is then converted to a benzamide (B126).
-
Oxazole Formation and Saponification: The benzamide is condensed with 1-acetoxy-3-chloroacetone (B1293708) to form the oxazole ring, followed by saponification to yield the key oxazole methanol intermediate.[9]
Step 2: Final Assembly of this compound
The final steps involve the modification of the oxazole methanol intermediate to introduce the side chain:
-
Bromination: The alcohol is converted to a bromide via a mesylate intermediate.
-
Phthalimide (B116566) Substitution: The bromide is treated with potassium phthalimide in an SN2 reaction.
-
Deprotection: The phthalimide group is removed using methylamine (B109427) to yield the primary amine as a hydrochloride salt.
-
Amide Bond Formation: The free amine is generated by treatment with a mild base and then coupled with 2-ethoxybenzoic acid to form the final product, this compound.[9]
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 (µM) | Reference |
| PDE4B | Recombinant Human Enzyme Assay | 0.0112 | [3][5][10] |
| PDE4D | Recombinant Human Enzyme Assay | 0.0738 | [3][5] |
| TNF-α Production | Human PBMCs | 0.0109 | [3] |
| TNF-α Production | Mouse PBMCs | 0.0035 | [3] |
PBMCs: Peripheral Blood Mononuclear Cells
Table 2: Summary of Phase III Clinical Trial Efficacy Data (4 Weeks)
| Study Population | Treatment | IGA Success Rate* | EASI-75** | Reference |
| Adults (Mild to Moderate AD) | 1% this compound Ointment | 38.46% | Significantly Higher than Vehicle | [11] |
| Vehicle | 12.64% | - | [11] | |
| Pediatrics (Mild to Moderate AD) | 1% this compound Ointment | 47.1% | Significantly Higher than Vehicle | [12] |
| 0.3% this compound Ointment | 44.6% | Significantly Higher than Vehicle | [12] | |
| Vehicle | 18.1% | - | [12] | |
| Infants (3 to < 24 months) | 0.3% this compound Ointment | 56.1% | 82.9% | [13] |
*IGA Success Rate: Percentage of patients achieving an Investigator's Global Assessment score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline. **EASI-75: Percentage of patients achieving at least a 75% improvement in the Eczema Area and Severity Index score from baseline.
Experimental Protocols
PDE4 Inhibition Assay (General Protocol)
This protocol describes a typical fluorescence polarization (FP)-based assay to determine the in vitro potency of a test compound against PDE4.
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound in an appropriate buffer (e.g., Tris-based buffer, pH 7.4) containing a constant low percentage of DMSO.
-
Reconstitute recombinant human PDE4B or PDE4D enzyme in assay buffer.
-
Prepare a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control to the wells of a low-volume, black 384-well microplate.
-
Add the FAM-cAMP substrate to all wells.
-
Initiate the enzymatic reaction by adding the diluted PDE4 enzyme to all wells except for the blank controls.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a binding agent that selectively binds to the hydrolyzed 5'-AMP product.
-
Incubate for a further 30 minutes at room temperature to allow the signal to stabilize.
-
Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
TNF-α Production in PBMCs (General Protocol)
This protocol outlines a general method for measuring the effect of this compound on TNF-α production in peripheral blood mononuclear cells (PBMCs) using an ELISA-based method.
-
Isolation of PBMCs:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the cells and resuspend them in a complete cell culture medium.
-
-
Cell Culture and Treatment:
-
Seed the PBMCs in a multi-well plate at a predetermined density.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) to induce TNF-α production.
-
Incubate the cells for a specified period (e.g., 18-24 hours) at 37°C in a humidified CO2 incubator.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate and collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the provided TNF-α standards.
-
Calculate the concentration of TNF-α in each sample.
-
Determine the percentage of inhibition of TNF-α production for each concentration of this compound and calculate the IC50 value.
-
MC903-Induced Atopic Dermatitis Mouse Model
This in vivo model is used to evaluate the efficacy of topical anti-inflammatory agents.
-
Induction of Atopic Dermatitis-like Lesions:
-
Use a suitable mouse strain (e.g., BALB/c or C57BL/6).
-
Topically apply a solution of MC903 (calcipotriol), a vitamin D3 analog, to the ears of the mice daily for a specified period (e.g., 14 days) to induce an inflammatory response that mimics atopic dermatitis.
-
-
Treatment:
-
Topically apply this compound ointment or the vehicle control to the inflamed ear skin daily, typically starting after the initial induction phase.
-
-
Evaluation of Efficacy:
-
Clinical Scoring: Visually assess and score the severity of erythema, edema, and excoriation.
-
Ear Thickness: Measure the ear thickness daily using a digital caliper as an indicator of inflammation.
-
Histological Analysis: At the end of the study, collect ear tissue for histological examination to assess epidermal hyperplasia and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize ear tissue to measure the levels of pro-inflammatory cytokines.
-
-
Data Analysis:
-
Compare the changes in ear thickness, clinical scores, and histological parameters between the this compound-treated and vehicle-treated groups.
-
Conclusion
This compound is a promising topical treatment for atopic dermatitis, offering a well-tolerated and effective option for patients. Its selective PDE4B inhibition provides a targeted anti-inflammatory effect, which has been demonstrated through a robust preclinical and clinical development program. The data presented in this technical guide underscore the scientific foundation of this compound and provide valuable insights for researchers and clinicians in the field of dermatology and drug development.
References
- 1. Pharmacological Profile of this compound, a Novel Selective Phosphodiesterase 4 Inhibitor, for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. Phase 2, randomized, double‐blind, placebo‐controlled, 4‐week study to evaluate the safety and efficacy of OPA‐ 15406 (this compound), a new topical selective phosphodiesterase type‐4 inhibitor, in Japanese pediatric patients aged 2–14 years with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Mouse Model of MC903-Induced Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound, a selective phosphodiesterase 4 inhibitor, ointment in paediatric patients with atopic dermatitis: a phase III randomized double‐blind, vehicle‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide to the Pharmacological Profile of Topical Difamilast
Introduction
Atopic dermatitis (AD) is a chronic, relapsing inflammatory skin disease characterized by pruritus, xerosis, and eczematous lesions.[1][2] Its complex pathogenesis involves skin barrier dysfunction and dysregulated immune responses, often driven by T helper (Th) 2, Th22, Th17, and Th1 pathways.[1] Phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP), is a key regulator of inflammation.[3][4] Increased PDE4 activity in immune and skin cells leads to lower cAMP levels, promoting the production of pro-inflammatory cytokines and mediators central to AD pathology.[4][5]
This compound (development codes: OPA-15406, MM36) is a novel, non-steroidal, selective PDE4 inhibitor developed by Otsuka Pharmaceutical Co., Ltd. for the topical treatment of AD.[6][7] By inhibiting PDE4, this compound increases intracellular cAMP levels, thereby suppressing the inflammatory cascade.[3][8] It was first approved for marketing in Japan in September 2021 for adult and pediatric patients with atopic dermatitis.[1][2][6] This document provides a comprehensive technical overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamic profile, and key experimental methodologies.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme.[8] PDE4 is responsible for the hydrolysis of cAMP into inactive 5'-AMP.[9] Inhibition of PDE4 leads to an accumulation of intracellular cAMP.[3][8] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates the activity of various transcription factors.[8] This modulation results in the reduced production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-4 (IL-4), IL-5, IL-12, IL-13, and IL-23.[4][8] This targeted action effectively diminishes the inflammatory response that underlies the clinical signs and symptoms of atopic dermatitis, such as erythema, pruritus, and swelling.[8]
Recent studies indicate that this compound's mechanism may also involve the aryl hydrocarbon receptor (AHR)–nuclear factor erythroid 2-related factor 2 (NRF2) axis. This compound was shown to activate this axis in normal human epidermal keratinocytes (NHEKs), leading to the production of soluble ST2 (sST2), a decoy receptor that suppresses IL-33 signaling.[5] By inhibiting the pro-inflammatory activity of IL-33, this compound further contributes to the resolution of skin inflammation.[5]
Pharmacodynamic Profile
In Vitro Pharmacology: PDE4 Subtype Selectivity
The PDE4 enzyme family comprises four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D.[6] Inhibition of PDE4B and PDE4D is thought to drive the anti-inflammatory effects, while inhibition of PDE4D is also associated with emesis, a common side effect of systemic PDE4 inhibitors.[6][10] this compound demonstrates high selectivity for the PDE4B subtype, which plays a crucial role in the inflammatory response.[6][10] Its inhibitory activity is significantly lower against PDE4D, suggesting a favorable therapeutic window with a reduced risk of emetic side effects.[6][10][11]
Table 1: In Vitro PDE4 Inhibitory Activity of this compound
| PDE4 Subtype | IC50 (μM) | Data Source |
|---|---|---|
| PDE4A | 0.0832 | [12] |
| PDE4B | 0.0112 | [6][10][12] |
| PDE4C | 0.2493 | [12] |
| PDE4D | 0.0738 | [6][10][12] |
IC50 (Half-maximal inhibitory concentration) values determined using recombinant human PDE4 enzymes.
In Vitro Pharmacology: Anti-inflammatory Effects
This compound effectively suppresses the production of TNF-α, a key pro-inflammatory cytokine in AD, from peripheral blood mononuclear cells (PBMCs).[6][10] Its potency in human and mouse cells is superior to that of other topical PDE4 inhibitors like crisaborole, cipamfylline, and CP-80633.[6][10] In addition to cytokine suppression, in vitro studies have shown that this compound enhances the production of filaggrin, a critical protein for skin barrier function, in keratinocytes.[13][14]
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Cell Type | Cytokine | IC50 (μM) | Data Source |
|---|---|---|---|
| Human PBMCs | TNF-α | 0.0109 | [6][10] |
| Mouse PBMCs | TNF-α | 0.0035 | [6][10] |
IC50 values for the inhibition of LPS-induced TNF-α production.
In Vivo Pharmacology
In animal models of skin inflammation, topical application of this compound has demonstrated significant therapeutic effects. In a mouse model of chronic allergic contact dermatitis, this compound improved skin inflammation.[6][10] It reduced ear thickness and decreased the infiltration of CD3+ T cells, eosinophils, and neutrophils in the inflamed tissue.[12] Furthermore, in a mouse model of AD-like dermatitis, this compound attenuated the severity of dermatitis, reduced transepidermal water loss (TEWL), suppressed epidermal thickening, and restored filaggrin expression.[13][14]
Pharmacokinetics
Pharmacokinetic studies in animals and humans show that topical application of this compound results in minimal systemic absorption.[6] In studies using miniature pigs and rats, the concentrations of this compound in the blood and brain after topical application were insufficient to elicit systemic pharmacological activity.[6][10] In a Phase 2 clinical trial, plasma concentrations of this compound in patients treated with 0.3% and 1% ointments were low.[2] This localized action minimizes systemic exposure and reduces the risk of adverse effects commonly associated with systemic PDE4 inhibitors, such as nausea, vomiting, and diarrhea.[6][8]
Clinical Efficacy
Phase II and Phase III clinical trials have demonstrated the efficacy and safety of this compound ointment in both adult and pediatric patients (aged 2 years and older) with mild to moderate atopic dermatitis.[1][2][15] The primary endpoint in these trials was typically the Investigator's Global Assessment (IGA) success rate, defined as the proportion of patients achieving an IGA score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline.[16][17]
Table 3: Summary of Key Phase III Clinical Trial Efficacy Data (4 Weeks)
| Patient Population | Treatment Group | IGA Success Rate | Vehicle Success Rate | P-value | Data Source |
|---|---|---|---|---|---|
| Adults (≥15 years) | This compound 1% | 38.46% | 12.64% | <0.0001 | [16] |
| Pediatrics (2-14 years) | This compound 0.3% | 44.6% | 18.1% | <0.001 | [18] |
| Pediatrics (2-14 years) | this compound 1% | 47.1% | 18.1% | <0.001 |[18] |
Across trials, this compound also showed statistically significant improvements in secondary endpoints, including the Eczema Area and Severity Index (EASI) score, with a rapid onset of action observed as early as one week into treatment.[1][16][17] Treatment-emergent adverse events were generally mild to moderate, and the overall safety profile was favorable.[16][17]
Detailed Experimental Protocols
In Vitro PDE4 Enzyme Inhibition Assay
This protocol describes a representative fluorescence polarization (FP) assay to determine the in vitro potency of this compound against recombinant PDE4 enzymes.[9][19]
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-based buffer, pH 7.4, containing MgCl₂). Reconstitute recombinant human PDE4B enzyme and fluorescein-labeled cAMP (FAM-cAMP) substrate in the assay buffer to desired working concentrations.
-
Compound Dilution: Prepare a stock solution of this compound in 100% DMSO. Perform a serial dilution to create a range of concentrations (e.g., 10-point, 1:3 dilution series).
-
Assay Reaction: In a low-volume, black 384-well microplate, add the diluted this compound or vehicle control. Add the PDE4B enzyme solution to each well and briefly incubate.
-
Initiation: Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells. Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
Termination and Detection: Stop the reaction by adding a binding agent that selectively binds to the hydrolyzed 5'-AMP product. This binding event causes a change in the fluorescence polarization signal.
-
Data Analysis: Measure fluorescence polarization using a compatible plate reader. The percent inhibition is calculated for each this compound concentration relative to high (no inhibitor) and low (no enzyme) controls. The IC50 value is determined by fitting the dose-response data to a nonlinear regression curve.[19]
Cellular Cytokine Release Assay
This protocol outlines a general method for measuring the effect of this compound on cytokine production in human PBMCs, a standard model for assessing anti-inflammatory activity.[20][21]
Methodology:
-
Cell Isolation: Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Resuspend the isolated PBMCs in a suitable culture medium (e.g., RPMI 1640 with 10% FBS) and plate them in a 96-well tissue culture plate.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS), to induce the production and release of TNF-α.
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[20] This involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and measuring the enzymatic reaction product via absorbance.[22]
-
Data Analysis: Construct a dose-response curve and calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the LPS-induced TNF-α production.
Conclusion
Topical this compound is a potent and selective PDE4 inhibitor with a well-defined pharmacological profile. Its high selectivity for the PDE4B subtype, coupled with its potent inhibitory effect on the production of key pro-inflammatory cytokines, provides a strong mechanistic basis for its therapeutic efficacy in atopic dermatitis.[6][10] The topical route of administration ensures localized activity in the skin, minimizing systemic exposure and avoiding the side effects associated with oral PDE4 inhibitors.[6][8] Supported by robust non-clinical data and positive results from extensive clinical trials, this compound represents a valuable and safe therapeutic option for the management of mild to moderate atopic dermatitis in both adult and pediatric populations.[2][6][17]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for the treatment of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound, a selective phosphodiesterase 4 inhibitor, ointment in paediatric patients with atopic dermatitis: a phase III randomized double‐blind, vehicle‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Topical Phosphodiesterase 4 Inhibitor, Produces Soluble ST2 via the AHR–NRF2 Axis in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacological Profile of this compound, a Novel Selective Phosphodiesterase 4 Inhibitor, for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers Publishing Partnerships | The possible effectiveness of this compound in improving barrier dysfunction in patients with atopic dermatitis and in mouse model [frontierspartnerships.org]
- 15. Medimetriks and Otsuka’s this compound Hits Mark in Atopic Dermatitis Trials - BioSpace [biospace.com]
- 16. This compound ointment in adult patients with atopic dermatitis: A phase 3 randomized, double-blind, vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound ointment improves Atopic Dermatitis outcomes in juvenile population, finds study [medicaldialogues.in]
- 18. This compound, a selective phosphodiesterase 4 inhibitor, ointment in paediatric patients with atopic dermatitis: a phase III randomized double-blind, vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
Difamilast: A Technical Guide to its Impact on Skin Barrier Function Restoration
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Difamilast is a selective phosphodiesterase-4 (PDE4) inhibitor approved for the topical treatment of atopic dermatitis (AD). Its mechanism of action extends beyond general anti-inflammatory effects to directly address the compromised skin barrier function characteristic of AD. By increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, this compound modulates inflammatory responses and promotes the expression of key structural proteins essential for epidermal integrity. This guide provides a comprehensive technical overview of the preclinical and clinical evidence supporting this compound's role in skin barrier restoration, details the experimental protocols used to generate this data, and visualizes the key molecular pathways and experimental workflows.
Mechanism of Action: PDE4 Inhibition and Skin Barrier Integrity
Atopic dermatitis is characterized by both immune dysregulation, particularly Type 2 inflammation, and a defective epidermal barrier. Phosphodiesterase-4 (PDE4) is a key enzyme in inflammatory and skin cells that degrades cAMP, a critical second messenger. In AD, elevated PDE4 activity leads to decreased cAMP levels, which in turn promotes the production of pro-inflammatory cytokines such as interleukin-4 (IL-4), IL-13, and thymic stromal lymphopoietin (TSLP).[1][2] These cytokines not only drive inflammation but also downregulate the expression of essential skin barrier proteins like filaggrin (FLG) and loricrin (LOR).[3][4]
This compound selectively inhibits PDE4, leading to an accumulation of intracellular cAMP.[5] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor cAMP-responsive element-binding protein (CREB).[3][6] Activated CREB plays a crucial role in both suppressing inflammatory cytokine production and upregulating the expression of genes vital for skin barrier function.[5][6]
Signaling Pathway of this compound Action
The following diagram illustrates the molecular cascade initiated by this compound in a keratinocyte, leading to reduced inflammation and enhanced barrier protein synthesis.
Preclinical Data: In Vitro and In Vivo Evidence
In Vitro Studies in Human Keratinocytes
Studies utilizing Normal Human Epidermal Keratinocytes (NHEKs) have been instrumental in elucidating the direct effects of this compound on skin barrier components.[3][6]
Quantitative Data Summary: In Vitro Effects of this compound on NHEKs
| Parameter | Treatment | Result | Reference |
| Filaggrin (FLG) mRNA Expression | 5 µM this compound | Increased expression | [3][6] |
| Loricrin (LOR) mRNA Expression | 5 µM this compound | Increased expression | [3][6] |
| Keratinocyte Proline-Rich Protein (KPRP) mRNA | 5 µM this compound | Increased expression | [3] |
| Intracellular cAMP Levels | 5 µM this compound | Significant increase | [6] |
| CREB Phosphorylation | 5 µM this compound | Significant increase | [6] |
Experimental Protocol: In Vitro NHEK Treatment and Analysis
-
Cell Culture:
-
Normal Human Epidermal Keratinocytes (NHEKs) are cultured in serum-free keratinocyte growth medium (e.g., EpiLife with HKGS supplement).
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Experiments are performed when cells reach approximately 70-80% confluency.
-
-
This compound Treatment:
-
This compound is dissolved in a suitable vehicle (e.g., DMSO).
-
NHEKs are treated with this compound at specified concentrations (e.g., 0.1, 1, or 5 µM) or vehicle control for a designated time period (e.g., 24 hours).
-
-
Gene Expression Analysis (qRT-PCR):
-
Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
Quantitative real-time PCR is performed using a thermal cycler with specific primers for target genes (FLG, LOR, KPRP) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Relative gene expression is calculated using the comparative Ct (ΔΔCt) method.
-
-
Protein Analysis (Western Blot / ELISA):
-
For Western Blot, total protein is extracted, separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p-CREB, FLG, LOR) and a loading control (e.g., β-actin).
-
For secreted proteins or intracellular markers, an Enzyme-Linked Immunosorbent Assay (ELISA) is performed on cell lysates or culture supernatants according to the manufacturer's instructions.
-
In Vivo Studies in Atopic Dermatitis Mouse Models
The MC903 (calcipotriol)-induced dermatitis mouse model is a widely used preclinical model that recapitulates key features of human AD, including skin inflammation, barrier dysfunction (increased TEWL), and Type 2 immune responses.[1][2]
Quantitative Data Summary: In Vivo Effects of this compound in MC903 Mouse Model
| Parameter | Treatment | Result | Reference |
| Transepidermal Water Loss (TEWL) | 1% this compound Ointment | Significant reduction compared to vehicle | [1][2] |
| Dermatitis Severity Score | 1% this compound Ointment | Marked attenuation of severity | [1][2] |
| Epidermal Thickening | 1% this compound Ointment | Suppression of thickening | [1][2] |
| Filaggrin Expression (Immunofluorescence) | 1% this compound Ointment | Restoration of expression | [1][2] |
| Filaggrin mRNA Expression (qPCR) | 1% this compound Ointment | Normalized expression (counteracted MC903-induced decrease) | [1][2] |
| IL-4 mRNA Expression (qPCR) | 1% this compound Ointment | Normalized expression (counteracted MC903-induced increase) | [1][2] |
| CD4+ T-cell Infiltration | 1% this compound Ointment | Decreased infiltration | [1][2] |
Experimental Protocol: MC903-Induced Dermatitis Mouse Model
-
Animal Model:
-
BALB/c or C57BL/6 mice are typically used.
-
Animals are housed in a controlled environment (temperature, humidity, light/dark cycle) with ad libitum access to food and water.
-
-
Induction of Dermatitis:
-
The dorsal fur of the mice is shaved.
-
A solution of MC903 (calcipotriol) in ethanol (B145695) (e.g., 20 µL of 0.1 mM) is applied topically to the shaved dorsal skin or ear daily for a period of 6-14 days to induce AD-like inflammation.[1][2][7]
-
-
Treatment Protocol:
-
Following the induction period, mice are divided into treatment groups.
-
1% this compound ointment or a vehicle control (e.g., petrolatum) is applied topically to the inflamed area, typically once or twice daily.
-
-
Endpoint Measurements:
-
Dermatitis Score: Skin inflammation (erythema, edema, scaling) is scored visually using a standardized scale.
-
Transepidermal Water Loss (TEWL): TEWL is measured on the affected skin area using a Tewameter or similar device. Measurements are taken in a draft-free room after a 20-30 minute acclimatization period.[8][9]
-
Histology: At the end of the study, skin biopsies are collected, fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.
-
Immunofluorescence: Skin sections are stained with fluorescently-labeled antibodies against filaggrin to visualize and quantify its expression in the epidermis.
-
qRT-PCR: RNA is extracted from skin biopsies to quantify the mRNA expression of relevant genes (e.g., Filaggrin, IL-4, IL-13, TSLP) as described in the in vitro protocol.
-
Clinical Data: Human Studies
Clinical studies in patients with mild-to-moderate atopic dermatitis confirm the barrier-restoring effects of this compound observed in preclinical models.
Quantitative Data Summary: Clinical Effects of this compound
| Parameter | Patient Population | Treatment | Result | Reference |
| Transepidermal Water Loss (TEWL) | 7 Japanese adults with mild-to-moderate AD | 1% this compound Ointment, twice daily for 1 week | TEWL was significantly decreased (improvement observed in 6 out of 7 patients) | [1][2] |
| Investigator's Global Assessment (IGA) Score of 0 or 1 | Phase 3 Trial, Adults with AD | 1% this compound Ointment, twice daily for 4 weeks | 38.46% success rate (vs. 12.64% for vehicle, P < 0.0001) | [2] |
| Eczema Area and Severity Index (EASI) Score | Phase 3 Trial, Adults with AD | 1% this compound Ointment, twice daily | Significant improvement from baseline observed at Week 1 | [2][10] |
Experimental Protocol: Clinical Measurement of TEWL
-
Patient Selection:
-
Patients diagnosed with mild-to-moderate atopic dermatitis according to established criteria (e.g., Japanese Dermatological Association criteria) are recruited.[11]
-
A target lesion is selected for consistent measurement throughout the study.
-
-
Acclimatization:
-
Measurement Procedure:
-
TEWL is measured using a calibrated, open-chamber evaporimeter (e.g., Tewameter®).
-
The probe is held gently and perpendicularly on the surface of the target lesion without excessive pressure.
-
The device records the water vapor gradient, and the value is typically expressed in g/m²/h.
-
Multiple readings are taken and averaged to ensure reliability.
-
-
Treatment and Follow-up:
-
Patients apply the study medication (e.g., 1% this compound ointment) to the affected areas as directed (e.g., twice daily).
-
TEWL measurements are repeated at baseline and at specified follow-up time points (e.g., Week 1, Week 4).
-
Conclusion and Implications
The collective evidence from in vitro, in vivo, and clinical studies provides a robust technical basis for the efficacy of this compound in skin barrier restoration. Its dual action of suppressing key inflammatory cytokines (IL-4, IL-13) and directly upregulating the expression of critical barrier proteins (filaggrin, loricrin) via the cAMP-CREB-KPRP axis addresses two of the core pillars of atopic dermatitis pathophysiology. For researchers and drug development professionals, this compound serves as a key example of a targeted therapy that moves beyond simple inflammation suppression to actively repair the structural deficits of the epidermal barrier, offering a comprehensive treatment modality for atopic dermatitis. Future research may focus on the long-term effects of this compound on barrier homeostasis and its potential application in other dermatoses characterized by barrier dysfunction.
References
- 1. (Open Access) A Mouse Model of MC903‐Induced Atopic Dermatitis (2023) | M. F. Alam | 4 Citations [scispace.com]
- 2. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Topical Phosphodiesterase 4 Inhibitor, Produces Soluble ST2 via the AHR-NRF2 Axis in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers Publishing Partnerships | The possible effectiveness of this compound in improving barrier dysfunction in patients with atopic dermatitis and in mouse model [frontierspartnerships.org]
- 5. A Mouse Model of MC903-Induced Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE4 inhibition by this compound regulates filaggrin and loricrin expression via keratinocyte proline-rich protein in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of MC903-induced Atopic Dermatitis Mouse Model : Focusing on Reducing the Induction Period and Adverse Effects -Journal of Physiology & Pathology in Korean Medicine | Korea Science [koreascience.kr]
- 8. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDE4 inhibition by this compound regulates filaggrin and loricrin expression via keratinocyte proline-rich protein in human keratinocytes | NDLサーチ | 国立国会図書館 [ndlsearch.ndl.go.jp]
- 11. researchgate.net [researchgate.net]
The Role of Difamilast in Modulating T-Cell Infiltration in Atopic Dermatitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a complex interplay of genetic and immunological factors, leading to skin barrier dysfunction and a T-cell-mediated inflammatory response. T-helper 2 (Th2) cells, in particular, play a crucial role in the pathogenesis of AD through the production of cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13). Difamilast, a selective phosphodiesterase 4 (PDE4) inhibitor, has emerged as a promising topical treatment for AD. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in modulating T-cell infiltration and activity in the skin. We will explore the underlying signaling pathways, present key preclinical and clinical data, and provide detailed experimental protocols relevant to the study of this compound's effects on T-cell-mediated inflammation.
Introduction to this compound and its Target: Phosphodiesterase 4
This compound is a small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in regulating intracellular signaling by degrading cyclic adenosine (B11128) monophosphate (cAMP).[1] PDE4 is highly expressed in various immune cells, including T-lymphocytes, where it modulates their activation and inflammatory responses.[2] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines and mediators.[1][2]
This compound exhibits a selective inhibition profile, with a notable preference for the PDE4B subtype, which is significantly involved in the inflammatory cascade.[3] This selectivity may contribute to its favorable therapeutic window. This document will delve into the specific mechanisms by which this modulation of intracellular signaling translates into a reduction of T-cell infiltration and a dampening of the inflammatory environment in atopic skin.
Mechanism of Action: How this compound Modulates T-Cell Function
The primary mechanism of action of this compound in modulating T-cell function is through the inhibition of PDE4 and the subsequent increase in intracellular cAMP levels.[1]
The PDE4-cAMP Signaling Pathway in T-Cells
In T-lymphocytes, PDE4 enzymes are key regulators of cAMP homeostasis. Upon T-cell activation, PDE4 activity increases, leading to the degradation of cAMP. This reduction in cAMP is permissive for the transcription of pro-inflammatory cytokine genes.
By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the T-cell. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates various downstream targets involved in T-cell activation and cytokine production. This includes the modulation of transcription factors that are essential for the expression of pro-inflammatory genes.[1]
Impact on Cytokine Production
A hallmark of atopic dermatitis is the overproduction of Th2 cytokines, including IL-4 and IL-13. These cytokines contribute to skin barrier dysfunction, pruritus, and inflammation. Preclinical studies have shown that this compound can effectively reduce the expression of these key cytokines. In an MC903-induced mouse model of atopic dermatitis, topical application of this compound normalized the increase in IL-4 mRNA expression in the lesional skin.[4][5] Furthermore, in vitro studies using supernatants from this compound-treated human keratinocytes have demonstrated an inhibition of IL-33-induced upregulation of TNF-α, IL-5, and IL-13 in a basophil cell line, suggesting an indirect effect on the cytokine milieu.[6][7]
Preclinical and Clinical Evidence
Preclinical Data: Reduction of T-Cell Infiltration in a Mouse Model
A key study utilizing an MC903-induced mouse model of atopic dermatitis provided direct evidence of this compound's effect on T-cell infiltration.[4][5] Histological and immunofluorescence analysis of skin lesions revealed that treatment with this compound resulted in a notable decrease in the infiltration of CD4+ T-cells into the dermis.[4][5] This reduction in T-cell presence was accompanied by a significant amelioration of the overall dermatitis severity.[4][5]
| Preclinical Parameter | Model | Treatment | Outcome | Reference |
| CD4+ T-Cell Infiltration | MC903-induced atopic dermatitis mouse model | 1% this compound Ointment | Qualitatively decreased infiltration of CD4+ T-cells in lesional skin. | [4][5] |
| IL-4 mRNA Expression | MC903-induced atopic dermatitis mouse model | 1% this compound Ointment | Normalized the MC903-induced increase in IL-4 mRNA levels in lesional skin. | [4][5] |
| TNF-α Production (IC50) | Human Peripheral Blood Mononuclear Cells | This compound | 0.0109 µM | [3] |
| TNF-α Production (IC50) | Mouse Peripheral Blood Mononuclear Cells | This compound | 0.0035 µM | [3] |
Clinical Trial Data: Efficacy in Atopic Dermatitis Patients
Multiple Phase 3 clinical trials have demonstrated the efficacy and safety of this compound ointment in both adult and pediatric patients with mild to moderate atopic dermatitis.[8][9][10][11] The primary endpoints in these studies were typically the proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline, and improvements in the Eczema Area and Severity Index (EASI) score.
| Clinical Trial Endpoint | Patient Population | This compound 1% | This compound 0.3% | Vehicle | Timepoint | Reference |
| IGA Success Rate | Adults (≥15 years) | 38.46% | N/A | 12.64% | Week 4 | [9] |
| EASI-50 | Adults (≥15 years) | Significantly higher than vehicle | N/A | - | Week 4 | [9] |
| EASI-75 | Adults (≥15 years) | Significantly higher than vehicle | N/A | - | Week 4 | [9] |
| EASI-90 | Adults (≥15 years) | Significantly higher than vehicle | N/A | - | Week 4 | [9] |
| IGA Success Rate | Pediatrics (2-14 years) | 47.1% | 44.6% | 18.1% | Week 4 | [8] |
| EASI-50 | Pediatrics (2-14 years) | Significantly higher than vehicle | Significantly higher than vehicle | - | Week 4 | [8] |
| EASI-75 | Pediatrics (2-14 years) | 57.7% | 43.4% | 18.1% | Week 4 | [2] |
| EASI-90 | Pediatrics (2-14 years) | Significantly higher than vehicle | Significantly higher than vehicle | - | Week 4 | [8] |
| *p < 0.001 vs. vehicle |
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the effect of this compound on T-cell infiltration and related inflammatory markers. It is important to note that these are generalized protocols and may require optimization for specific experimental conditions.
MC903-Induced Atopic Dermatitis Mouse Model
This model is widely used to study AD-like skin inflammation.
Protocol:
-
Animal Model: BALB/c mice are commonly used.
-
Induction of Dermatitis: Apply a solution of MC903 (calcipotriol) in ethanol (B145695) (e.g., 2 nmol in 20 µL) topically to the ear skin daily for a specified period (e.g., 14 days).[12] The contralateral ear can be treated with the vehicle (ethanol) as a control.
-
This compound Treatment: Concurrently with MC903 application, topically apply this compound ointment (e.g., 1%) or the vehicle ointment to the MC903-treated ear.
-
Assessment of Inflammation:
-
Measure ear thickness daily using a digital caliper.
-
Score the severity of skin inflammation based on erythema, scaling, and erosion.
-
Measure transepidermal water loss (TEWL) to assess skin barrier function.
-
-
Tissue Collection and Analysis: At the end of the experiment, euthanize the mice and collect the ear tissue for histological analysis, immunohistochemistry, and gene expression analysis.[4][5]
Immunohistochemistry for CD4+ T-Cells in Skin Biopsies
This protocol outlines the general steps for detecting CD4+ T-cells in paraffin-embedded skin sections.
Protocol:
-
Tissue Preparation: Fix skin biopsies in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific antibody binding with a protein block solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against CD4 (specific clone and dilution to be optimized) overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.
-
Analysis: Examine the sections under a microscope and quantify the number of CD4+ T-cells per unit area (e.g., cells/mm²) in the dermis.
Conclusion
This compound represents a significant advancement in the topical treatment of atopic dermatitis. Its selective inhibition of PDE4, particularly the PDE4B subtype, leads to an increase in intracellular cAMP levels, which in turn suppresses the inflammatory cascade mediated by T-cells and other immune cells. Preclinical evidence strongly suggests that this compound can reduce the infiltration of CD4+ T-cells into inflamed skin and decrease the production of key pro-inflammatory cytokines like IL-4. These mechanistic actions are consistent with the robust clinical efficacy observed in Phase 3 trials, where this compound has been shown to significantly improve the signs and symptoms of atopic dermatitis in both adult and pediatric populations. Further research into the nuanced effects of this compound on different T-cell subsets and their specific functions will continue to enhance our understanding of its therapeutic benefits and solidify its role in the management of atopic dermatitis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound topically ameliorates pruritus, dermatitis, and barrier dysfunction in atopic dermatitis model mice by inhibiting phosphodiesterase 4, especially the 4B subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Profile of this compound, a Novel Selective Phosphodiesterase 4 Inhibitor, for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. This compound, a Topical Phosphodiesterase 4 Inhibitor, Produces Soluble ST2 via the AHR–NRF2 Axis in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Topical Phosphodiesterase 4 Inhibitor, Produces Soluble ST2 via the AHR-NRF2 Axis in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for the treatment of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound ointment in adult patients with atopic dermatitis: A phase 3 randomized, double-blind, vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical efficacy and safety of topical this compound in the treatment of patients with atopic dermatitis: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This Study is to Assess the Efficacy of this compound Ointment in Mild to Moderate Atopic Dermatitis(AD) | Clinical Research Trial Listing [centerwatch.com]
- 12. IL‑18 knockout alleviates atopic dermatitis‑like skin lesions induced by MC903 in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Interaction of Difamilast with the Aryl Hydrocarbon Receptor (AHR)–NRF2 Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanism of difamilast, a selective phosphodiesterase 4 (PDE4) inhibitor, focusing on its interaction with the Aryl Hydrocarbon Receptor (AHR) and Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. The information presented is based on preclinical research and is intended to inform further investigation and drug development efforts in inflammatory skin diseases.
Executive Summary
This compound, a topical PDE4 inhibitor approved for the treatment of atopic dermatitis, exerts its anti-inflammatory effects through a novel mechanism involving the activation of the AHR–NRF2 signaling axis in human keratinocytes.[1][2][3][4][5][6] As a PDE4 inhibitor, its primary action is to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][7] However, recent studies have elucidated a downstream pathway where this compound induces the nuclear translocation of AHR, which subsequently promotes the nuclear translocation of NRF2.[1][8] This coordinated activation of the AHR-NRF2 axis leads to the increased production of soluble ST2 (sST2), a decoy receptor for the pro-inflammatory cytokine interleukin-33 (IL-33).[1][2][3] By sequestering IL-33, this compound effectively dampens the inflammatory cascade, contributing to the amelioration of atopic dermatitis symptoms.[1][2][3] This guide details the quantitative data, experimental protocols, and signaling pathways that underpin this mechanism.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: this compound PDE4 Inhibition and Anti-inflammatory Activity
| Parameter | Species/Cell Type | Value | Reference(s) |
| IC₅₀ vs. PDE4B | Recombinant Human | 0.0112 µM | [9] |
| IC₅₀ vs. PDE4D | Recombinant Human | 0.0738 µM | [9] |
| IC₅₀ (TNF-α production) | Human PBMCs | 0.0109 µM | [9] |
| IC₅₀ (TNF-α production) | Mouse PBMCs | 0.0035 µM | [9] |
Table 2: Effect of this compound on AHR-NRF2 Axis and sST2 Production in Normal Human Epidermal Keratinocytes (NHEKs)
| Parameter | This compound Conc. | Time Point | Observation | Reference(s) |
| AHR Nuclear Translocation | 5 µM | 15 min | Increased nuclear expression of AHR | [8] |
| NRF2 Nuclear Translocation | 5 µM | 30 min | Increased nuclear expression of NRF2 | [8] |
| sST2 mRNA Expression | 5 µM | 6 h | Significant increase | [8] |
| sST2 mRNA Expression | 0.1, 1, 5 µM | 24 h | Dose-dependent increase | [4] |
| sST2 Protein Production | 5 µM | 6 h | Significant increase | [8] |
| sST2 Protein Production | 0.1, 1, 5 µM | 24 h | Dose-dependent increase | [4] |
| ARE Luciferase Activity | 5 µM | 6 h | Increased activity | [8] |
Signaling Pathways and Experimental Workflows
Visual representations of the signaling cascades and experimental designs are provided below using Graphviz.
This compound-Induced AHR-NRF2-sST2 Signaling Pathway
References
- 1. This compound, a Topical Phosphodiesterase 4 Inhibitor, Produces Soluble ST2 via the AHR–NRF2 Axis in Human Keratinocytes [mdpi.com]
- 2. assaygenie.com [assaygenie.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Topical Phosphodiesterase 4 Inhibitor, Produces Soluble ST2 via the AHR-NRF2 Axis in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of aryl hydrocarbon receptor nuclear translocator protein concentration and subcellular localization in hepatic and nonhepatic cell culture lines: development of quantitative Western blotting protocols for calculation of aryl hydrocarbon receptor and aryl hydrocarbon receptor nuclear translocator protein in total cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound, a Topical Phosphodiesterase 4 Inhibitor, Produces Soluble ST2 via the AHR–NRF2 Axis in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Profile of this compound, a Novel Selective Phosphodiesterase 4 Inhibitor, for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Difamilast In Vitro Assay: A Detailed Protocol for Human PBMCs
Introduction
Difamilast (formerly OPA-15406) is a novel, selective phosphodiesterase 4 (PDE4) inhibitor approved for the topical treatment of atopic dermatitis.[1][2] Its mechanism of action involves the inhibition of PDE4, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[1] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines.[1][3] This document provides detailed application notes and protocols for conducting in vitro assays to evaluate the effects of this compound on cytokine production and cAMP levels in human peripheral blood mononuclear cells (PBMCs).
Mechanism of Action: Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating intracellular signaling pathways. As a selective PDE4 inhibitor, it blocks the degradation of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate Protein Kinase A (PKA), which subsequently phosphorylates and inactivates transcription factors, such as NF-κB, that are responsible for the transcription of pro-inflammatory cytokine genes. This cascade ultimately results in the reduced production of cytokines like TNF-α, IL-4, IL-5, and IL-13.[4]
Caption: this compound's mechanism of action.
Quantitative Data Summary
The following table summarizes the quantitative data on the inhibitory effects of this compound on various parameters.
| Parameter | Cell Type | Stimulant | IC50 (µM) | Reference |
| TNF-α Production | Human PBMCs | LPS | 0.0109 | [5] |
| PDE4B Activity | Recombinant Human | - | 0.0112 | [5] |
| PDE4D Activity | Recombinant Human | - | 0.0738 | [5] |
Note: IC50 values for IL-2, IL-4, IL-5, IL-10, IL-13, IL-17, and IFN-γ in human PBMCs are not yet publicly available in detail but are expected to be in the nanomolar to low micromolar range based on the mechanism of action and data from other PDE4 inhibitors.
Experimental Protocols
Isolation of Human PBMCs
Objective: To isolate peripheral blood mononuclear cells from whole human blood.
Materials:
-
Whole human blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Centrifuge
-
Sterile conical tubes
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube, avoiding mixing.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets.
-
Collect the buffy coat layer containing the PBMCs.
-
Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells using a hemocytometer and assess viability with trypan blue.
Cytokine Inhibition Assay
Objective: To determine the effect of this compound on the production of various cytokines by stimulated human PBMCs.
Stimulation Methods:
-
For TNF-α: Lipopolysaccharide (LPS) is a potent inducer of TNF-α from monocytes within the PBMC population.
-
For T-cell cytokines (IL-2, IL-4, IL-5, IL-10, IL-13, IL-17, IFN-γ): A combination of anti-CD3 and anti-CD28 antibodies is used to mimic T-cell receptor activation.
Protocol:
Caption: Experimental workflow for the cytokine inhibition assay.
Procedure:
-
Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in the culture medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) control for 1 hour at 37°C in a 5% CO2 incubator.
-
For TNF-α inhibition: Stimulate the cells with LPS (final concentration of 100 ng/mL).
-
For T-cell cytokine inhibition: Stimulate the cells with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL).
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Collect the supernatant and store at -80°C until analysis.
-
Measure the concentration of the desired cytokines in the supernatant using commercially available ELISA kits or a multiplex bead-based immunoassay (e.g., Luminex).
-
Calculate the percentage of cytokine inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value using a suitable software.
cAMP Measurement Assay
Objective: To measure the intracellular accumulation of cAMP in human PBMCs following treatment with this compound.
Protocol:
Caption: Experimental workflow for the cAMP measurement assay.
Procedure:
-
Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in a suitable assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
(Optional) To amplify the signal, stimulate the cells with an adenylyl cyclase activator such as Forskolin (e.g., 10 µM) for the last 10-15 minutes of the incubation.
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit. This step is crucial to stop phosphodiesterase activity and release intracellular cAMP.
-
Measure the intracellular cAMP levels using a commercially available cAMP ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample based on the standard curve.
These protocols provide a framework for the in vitro evaluation of this compound's pharmacological effects on human PBMCs. By measuring the inhibition of a broad range of inflammatory cytokines and the direct impact on intracellular cAMP levels, researchers can gain a comprehensive understanding of the compound's anti-inflammatory properties and mechanism of action. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for drug development and scientific research.
References
- 1. This compound for the treatment of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Otsuka Announces Top-line Results from Two Phase 3 Studies in Japan for Atopic Dermatitis Drug Candidate this compound (OPA-15406)|March 26, 2020|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]
- 3. This compound, a Topical Phosphodiesterase 4 Inhibitor, Produces Soluble ST2 via the AHR–NRF2 Axis in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Intracellular Pathways in Atopic Dermatitis with Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Profile of this compound, a Novel Selective Phosphodiesterase 4 Inhibitor, for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Difamilast in an MC903-Induced Atopic Dermatitis Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by pruritus (itching), eczema, and skin barrier dysfunction.[1][2] The MC903-induced atopic dermatitis mouse model is a widely used and reliable preclinical tool for studying the pathogenesis of AD and for evaluating the efficacy of novel therapeutics.[3][4] MC903, a vitamin D3 analog, topically applied to mouse skin, induces a phenotype that closely mimics human AD, including skin inflammation, barrier dysfunction, and a type 2 immune response.[5][6]
Difamilast is a selective phosphodiesterase-4 (PDE4) inhibitor that has demonstrated clinical efficacy in the treatment of atopic dermatitis.[7][8] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger involved in regulating inflammatory responses.[7] By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), IL-5, and IL-13.[7][9] This targeted action helps to alleviate the inflammatory symptoms of AD.[7]
These application notes provide detailed protocols for utilizing the MC903-induced AD mouse model to assess the therapeutic effects of this compound.
Data Presentation
Table 1: Effect of this compound on MC903-Induced Atopic Dermatitis Phenotype in Mice
| Parameter | Vehicle Control Group | MC903 + Vehicle Group | MC903 + this compound Group | Reference |
| Ear Thickness (mm) | Baseline | Significant Increase | Significant Reduction vs. MC903 + Vehicle | [1] |
| Scratching Events (count/hr) | Baseline | Significant Increase | Dramatic Reduction | [1] |
| Transepidermal Water Loss (TEWL) (g/h/m²) | Baseline | Significant Increase | Significant Reduction vs. MC903 + Vehicle | [1][2] |
| Epidermal Thickening (µm) | Baseline | Significant Increase | Suppression of Thickening | [2] |
| Inflammatory Cell Infiltration | Minimal | Significant Infiltration | Reduction in Infiltration | [2] |
| Filaggrin mRNA Expression | Normal | Decreased | Normalized | [2] |
| IL-4 mRNA Expression | Normal | Increased | Normalized | [2] |
Table 2: Summary of this compound Clinical Trial Data in Atopic Dermatitis
| Parameter | Vehicle | This compound (0.3%) | This compound (1%) | Reference |
| IGA Success Rate (Week 4) | 18.1% | 44.6% | 47.1% | [10] |
| EASI-50 Improvement (Week 4) | Significantly Lower | Significantly Higher | Significantly Higher | [10] |
| EASI-75 Improvement (Week 4) | Significantly Lower | Significantly Higher | Significantly Higher | [10] |
| EASI-90 Improvement (Week 4) | Significantly Lower | Significantly Higher | Significantly Higher | [10] |
| Mean Percent Improvement in EASI Score (Week 1-4) | Baseline | Significant Improvement | Significant Improvement | [11] |
IGA: Investigator's Global Assessment; EASI: Eczema Area and Severity Index.
Experimental Protocols
Protocol 1: Induction of Atopic Dermatitis using MC903
This protocol describes the topical application of MC903 to induce an AD-like phenotype in mice.[3][5]
Materials:
-
MC903 (Calcipotriol)
-
Ethanol (B145695) (Vehicle)
-
Pipette
-
Mice (e.g., BALB/c or C57BL/6)
Procedure:
-
Prepare a solution of MC903 in ethanol. A typical concentration is 40 µM.[5]
-
Carefully apply 10 µL of the MC903 solution to both the dorsal and ventral sides of one ear of each experimental mouse.[5]
-
For the vehicle control group, apply an equal volume of ethanol to the ear.[5]
-
Applications are typically performed daily or every other day for a period of up to four weeks to establish a chronic model.[6][12]
-
Monitor the mice for signs of AD, including redness, swelling, and scratching behavior.
Protocol 2: Topical Application of this compound
This protocol outlines the procedure for applying topical this compound to the MC903-treated mice.
Materials:
-
This compound ointment (e.g., 1%)
-
Vehicle ointment (placebo)
-
Cotton swabs or small spatulas
Procedure:
-
Beginning after the initial MC903 applications (e.g., on day 1 or later in a therapeutic intervention model), topically apply a thin layer of this compound ointment to the entire surface of the MC903-treated ear.
-
For the MC903 + Vehicle group, apply an equal amount of the vehicle ointment.
-
Applications are typically performed twice daily for the duration of the study.[2]
Protocol 3: Measurement of Ear Thickness
Ear thickness is a surrogate marker for skin inflammation.[3][4]
Materials:
-
Digital calipers or a thickness gauge
Procedure:
-
Gently restrain the mouse.
-
Measure the thickness of the ear at its thickest point, avoiding any major blood vessels.
-
Record the measurement in millimeters.
-
Measurements are typically taken daily or every other day before the application of MC903 or the therapeutic agent.
Protocol 4: Assessment of Scratching Behavior
Pruritus is a key symptom of atopic dermatitis, and scratching behavior is an indicator of itch.[1]
Materials:
-
Observation cages
-
Video recording equipment (optional)
Procedure:
-
Acclimatize individual mice in separate observation cages.
-
Observe and count the number of scratching bouts with the hind limbs directed towards the treated ear for a defined period (e.g., 1 hour).[1]
-
A scratching bout is defined as one or more rapid scratching movements.
-
Video recording and subsequent analysis can be used for more accurate and unbiased quantification.
Protocol 5: Measurement of Transepidermal Water Loss (TEWL)
TEWL is a measure of skin barrier function, which is impaired in atopic dermatitis.[1][2]
Materials:
-
Tewameter or other TEWL measurement device
Procedure:
-
Acclimatize the mouse to the testing environment.
-
Gently place the probe of the Tewameter on the surface of the treated ear.
-
Record the TEWL value according to the manufacturer's instructions.
-
Multiple readings should be taken and averaged for each ear.
Protocol 6: Histological Evaluation
Histological analysis allows for the assessment of structural changes in the skin associated with AD inflammation.[2][3]
Materials:
-
Dissection tools
-
Formalin or other fixatives
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
At the end of the study, euthanize the mice and dissect the ear tissue.
-
Fix the tissue in formalin and embed in paraffin.
-
Section the tissue using a microtome.
-
Stain the sections with H&E to visualize epidermal thickness and inflammatory cell infiltration.
-
Quantify epidermal thickness and the number of infiltrating cells using image analysis software.
Visualizations
Caption: Experimental workflow for the MC903-induced atopic dermatitis mouse model with this compound treatment.
Caption: Signaling pathway illustrating the mechanism of action of this compound in atopic dermatitis.
References
- 1. This compound topically ameliorates pruritus, dermatitis, and barrier dysfunction in atopic dermatitis model mice by inhibiting phosphodiesterase 4, especially the 4B subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers Publishing Partnerships | The possible effectiveness of this compound in improving barrier dysfunction in patients with atopic dermatitis and in mouse model [frontierspartnerships.org]
- 3. research.monash.edu [research.monash.edu]
- 4. A Mouse Model of MC903-Induced Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term application of MC903 in mice prolongs the characteristic symptoms of atopic dermatitis, such as inflammation, skin barrier dysfunction, and itching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Topical application of a PDE4 inhibitor ameliorates atopic dermatitis through inhibition of basophil IL-4 production|Science Tokyo formerly Tokyo Medical and Dental University [tmd.ac.jp]
- 10. This compound ointment improves Atopic Dermatitis outcomes in juvenile population, finds study [medicaldialogues.in]
- 11. This compound ointment in adult patients with atopic dermatitis: A phase 3 randomized, double-blind, vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term application of MC903 in mice prolongs the characteristic symptoms of atopic dermatitis, such as inflammation, skin barrier dysfunction, and itching [jstage.jst.go.jp]
Application Notes and Protocols for Measuring Transepidermal Water Loss (TEWL) Following Difamilast Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difamilast is a topical phosphodiesterase 4 (PDE4) inhibitor that has demonstrated clinical efficacy in the treatment of atopic dermatitis (AD).[1][2] One of the key indicators of skin barrier function is transepidermal water loss (TEWL), which is often elevated in individuals with AD.[3][4] This document provides a detailed protocol for measuring TEWL in a clinical research setting to evaluate the efficacy of this compound in improving skin barrier function.
Atopic dermatitis is a chronic inflammatory skin condition characterized by impaired skin barrier function and pruritus.[2][5] this compound, by inhibiting PDE4, increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] This leads to a reduction in the production of pro-inflammatory cytokines, which are involved in the inflammatory cascade of AD.[6][7] Furthermore, this compound has been shown to restore the expression of crucial skin barrier proteins like filaggrin, contributing to the improvement of the skin's barrier integrity.[2][5] Consequently, a reduction in TEWL is an expected pharmacodynamic effect of this compound treatment, signifying a restoration of the skin's ability to retain moisture.[1][5]
Data Presentation
The following table summarizes representative quantitative data from a study evaluating the effect of 1% this compound ointment on TEWL in adult patients with mild-to-moderate atopic dermatitis. In a retrospective study of seven adult Japanese patients with mild-to-moderate AD, the application of 1% this compound ointment twice daily for one week resulted in a reduction of TEWL in six of the seven patients.[2][5]
| Parameter | Baseline (Day 0) | Post-Treatment (Day 7) |
| Mean TEWL (g/m²/h) | 25.8 ± 8.2 | 15.4 ± 6.5 |
| Number of Responders | N/A | 6 out of 7 Patients |
| P-value | N/A | < 0.05 |
Note: The data presented in this table is illustrative and based on reported outcomes. Actual values may vary depending on the specific study population and conditions.
Experimental Protocols
Principle of Transepidermal Water Loss (TEWL) Measurement
TEWL is the measurement of the quantity of water that passes from inside the body through the epidermal layer to the surrounding atmosphere via diffusion and evaporation.[8] It is a non-invasive method to assess the integrity of the skin barrier.[9] A damaged skin barrier, as seen in atopic dermatitis, allows for a higher rate of water loss, resulting in elevated TEWL readings.[3] The measurement is typically performed using a device with an open chamber, such as a Tewameter®, which quantifies the water vapor density gradient above the skin surface.[10][11]
Equipment and Materials
-
TEWL Measurement Device: An open-chamber evaporimeter (e.g., Tewameter® TM Hex or similar) is recommended for its ability to provide continuous measurements without altering the skin's microenvironment.[10][11]
-
Environmental Control System: The study room should be equipped to maintain a constant temperature and humidity.
-
Calibrated Thermometer and Hygrometer: To monitor and record the environmental conditions.
-
Subject Acclimation Area: A dedicated space where subjects can rest and equilibrate to the room's environment.
-
Data Recording Software: For capturing and storing the TEWL measurements.
-
Skin Cleansing Supplies: Mild, non-irritating cleansers and soft cloths for preparing the measurement site, if necessary.
Experimental Workflow Diagram
Caption: Experimental workflow for TEWL measurement.
Step-by-Step Protocol
-
Subject Selection and Preparation:
-
Recruit subjects diagnosed with mild-to-moderate atopic dermatitis.
-
Subjects should refrain from using other topical treatments on the selected test area for a specified washout period before the study.[6]
-
On the day of measurement, subjects should avoid applying any creams, lotions, or cosmetics to the test area.
-
-
Environmental Control:
-
Maintain the measurement room at a constant temperature of 20-22°C and a relative humidity of 40-60%.[6]
-
Ensure there are no drafts or direct airflow over the measurement area.
-
-
Subject Acclimation:
-
Upon arrival, subjects should acclimate to the controlled environmental conditions for at least 20-30 minutes.[6]
-
During this time, the test area on the skin should be exposed to the room's environment.
-
-
Baseline TEWL Measurement (Day 0):
-
Select a representative lesion on the subject's skin for measurement. The forearm is a commonly used site.[5]
-
Gently place the TEWL probe on the skin surface, ensuring it is perpendicular to the skin.
-
Record the TEWL reading once the value has stabilized, as indicated by the device's software.
-
Take at least three consecutive measurements at the same site and calculate the average.
-
-
This compound Treatment:
-
Follow-up TEWL Measurement (Day 7):
-
After the 7-day treatment period, subjects will return for a follow-up measurement.
-
Repeat the acclimation and measurement procedures (steps 3 and 4) on the same skin lesion that was measured at baseline.
-
-
Data Analysis:
-
Compare the average TEWL values from Day 0 and Day 7 for each subject.
-
Statistical analysis, such as a paired t-test or Wilcoxon matched-pairs signed-rank test, can be used to determine the significance of the change in TEWL.[5]
-
This compound Signaling Pathway
Caption: this compound's mechanism of action.
This diagram illustrates how this compound inhibits PDE4, leading to an increase in cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn reduces the production of pro-inflammatory cytokines and increases the expression of essential skin barrier proteins.[6] These actions result in reduced inflammation and improved skin barrier function, leading to a decrease in transepidermal water loss.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PH and TEWL Values from Atopic Dermatitis in Children - Universitas Airlangga Official Website [unair.ac.id]
- 4. Transepidermal water loss in dry and clinically normal skin in patients with atopic dermatitis | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 5. Frontiers Publishing Partnerships | The possible effectiveness of this compound in improving barrier dysfunction in patients with atopic dermatitis and in mouse model [frontierspartnerships.org]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Devices measuring transepidermal water loss of the skin: a systematic review protocol of measurement properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Devices measuring transepidermal water loss: A systematic review of measurement properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agaramindia.com [agaramindia.com]
- 11. Tewameter® TM Hex - TEWL Measurement [courage-khazaka.com]
Application Notes and Protocols: Quantitative PCR Analysis of Filaggrin Expression Post-Difamilast Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by impaired skin barrier function, which is often associated with reduced expression of key structural proteins, including filaggrin (FLG).[1][2][3] Filaggrin is essential for the formation and integrity of the stratum corneum, the outermost layer of the epidermis.[3][4] Difamilast is a topical phosphodiesterase 4 (PDE4) inhibitor that has demonstrated efficacy in the treatment of AD.[1][5][6][7][8] By inhibiting PDE4, this compound increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which subsequently modulates the expression of proteins involved in skin barrier function.[9][10][11] This document provides detailed protocols and application notes for the quantitative analysis of filaggrin (FLG) gene expression in human keratinocytes following treatment with this compound, utilizing quantitative polymerase chain reaction (qPCR).
Mechanism of Action: this compound Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the PDE4 enzyme, which is responsible for the degradation of cAMP.[9][11][12] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-responsive element binding protein (CREB).[10] Activated CREB then promotes the transcription of target genes, including Keratinocyte Proline-Rich Protein (KPRP).[10] Subsequently, KPRP upregulates the expression of key skin barrier proteins, filaggrin (FLG) and loricrin (LOR), helping to restore skin barrier integrity.[10][13]
Caption: this compound signaling pathway leading to increased filaggrin expression.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line: Normal Human Epidermal Keratinocytes (NHEKs).
-
Culture Medium: Keratinocyte Growth Medium supplemented with appropriate growth factors.
-
Culture Conditions: 37°C, 5% CO2.
-
Treatment:
-
Seed NHEKs in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in a basal medium for 2-4 hours prior to treatment.
-
Treat cells with this compound at a final concentration of 5 µM (or a range of concentrations, e.g., 0.1, 1, 5, 10 µM) or vehicle control (e.g., DMSO) for 24 hours.[10]
-
II. RNA Extraction
High-quality, intact RNA is crucial for accurate qPCR results. The use of a commercial RNA extraction kit is highly recommended.
-
Lysis:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 350 µL of a lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit) containing a reducing agent to each well and scrape the cells.[14]
-
-
Homogenization:
-
Pipette the lysate directly into a QIAshredder spin column placed in a 2 ml collection tube.
-
Centrifuge for 2 minutes at full speed to homogenize the lysate.
-
-
RNA Purification:
-
Follow the manufacturer's protocol for the specific RNA extraction kit used (e.g., Qiagen RNeasy Mini Kit).[15] This typically involves:
-
Addition of ethanol (B145695) to the homogenized lysate.
-
Binding of RNA to a silica (B1680970) membrane spin column.
-
Washing the column to remove contaminants.
-
Elution of pure RNA in RNase-free water.
-
-
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by agarose (B213101) gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).
-
III. Reverse Transcription (cDNA Synthesis)
The reverse transcription step converts the extracted RNA into complementary DNA (cDNA), which will be used as the template for qPCR.
-
Reaction Setup:
-
Reverse Transcriptase Addition:
-
Incubation:
-
Incubate the reaction at the optimal temperature for the reverse transcriptase (e.g., 42°C) for 60 minutes.
-
Inactivate the enzyme by heating to 70°C for 10 minutes.[18]
-
-
Storage: The resulting cDNA can be stored at -20°C until use.
IV. Quantitative PCR (qPCR)
-
Primer Design: Use validated primers specific for the human filaggrin (FLG) gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction Mix:
-
Prepare a master mix containing:
-
SYBR Green or TaqMan master mix
-
Forward and reverse primers (final concentration of 200-500 nM each)
-
cDNA template (diluted)
-
Nuclease-free water
-
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis (for SYBR Green): To verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for both the target gene (FLG) and the housekeeping gene in both this compound-treated and vehicle-treated samples.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Experimental Workflow Diagram
Caption: Workflow for qPCR analysis of filaggrin expression.
Data Presentation
The following tables present hypothetical yet representative data for the quantitative analysis of filaggrin (FLG) mRNA expression in NHEKs following a 24-hour treatment with this compound.
Table 1: Raw Cycle Threshold (Ct) Values
| Sample ID | Treatment | Replicate | FLG Ct | GAPDH Ct |
| 1 | Vehicle | 1 | 25.3 | 18.1 |
| 2 | Vehicle | 2 | 25.5 | 18.3 |
| 3 | Vehicle | 3 | 25.4 | 18.2 |
| 4 | This compound (5 µM) | 1 | 23.8 | 18.2 |
| 5 | This compound (5 µM) | 2 | 23.6 | 18.1 |
| 6 | This compound (5 µM) | 3 | 23.7 | 18.3 |
Table 2: Calculation of ΔCt and ΔΔCt
| Treatment | Average FLG Ct | Average GAPDH Ct | ΔCt (Avg FLG Ct - Avg GAPDH Ct) | ΔΔCt (ΔCt Treated - ΔCt Vehicle) |
| Vehicle | 25.40 | 18.20 | 7.20 | 0 |
| This compound (5 µM) | 23.70 | 18.20 | 5.50 | -1.70 |
Table 3: Relative Quantification of Filaggrin Expression
| Treatment | Fold Change (2-ΔΔCt) |
| Vehicle | 1.0 |
| This compound (5 µM) | 3.25 |
Discussion
The results from the qPCR analysis are expected to demonstrate a significant upregulation of filaggrin mRNA expression in NHEKs treated with this compound compared to the vehicle control. This increase in filaggrin expression provides a molecular basis for the observed clinical efficacy of this compound in improving skin barrier function in patients with atopic dermatitis.[10][13] The provided protocols offer a robust framework for researchers to quantify the effects of this compound and other PDE4 inhibitors on the expression of key epidermal barrier proteins. Adherence to best practices in cell culture, RNA handling, and qPCR will ensure the generation of reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a selective phosphodiesterase 4 inhibitor, ointment in paediatric patients with atopic dermatitis: a phase III randomized double‐blind, vehicle‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Filaggrin-stratified transcriptomic analysis of pediatric skin identifies mechanistic pathways in patients with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound for the treatment of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Profile of this compound, a Novel Selective Phosphodiesterase 4 Inhibitor, for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medimetriks and Otsuka’s this compound Hits Mark in Atopic Dermatitis Trials - BioSpace [biospace.com]
- 8. This compound ointment improves Atopic Dermatitis outcomes in juvenile population, finds study [medicaldialogues.in]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. PDE4 inhibition by this compound regulates filaggrin and loricrin expression via keratinocyte proline-rich protein in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a Topical Phosphodiesterase 4 Inhibitor, Produces Soluble ST2 via the AHR–NRF2 Axis in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound topically ameliorates pruritus, dermatitis, and barrier dysfunction in atopic dermatitis model mice by inhibiting phosphodiesterase 4, especially the 4B subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers Publishing Partnerships | The possible effectiveness of this compound in improving barrier dysfunction in patients with atopic dermatitis and in mouse model [frontierspartnerships.org]
- 14. neoteryx.com [neoteryx.com]
- 15. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 16. mcgill.ca [mcgill.ca]
- 17. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ocw.mit.edu [ocw.mit.edu]
Application Notes and Protocols: Cytokine Release Assay for Immune Cells Treated with Difamilast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difamilast is a selective phosphodiesterase 4 (PDE4) inhibitor that has demonstrated efficacy in the treatment of atopic dermatitis.[1][2][3] Its mechanism of action involves the inhibition of the PDE4 enzyme, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] This elevation in cAMP modulates the activity of downstream signaling pathways, resulting in a reduction of pro-inflammatory cytokine production.[4][6] This application note provides detailed protocols for performing cytokine release assays on human peripheral blood mononuclear cells (PBMCs) and basophils treated with this compound to evaluate its anti-inflammatory effects.
Mechanism of Action
This compound selectively inhibits PDE4, with a notable selectivity for the PDE4B subtype, which is significantly involved in inflammatory responses.[4] The inhibition of PDE4 prevents the degradation of cAMP, leading to its accumulation within immune cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate and modulate the activity of transcription factors such as cAMP response element-binding protein (CREB) and nuclear factor-kappa B (NF-κB). This signaling cascade ultimately suppresses the transcription and subsequent release of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[6][7][8]
Data Presentation
The inhibitory activity of this compound on cytokine production can be quantified by determining its half-maximal inhibitory concentration (IC50).
| Compound | Cell Type | Stimulant | Cytokine Measured | IC50 (µM) |
| This compound | Human PBMCs | Lipopolysaccharide (LPS) | TNF-α | 0.0109[4] |
Note: Quantitative data for the direct inhibition of IL-4, IL-5, and IL-13 by this compound in primary human immune cells is not extensively available in public literature. However, studies have shown that this compound can indirectly suppress the upregulation of TNF-α, IL-5, and IL-13 in a basophil cell line.[5][6][7]
Mandatory Visualizations
Experimental Protocols
Protocol 1: Cytokine Release Assay from Human PBMCs
This protocol details the steps to measure the effect of this compound on cytokine release from LPS- or PHA-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Phosphate Buffered Saline (PBS), sterile
-
Lipopolysaccharide (LPS) from E. coli
-
Phytohemagglutinin (PHA)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom cell culture plates
-
ELISA or multiplex immunoassay kits for human TNF-α, IL-4, IL-5, IL-13
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
Methodology:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube at a 2:1 ratio (blood:Ficoll).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with sterile PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the final PBMC pellet in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
-
Cell Seeding:
-
Adjust the PBMC suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (1 x 10^5 cells/well).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).
-
Add 50 µL of the diluted this compound or vehicle control (medium with the same DMSO concentration) to the appropriate wells.
-
Pre-incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare stock solutions of LPS (e.g., 1 µg/mL) or PHA (e.g., 10 µg/mL) in complete RPMI 1640 medium.
-
Add 50 µL of the stimulant to the wells. For unstimulated controls, add 50 µL of complete RPMI 1640 medium.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine being measured.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 10 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Quantification:
-
Measure the concentration of TNF-α, IL-4, IL-5, and IL-13 in the supernatants using ELISA or a multiplex immunoassay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each this compound concentration relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cytokine Release Assay from Human Basophils (Enriched Population)
This protocol outlines a method to assess the effect of this compound on cytokine release from an enriched population of human basophils.
Materials:
-
Same as Protocol 1, with the addition of:
-
Basophil isolation kit (e.g., MACS-based negative selection)
-
Anti-human IgE antibody or other suitable basophil stimulant (e.g., IL-3)
Methodology:
-
Basophil Enrichment:
-
Isolate PBMCs as described in Protocol 1.
-
Enrich for basophils from the PBMC population using a negative selection kit according to the manufacturer's instructions. This typically involves labeling non-basophils with magnetic beads and removing them using a magnetic column.
-
Assess the purity of the enriched basophil population using flow cytometry.
-
-
Cell Seeding:
-
Resuspend the enriched basophils in a suitable buffer or medium (as recommended by the isolation kit or literature) at an appropriate concentration (e.g., 2-5 x 10^5 cells/mL).
-
Seed the cells into a 96-well plate.
-
-
This compound Treatment and Stimulation:
-
Follow the same steps for this compound treatment and pre-incubation as in Protocol 1.
-
Stimulate the basophils with an appropriate agonist, such as anti-human IgE or IL-3, at a pre-determined optimal concentration.
-
-
Incubation, Supernatant Collection, and Cytokine Quantification:
-
Incubate the plate for an appropriate duration (e.g., 4-24 hours, depending on the cytokine and stimulant).
-
Collect the supernatant and quantify the levels of IL-4 and IL-13 using a high-sensitivity ELISA or multiplex assay.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the inhibitory effect of this compound on basophil cytokine release.
-
Conclusion
These protocols provide a framework for researchers to investigate the immunomodulatory effects of this compound on cytokine release from primary human immune cells. The provided data on TNF-α inhibition and the known mechanism of action of PDE4 inhibitors suggest that this compound is a potent suppressor of pro-inflammatory cytokine production. Further studies using these methods can help to more comprehensively characterize the anti-inflammatory profile of this compound and its potential applications in various inflammatory and autoimmune diseases.
References
- 1. This compound, a Topical Phosphodiesterase 4 Inhibitor, Produces Soluble ST2 via the AHR-NRF2 Axis in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a selective phosphodiesterase 4 inhibitor, ointment in paediatric patients with atopic dermatitis: a phase III randomized double‐blind, vehicle‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Profile of this compound, a Novel Selective Phosphodiesterase 4 Inhibitor, for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Topical Phosphodiesterase 4 Inhibitor, Produces Soluble ST2 via the AHR–NRF2 Axis in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers Publishing Partnerships | The possible effectiveness of this compound in improving barrier dysfunction in patients with atopic dermatitis and in mouse model [frontierspartnerships.org]
Application Note: High-Throughput Permeability Assessment of Difamilast using 3D Human Skin Equivalent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difamilast is a selective phosphodiesterase 4 (PDE4) inhibitor approved for the topical treatment of atopic dermatitis. Assessing the permeability of topical drugs through the skin is a critical step in drug development, providing insights into bioavailability, efficacy, and safety. In vitro 3D human skin equivalent models, such as reconstructed human epidermis (RHE), offer a robust and ethically sound alternative to animal and human skin for permeability studies. These models closely mimic the barrier properties of native human epidermis, providing a reliable platform for screening and formulation development. This application note details a protocol for evaluating the permeability of this compound using a commercially available RHE model in conjunction with Franz diffusion cells, adhering to the principles of the OECD Test Guideline 428.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound relevant to skin permeation is provided in Table 1. These properties influence the passive diffusion of the molecule across the stratum corneum.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 446.4 g/mol | [1][2][3] |
| Chemical Formula | C23H24F2N2O5 | [1][2][3] |
| Predicted LogP | 4.8 | [1] |
| Water Solubility | Information not publicly available. Assumed to be low based on LogP. | |
| Appearance | White to off-white solid | [3] |
Experimental Overview
The experimental workflow for assessing the in vitro permeability of this compound using a 3D human skin equivalent model is depicted in the following diagram.
Caption: Experimental workflow for this compound permeability testing.
Hypothetical Permeability Data
The following table presents hypothetical permeability data for a 1% this compound cream formulation tested on a commercially available RHE model. This data is for illustrative purposes and is representative of what might be expected for a topical drug of this nature.
Table 2: Hypothetical Permeability Data of 1% this compound Cream
| Parameter | Value |
| Steady-State Flux (Jss) (µg/cm²/h) | 0.85 |
| Permeability Coefficient (Kp) (cm/h) | 8.5 x 10⁻⁵ |
| Lag Time (t_lag) (hours) | 2.5 |
| Cumulative Amount Permeated at 24h (µg/cm²) | 18.2 |
Detailed Experimental Protocol
This protocol is based on the OECD 428 guidelines for in vitro skin absorption studies.
1. Materials and Reagents
-
Reconstructed Human Epidermis (RHE) model kits (e.g., EpiDerm™, SkinEthic™ RHE)
-
Franz diffusion cells (static or flow-through)
-
This compound analytical standard
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Positive control substance (e.g., caffeine)
-
Test formulation (e.g., 1% this compound cream)
-
Cell culture incubator (37°C, 5% CO₂)
-
Water bath or heating block for Franz cells (to maintain 32°C at the skin surface)
-
Analytical balance
-
HPLC or UPLC system coupled with a mass spectrometer (LC-MS)
2. Preparation of 3D Human Skin Equivalent Models
-
Upon receipt of the RHE model kits, handle the tissues aseptically in a laminar flow hood.
-
Transfer the inserts to 6-well plates containing pre-warmed assay medium provided by the manufacturer.
-
Incubate the tissues at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow them to equilibrate.
3. Franz Diffusion Cell Setup
-
Assemble the Franz diffusion cells. Ensure all parts are clean and dry.
-
Fill the receptor compartment with pre-warmed (37°C) PBS (pH 7.4), ensuring no air bubbles are trapped beneath the skin mounting area.
-
Place a small magnetic stir bar in the receptor compartment.
-
Allow the cells to equilibrate in a heating block or water bath to maintain a skin surface temperature of 32 ± 1°C.
4. Permeability Assay
-
Carefully remove the RHE insert from the 6-well plate and mount it onto the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Secure the donor compartment in place with a clamp.
-
Allow the system to equilibrate for 30 minutes.
-
Apply a finite dose of the 1% this compound cream (e.g., 10 mg/cm²) evenly onto the surface of the RHE model.
-
Start a timer immediately after application.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect an aliquot of the receptor fluid from the sampling arm.
-
Immediately replace the collected volume with fresh, pre-warmed PBS to maintain a constant volume in the receptor compartment.
5. Sample Analysis
-
Prepare a calibration curve of this compound in PBS.
-
Analyze the collected samples from the receptor fluid using a validated LC-MS method to determine the concentration of this compound.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Column: C18 reverse-phase column
-
Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring for a specific parent-daughter ion transition for this compound.
-
-
Quantify the amount of this compound in each sample using the calibration curve.
6. Data Analysis and Calculation
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) using the following equation:
-
Kp = Jss / C_donor
-
Where C_donor is the initial concentration of this compound in the donor formulation.
-
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by inhibiting PDE4, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, modulates the activity of various downstream signaling pathways involved in inflammation.
Caption: Simplified signaling pathway of this compound.
Conclusion
The use of 3D human skin equivalent models provides a reliable and high-throughput method for assessing the permeability of topical drugs like this compound. This approach allows for the early evaluation of drug delivery, formulation optimization, and bioequivalence studies in a system that closely mimics human skin. The detailed protocol provided herein offers a standardized methodology for obtaining reproducible and relevant data for regulatory submissions and internal decision-making in the drug development process.
References
Application Notes and Protocols: Assessing Difamilast Efficacy on Skin Barrier Function In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difamilast is a selective phosphodiesterase-4 (PDE4) inhibitor that has demonstrated efficacy in the treatment of atopic dermatitis.[1][2][3] Its mechanism of action involves the inhibition of PDE4, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[1][3] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates inflammatory responses.[1] Recent in vitro studies have also highlighted its potential to enhance skin barrier function by increasing the expression of key structural proteins.[1][3]
These application notes provide a comprehensive guide for researchers to assess the efficacy of this compound on skin barrier function using in vitro models. Detailed protocols for key experiments are provided, along with data presentation tables and visualizations to aid in experimental design and interpretation.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its effects by selectively inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes involved in skin barrier function, such as filaggrin and loricrin, as well as anti-inflammatory cytokines.
Experimental Workflow for Assessing this compound Efficacy
A systematic in vitro approach is crucial for evaluating the effects of this compound on skin barrier function. The following workflow outlines the key experimental stages, from cell culture to functional and molecular analysis.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols. The values presented are illustrative and should be replaced with experimental findings.
Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER)
| Treatment Group | Concentration (µM) | Mean TEER (Ω·cm²) | Standard Deviation | % Change from Vehicle |
| Vehicle Control | 0 | 350 | ± 25 | 0% |
| This compound | 0.1 | 385 | ± 30 | +10% |
| This compound | 1 | 455 | ± 35 | +30% |
| This compound | 5 | 525 | ± 40 | +50% |
Table 2: Effect of this compound on Paracellular Permeability of FITC-Dextran
| Treatment Group | Concentration (µM) | Mean Fluorescence (RFU) | Standard Deviation | % Permeability vs. Vehicle |
| Vehicle Control | 0 | 1200 | ± 150 | 100% |
| This compound | 0.1 | 1020 | ± 120 | 85% |
| This compound | 1 | 780 | ± 100 | 65% |
| This compound | 5 | 540 | ± 80 | 45% |
Table 3: Quantification of Skin Barrier Protein Expression by Western Blot
| Treatment Group | Concentration (µM) | Claudin-1 (Relative Density) | Filaggrin (Relative Density) |
| Vehicle Control | 0 | 1.0 | 1.0 |
| This compound | 0.1 | 1.2 | 1.5 |
| This compound | 1 | 1.5 | 2.0 |
| This compound | 5 | 1.8 | 2.8 |
Experimental Protocols
Cell Culture of Human Epidermal Keratinocytes
This protocol describes the culture of Normal Human Epidermal Keratinocytes (NHEKs) on transwell inserts to form a differentiated epithelial monolayer, a crucial step for subsequent barrier function assays.
Materials:
-
Normal Human Epidermal Keratinocytes (NHEKs)
-
Keratinocyte Growth Medium (KGM)
-
Transwell inserts (0.4 µm pore size)
-
Cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Pre-coat transwell inserts with a suitable extracellular matrix protein (e.g., collagen).
-
Seed NHEKs onto the apical chamber of the transwell inserts at a high density.
-
Culture the cells in KGM, changing the medium every 2-3 days.
-
Once the cells reach confluence, induce differentiation by switching to a high-calcium differentiation medium.
-
Maintain the cultures for at least 7-10 days to allow for the formation of a stratified and well-differentiated epidermis.
Transepithelial Electrical Resistance (TEER) Measurement
TEER measurement is a non-invasive method to assess the integrity of the epithelial barrier. An increase in TEER indicates enhanced barrier function.
Materials:
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes
-
Cultured NHEKs on transwell inserts
-
Pre-warmed PBS
Protocol:
-
Equilibrate the cell culture plate to room temperature for 20-30 minutes.
-
Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile PBS.
-
Add pre-warmed PBS to both the apical and basolateral chambers of the transwell inserts.
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes do not touch the cell monolayer.
-
Record the resistance reading in Ohms (Ω).
-
Measure the resistance of a blank transwell insert without cells to determine the background resistance.
-
Calculate the TEER value by subtracting the background resistance and multiplying by the surface area of the transwell membrane (Ω·cm²).
Paracellular Permeability Assay
This assay measures the passage of a fluorescent tracer across the epithelial monolayer, providing a quantitative measure of paracellular barrier function. A decrease in the flux of the tracer indicates a tighter barrier.
Materials:
-
Cultured NHEKs on transwell inserts
-
Fluorescein isothiocyanate (FITC)-dextran (4 kDa)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Wash the cell monolayers gently with pre-warmed assay buffer.
-
Add fresh assay buffer to the basolateral chamber.
-
Add assay buffer containing FITC-dextran to the apical chamber.
-
Incubate the plate at 37°C for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from the basolateral chamber.
-
Transfer the samples to a 96-well black microplate.
-
Measure the fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 528 nm).
-
Calculate the amount of FITC-dextran that has passed through the monolayer by comparing to a standard curve.
Western Blotting for Claudin-1 and Filaggrin
Western blotting is used to quantify the expression levels of key skin barrier proteins, providing molecular evidence of this compound's effect.
Materials:
-
Cultured NHEKs
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Claudin-1, anti-Filaggrin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Immunofluorescence Staining for Occludin
Immunofluorescence allows for the visualization of the localization and organization of tight junction proteins like occludin, providing qualitative insights into barrier integrity.
Materials:
-
Cultured NHEKs on coverslips or transwell membranes
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-Occludin)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-Occludin antibody.
-
Wash and incubate with the fluorophore-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips or membranes onto microscope slides.
-
Visualize the staining using a fluorescence microscope. Look for continuous, well-defined staining at cell-cell junctions.
References
Application Notes and Protocols for Measuring Scratching Behavior in Mice Treated with Difamilast
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Difamilast is a selective phosphodiesterase 4 (PDE4) inhibitor approved for the topical treatment of atopic dermatitis (AD).[1][2][3] By inhibiting PDE4, particularly the PDE4B subtype, this compound increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5][6] This leads to the suppression of pro-inflammatory cytokines and other mediators, thereby reducing the inflammation and pruritus associated with AD.[4][5][7] In preclinical studies, this compound has been shown to effectively ameliorate pruritus, dermatitis, and skin barrier dysfunction in mouse models of atopic dermatitis.[8][9][10] A key indicator of pruritus in these models is scratching behavior.[8] Therefore, accurate quantification of scratching is crucial for evaluating the efficacy of this compound and other potential anti-pruritic agents.
These application notes provide detailed protocols for measuring scratching behavior in mice, particularly in the context of studies investigating the effects of topical this compound treatment. The methodologies described range from traditional manual observation to modern automated analysis systems.
Mechanism of Action of this compound
This compound is a topical PDE4 inhibitor that works by increasing intracellular cAMP levels, which in turn suppresses the production of inflammatory cytokines.[4][5] This anti-inflammatory action helps to alleviate the symptoms of atopic dermatitis, including itching.[4] The targeted, localized action of topical this compound minimizes systemic exposure and reduces the risk of side effects associated with systemic PDE4 inhibitors.[4]
Caption: Signaling pathway of this compound as a PDE4 inhibitor.
Quantitative Data Summary
The following table summarizes quantitative data from studies on this compound and scratching behavior in mouse models of atopic dermatitis.
| Mouse Model | Treatment | Key Finding | Reference |
| MC903-induced AD | Single application of this compound | Dramatically reduced the number of scratching events | [8] |
| MC903-induced AD | Repeated application of this compound | Reduced the increase in ear thickness and transepidermal water loss | [8] |
| Chronic allergic contact dermatitis | Topical application of this compound | Improved skin inflammation | [6] |
| Oxazolone-induced skin allergic inflammation | Topical application of this compound | Ameliorated skin inflammation in association with reduced IL-4 expression | [7] |
Experimental Protocols
Induction of Atopic Dermatitis-like Symptoms in Mice
A common model for inducing AD-like symptoms, including pruritus, is the topical application of MC903 (Calcipotriol).
Materials:
-
MC903 (Calcipotriol) solution
-
Pipette and sterile tips
-
Mice (e.g., BALB/c or C57BL/6)
Protocol:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
On a daily basis, topically apply a solution of MC903 in ethanol to the rostral back skin or ear of the mice.
-
Continue the application for a period sufficient to induce a stable AD-like phenotype, typically 1-2 weeks. This is characterized by skin lesions, erythema, and increased scratching behavior.[9]
-
A vehicle control group treated with ethanol alone should be included.
This compound Treatment
Materials:
-
This compound ointment (e.g., 1%) or a custom formulation
-
Vehicle control ointment
-
Cotton swabs or similar applicators
Protocol:
-
Following the induction of AD-like symptoms, divide the mice into treatment and control groups.
-
Apply a thin layer of this compound ointment or the vehicle control to the affected skin area.
-
The frequency of application will depend on the study design but is often once or twice daily.[10]
-
Continue the treatment for the duration of the study.
Measurement of Scratching Behavior
Scratching behavior is a primary endpoint for assessing the efficacy of this compound in reducing pruritus. This can be measured using several methods:
Method A: Manual Observation and Scoring
This is the traditional "gold standard" method for quantifying itch-related behaviors.[11]
Protocol:
-
Individually house mice in observation cages.
-
Allow for an acclimatization period (e.g., 30-60 minutes) before recording.
-
Video record the mice for a set period (e.g., 30-60 minutes).
-
A trained observer, blinded to the treatment groups, will manually count the number of scratching bouts. A scratching bout is defined as one or more rapid movements of the hind paw directed towards a specific body region, followed by licking or biting of the paw.[12]
-
The total number of scratches or the total time spent scratching is recorded for each mouse.
Method B: Automated Video Analysis Systems
Several automated systems are available that utilize machine learning and high-speed video to quantify scratching behavior, offering objectivity and high-throughput.[11][13][14][15][16]
Protocol:
-
Place individual mice in the recording chamber of the automated system.
-
Allow for an acclimatization period as recommended by the system manufacturer.
-
Record video for the desired duration.
-
The system's software will analyze the video to automatically detect and quantify scratching bouts based on predefined algorithms that recognize the characteristic movements of scratching.[11][13]
-
Data output typically includes the number of scratching events, duration of each event, and total scratching time.
Method C: Automated Acoustic Detection
This method quantifies scratching by detecting the characteristic sound produced by the mouse's claws on the skin.[12][17]
Protocol:
-
House individual mice in a sound-proofed cage equipped with a sensitive microphone.
-
Allow for an acclimatization period.
-
Record the acoustic signals for the duration of the experiment.
-
Use specialized software to filter and analyze the audio recordings to identify and count the acoustic signatures of scratching events.
-
This method is non-invasive and can be performed in the dark, which is beneficial as mice are nocturnal.[12][17]
Experimental and Analysis Workflows
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Data analysis workflow for scratching behavior.
The accurate measurement of scratching behavior is a critical component in the preclinical evaluation of anti-pruritic drugs like this compound. The choice of methodology for quantifying scratching will depend on the specific research question, available resources, and desired throughput. While manual scoring remains a valid approach, automated systems offer significant advantages in terms of objectivity, reproducibility, and efficiency, particularly for large-scale studies. By following these detailed protocols, researchers can effectively assess the efficacy of this compound in reducing pruritus in mouse models of atopic dermatitis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [drugcentral.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Pharmacological Profile of this compound, a Novel Selective Phosphodiesterase 4 Inhibitor, for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical Application of a PDE4 Inhibitor Ameliorates Atopic Dermatitis through Inhibition of Basophil IL-4 Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound topically ameliorates pruritus, dermatitis, and barrier dysfunction in atopic dermatitis model mice by inhibiting phosphodiesterase 4, especially the 4B subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. thestacks.org [thestacks.org]
- 12. Automated acoustic detection of mouse scratching - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scratch-AID, a deep learning-based system for automatic detection of mouse scratching behavior with high accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Automated Scratch Counting, Mice [stoeltingco.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Automated acoustic detection of mouse scratching | PLOS One [journals.plos.org]
Application Notes and Protocols: Evaluating the Long-Term Efficacy of Difamilast in Chronic Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difamilast is a selective phosphodiesterase 4 (PDE4) inhibitor approved for the topical treatment of atopic dermatitis (AD), a common chronic relapsing inflammatory skin disease.[1][2] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition represents a significant therapeutic strategy for managing chronic inflammatory conditions.[3][4] this compound has demonstrated anti-pruritic and anti-inflammatory properties with a rapid onset of action in clinical trials.[1][5] Long-term studies have shown that this compound ointments are effective and well-tolerated for the extended treatment of both adult and pediatric patients with AD.[6][7]
These application notes provide a summary of the long-term efficacy data for this compound, its mechanism of action, and detailed protocols for evaluating its therapeutic potential in established preclinical models of chronic inflammation.
Mechanism of Action: PDE4 Inhibition
This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger that regulates inflammatory responses. By inhibiting PDE4, particularly the PDE4B subtype which plays a significant role in inflammation, this compound increases intracellular cAMP levels.[3][8][9] Elevated cAMP activates Protein Kinase A (PKA), which in turn modulates transcription factors to suppress the production of multiple pro-inflammatory cytokines and mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-4 (IL-4), IL-5, and IL-13.[8][10] This targeted action reduces the underlying inflammation that drives the signs and symptoms of chronic inflammatory skin diseases like atopic dermatitis.[8]
Caption: Signaling pathway of this compound in inflammatory cells.
Preclinical Efficacy and In Vitro Activity
Nonclinical studies have established the potent anti-inflammatory profile of this compound. In cellular assays, this compound effectively inhibited TNF-α production in both human and mouse peripheral blood mononuclear cells. Its efficacy has been further demonstrated in animal models of chronic skin inflammation, where it improved key markers of dermatitis.[3][9]
Table 1: Summary of Preclinical Anti-Inflammatory Activity of this compound
| Model / Assay | Species | Key Outcome Measure | Result (IC50 / Effect) | Reference |
|---|---|---|---|---|
| TNF-α Production Inhibition | Human PBMCs | IC50 | 0.0109 μM | [3][9] |
| TNF-α Production Inhibition | Mouse PBMCs | IC50 | 0.0035 μM | [3][9] |
| PDE4B Inhibition Assay | Recombinant Human | IC50 | 0.0112 μM | [3][9] |
| Chronic Allergic Contact Dermatitis | Mouse | Improved Skin Inflammation | Superior to other topical PDE4 inhibitors | [3] |
| MC903-Induced AD Model | Mouse | Reduction in Ear Thickness | Significant reduction vs. vehicle | [10] |
| MC903-Induced AD Model | Mouse | Reduction in Scratching Events | Dramatic reduction after a single application | [10] |
| MC903-Induced AD Model | Mouse | Reduction in Transepidermal Water Loss (TEWL) | Significant reduction vs. vehicle | [11][12] |
| MC903-Induced AD Model | Mouse | Restoration of Filaggrin Expression | Improved impaired filaggrin expression |[11][12] |
Long-Term Clinical Efficacy in Atopic Dermatitis
The long-term efficacy and safety of this compound have been evaluated in multiple Phase 3, open-label studies lasting 52 weeks. These studies, conducted in adult, pediatric, and infant populations with mild to moderate atopic dermatitis, consistently demonstrated sustained improvement in disease severity and symptoms.[6][13]
Table 2: Long-Term (52-Week) Efficacy of this compound 1% Ointment in Adult Patients with AD
| Efficacy Endpoint | Week 4 | Week 52 (Cumulative) | Reference |
|---|---|---|---|
| IGA Success Rate¹ | N/A | Trended upwards over 52 weeks | [6] |
| EASI-75 Success Rate² | Increased from Week 4 | 55.4% | [6][7] |
¹ Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) with a ≥2-grade improvement. ² ≥75% improvement from baseline in the Eczema Area and Severity Index (EASI) score.
Table 3: Long-Term (52-Week) Efficacy of this compound Ointment in Pediatric & Infant Patients with AD
| Patient Population | Efficacy Endpoint | Week 4 | Week 52 (Cumulative) | Reference |
|---|---|---|---|---|
| Pediatric (2-14 years) | EASI-75 Success Rate² | Increased from Week 4 | 73.5% | [6][7] |
| Infant (3 to <24 months) | IGA Success Rate¹ | 56.1% | 75.6% | [13] |
| Infant (3 to <24 months) | EASI-75 Success Rate² | 82.9% | 80.5% | [13] |
¹ Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) with a ≥2-grade improvement. ² ≥75% improvement from baseline in the Eczema Area and Severity Index (EASI) score.
Across these long-term studies, this compound was well-tolerated. Most treatment-emergent adverse events (TEAEs) were mild to moderate in severity.[6][13]
Experimental Protocols
The following protocols provide detailed methodologies for evaluating topical anti-inflammatory agents like this compound in a preclinical setting.
Protocol 1: MC903-Induced Atopic Dermatitis Model in Mice
This model is used to induce a chronic, AD-like skin inflammation characterized by pruritus, dermatitis, and skin barrier dysfunction, which are hallmarks of the human disease.[10][11][14]
Objective: To assess the therapeutic efficacy of topical this compound on AD-like symptoms in mice.
Materials:
-
BALB/c mice (female, 7-8 weeks old)
-
MC903 (Calcipotriol)
-
Ethanol
-
Test Article: this compound Ointment (e.g., 1%)
-
Vehicle Control (Ointment base)
-
Digital calipers or thickness gauge
-
Tewameter® or similar device for Transepidermal Water Loss (TEWL) measurement
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Induction of Dermatitis:
-
On Day 0, apply 20 μL of MC903 solution (in ethanol) to the dorsal side of one ear of each mouse. Apply vehicle (ethanol) to the contralateral ear as an internal control.
-
Repeat the application daily for a period of 6 to 14 days to establish chronic inflammation.
-
-
Treatment Groups (n=8-10 mice per group):
-
Group 1: Naive (No MC903, no treatment)
-
Group 2: Vehicle Control (MC903 + Vehicle Ointment)
-
Group 3: Test Article (MC903 + this compound Ointment)
-
-
Drug Administration:
-
Beginning on a predetermined day (e.g., Day 4, for a therapeutic regimen), topically apply a standardized amount (e.g., 20 mg) of the vehicle or this compound ointment to the MC903-treated ear.
-
Continue daily treatment until the end of the study.
-
-
Efficacy Assessments:
-
Ear Thickness: Measure the thickness of both ears daily using digital calipers before MC903 or drug application. The difference in thickness between the treated and untreated ear serves as an index of inflammation.[10]
-
Dermatitis Score: Visually score the severity of erythema, edema, and scaling on a scale of 0-3 (0=none, 1=mild, 2=moderate, 3=severe). Sum the scores for a composite clinical score.[11]
-
Transepidermal Water Loss (TEWL): Measure TEWL on the ear skin at baseline and specified time points to assess skin barrier function. An increase in TEWL indicates barrier impairment.[11]
-
Histology: At the end of the study, euthanize animals and collect ear tissue. Fix in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickening (acanthosis) and inflammatory cell infiltration.[11]
-
Molecular Analysis: Perform qPCR on tissue homogenates to quantify mRNA expression of key inflammatory cytokines (e.g., IL-4, IL-13) and barrier-related proteins (e.g., filaggrin).[11][12]
-
Caption: A general workflow for preclinical anti-inflammatory drug evaluation.
Protocol 2: Carrageenan-Induced Paw Edema in Rats (Acute Model)
While the primary focus is on chronic models, an acute model is often used as an initial in vivo screen for anti-inflammatory activity.
Objective: To evaluate the acute anti-inflammatory effects of a test compound.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
1% Carrageenan solution in sterile saline
-
Pletysmometer
-
Test compound, vehicle, and positive control (e.g., Indomethacin)
Procedure:
-
Acclimatization: Acclimatize rats for at least 3 days. Fast animals overnight before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compound, vehicle, or positive control via the intended route (e.g., oral gavage, intraperitoneal injection) one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[15]
-
Assessment: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Conclusion
This compound is a potent and selective PDE4 inhibitor with a well-defined mechanism of action that translates to significant, long-term clinical efficacy in the management of atopic dermatitis.[5][6] The data from preclinical chronic inflammation models and long-term clinical trials provide a robust framework for its application.[3][6] The protocols outlined here offer standardized methods for researchers to further investigate this compound or novel compounds in the context of chronic inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdnewsline.com [mdnewsline.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a selective phosphodiesterase 4 inhibitor, ointment in paediatric patients with atopic dermatitis: a phase III randomized double‐blind, vehicle‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for the treatment of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Ointment in Japanese Adult and Pediatric Patients with Atopic Dermatitis: A Phase III, Long-Term, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Pharmacological Profile of this compound, a Novel Selective Phosphodiesterase 4 Inhibitor, for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound topically ameliorates pruritus, dermatitis, and barrier dysfunction in atopic dermatitis model mice by inhibiting phosphodiesterase 4, especially the 4B subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers Publishing Partnerships | The possible effectiveness of this compound in improving barrier dysfunction in patients with atopic dermatitis and in mouse model [frontierspartnerships.org]
- 12. researchgate.net [researchgate.net]
- 13. A Phase 3, Long-Term, Open-Label Study of this compound Ointment to Evaluate Efficacy and Safety in Japanese Infants with Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. asianjpr.com [asianjpr.com]
Application Notes: Validating Difamilast Target Engagement in Cultured Skin Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difamilast (OPA-15406) is a selective, non-steroidal phosphodiesterase 4 (PDE4) inhibitor approved for the topical treatment of atopic dermatitis.[1][2][3] The mechanism of action for this compound centers on the inhibition of PDE4, an enzyme crucial for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[4][5] PDE4 is highly expressed in immune and inflammatory cells.[6][7] By inhibiting PDE4, particularly the PDE4B subtype involved in inflammatory responses, this compound leads to an increase in intracellular cAMP levels.[8][9] Elevated cAMP activates downstream signaling pathways, such as those involving Protein Kinase A (PKA), which ultimately suppress the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), thereby reducing inflammation.[4][7][10]
These application notes provide a comprehensive framework and detailed protocols for researchers to validate the target engagement of this compound in cultured skin cells, such as human epidermal keratinocytes. The described assays confirm both the direct biochemical consequence of PDE4 inhibition (cAMP accumulation) and the subsequent functional anti-inflammatory effect (cytokine reduction).
Part 1: The PDE4 Signaling Pathway
The inhibition of PDE4 is a key therapeutic strategy for inflammatory skin conditions.[6] Under normal conditions, the enzyme adenylyl cyclase synthesizes cAMP from ATP. PDE4 enzymes then hydrolyze cAMP into its inactive form, AMP, thus regulating intracellular cAMP levels. In inflammatory cells, lower levels of cAMP are associated with higher production of pro-inflammatory mediators. This compound selectively binds to and inhibits PDE4, preventing the breakdown of cAMP.[4][5] The resulting accumulation of intracellular cAMP activates PKA and other downstream effectors, leading to a dampening of the inflammatory response.[10][11]
Part 2: Experimental Workflow for Target Validation
To confirm that this compound engages its target PDE4 in a cellular context, a two-pronged experimental approach is recommended. First, a direct measurement of intracellular cAMP levels demonstrates primary target engagement. Second, a functional assay measuring the inhibition of pro-inflammatory cytokine release validates the downstream therapeutic consequence.
Part 3: Detailed Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Levels
This protocol details a method to directly quantify the effect of this compound on intracellular cAMP accumulation. Inhibition of PDE4 by this compound is expected to cause a dose-dependent increase in cAMP levels following stimulation of adenylyl cyclase with Forskolin.[11]
A. Materials
-
Human Epidermal Keratinocytes (primary or cell lines like HaCaT)
-
Keratinocyte growth medium
-
This compound
-
Forskolin
-
Phosphodiesterase inhibitor (e.g., IBMX, as a control)
-
96-well cell culture plates
-
cAMP Assay Kit (e.g., TR-FRET, AlphaScreen, or ELISA-based)[12][13][14]
-
Plate reader compatible with the chosen assay kit
B. Methodology
-
Cell Seeding: Plate keratinocytes in a 96-well plate at a pre-determined optimal density and culture overnight to allow for adherence.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in assay buffer to achieve the desired final concentrations.
-
Pre-treatment: Carefully remove the culture medium from the cells. Wash once with assay buffer. Add the diluted this compound solutions (or vehicle control, DMSO) to the respective wells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C. This allows this compound to enter the cells and bind to PDE4.
-
Stimulation: Add a solution of Forskolin (e.g., 10 µM final concentration) to all wells (except for negative controls) to stimulate adenylyl cyclase and induce cAMP production.[11]
-
Incubation: Incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels precisely according to the manufacturer's protocol for your chosen cAMP assay kit.[13][15]
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Convert the raw data from the plate reader (e.g., fluorescence ratio, luminescence) into cAMP concentrations. Plot the cAMP concentration against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of this compound that elicits 50% of the maximal response).
Protocol 2: Quantification of TNF-α Release
This protocol measures the functional anti-inflammatory effect of this compound. Increased intracellular cAMP in response to PDE4 inhibition suppresses the production of pro-inflammatory cytokines such as TNF-α.[8]
A. Materials
-
Human Epidermal Keratinocytes or co-culture with immune cells (e.g., PBMCs)
-
Appropriate cell culture medium
-
This compound
-
Lipopolysaccharide (LPS) or other inflammatory stimulus (e.g., TNF-α/IFN-γ cocktail)
-
96-well cell culture plates
-
ELISA plate reader
B. Methodology
-
Cell Seeding: Plate cells in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution.
-
Pre-treatment: Remove the existing medium and add the medium containing the various concentrations of this compound (or vehicle control).
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to the wells to stimulate the production and release of TNF-α. Do not add LPS to negative control wells.
-
Incubation: Incubate the plate for 6-24 hours (optimize incubation time based on cell type and stimulus) at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well without disturbing the cell layer.
-
ELISA Procedure: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.[16] This typically involves adding supernatants to an antibody-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Data Analysis: Generate a standard curve using recombinant TNF-α. Calculate the TNF-α concentration in each sample. Plot the percentage inhibition of TNF-α release (relative to the stimulated vehicle control) against the logarithm of the this compound concentration. Fit a dose-response curve to determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of TNF-α release).
Part 4: Data Presentation and Expected Results
Quantitative data should be summarized in clear, comparative tables. The following tables represent expected results from the successful execution of these protocols.
Table 1: Effect of this compound on Forskolin-Stimulated cAMP Production in Keratinocytes
| Compound | Concentration (µM) | Mean cAMP (nM) | % of Max Response |
| Vehicle | 0 | 5.2 | 0% |
| This compound | 0.001 | 15.8 | 10.3% |
| This compound | 0.01 | 55.4 | 49.0% |
| This compound | 0.1 | 98.7 | 91.1% |
| This compound | 1 | 108.1 | 99.9% |
| This compound | 10 | 108.9 | 100.8% |
| EC₅₀ | ~0.011 µM |
Note: Data are hypothetical. The EC₅₀ value is estimated based on published biochemical IC₅₀ data for PDE4B inhibition (0.0112 µM).[8]
Table 2: Inhibition of LPS-Stimulated TNF-α Release by this compound
| Compound | Concentration (µM) | Mean TNF-α (pg/mL) | % Inhibition |
| Unstimulated Control | 0 | < 10 | - |
| Stimulated Vehicle | 0 | 850.4 | 0% |
| This compound | 0.001 | 675.1 | 20.6% |
| This compound | 0.01 | 412.3 | 51.5% |
| This compound | 0.1 | 112.8 | 86.7% |
| This compound | 1 | 55.2 | 93.5% |
| IC₅₀ | ~0.009 µM |
Note: Data are hypothetical. The IC₅₀ value is estimated based on published data for TNF-α inhibition in human PBMCs (IC₅₀ = 0.0109 µM).[8]
Conclusion
The protocols outlined in this document provide a robust methodology for validating the cellular target engagement of this compound. By demonstrating a dose-dependent increase in intracellular cAMP (primary target engagement) and a corresponding decrease in pro-inflammatory cytokine production (functional consequence), researchers can effectively confirm the mechanism of action of this compound in relevant cultured skin cell models. These assays are essential tools for preclinical research and drug development in dermatology.
References
- 1. This compound [drugcentral.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. join.dermatologytimes.com [join.dermatologytimes.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Profile of this compound, a Novel Selective Phosphodiesterase 4 Inhibitor, for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]
- 10. Inhibition of PDE4 by apremilast attenuates skin fibrosis through directly suppressing activation of M1 and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. mesoscale.com [mesoscale.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Constitutive Release of Cytokines by Human Oral Keratinocytes in an Organotypic Culture - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Difamilast solubility in cell culture media
Technical Support Center: Difamilast Solubility
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges related to dissolving this compound in cell culture media for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell culture experiments?
This compound (also known as OPA-15406) is a nonsteroidal, selective inhibitor of phosphodiesterase 4 (PDE4), with high selectivity for the PDE4B subtype.[1][2] It is investigated for the topical treatment of atopic dermatitis.[3][4] Like many small molecule drug candidates, this compound is poorly soluble in aqueous solutions, which includes standard cell culture media.[5][6] For experimental results to be accurate and reproducible, the compound must be fully dissolved in the culture medium to ensure that cells are exposed to a known and uniform concentration. Precipitation can lead to inaccurate dose-response curves and misleading results.
Q2: What are the recommended solvents for creating a this compound stock solution?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and acetonitrile.[7] For cell culture applications, DMSO is the most commonly used solvent for preparing high-concentration stock solutions.[7][8] A stock solution of up to 100 mg/mL in DMSO can be prepared, though this may require sonication to fully dissolve.[8]
Q3: My this compound stock in DMSO precipitates when I add it to my cell culture medium. What am I doing wrong?
This is a common issue known as "precipitation upon dilution." It occurs when a small volume of a highly concentrated drug in an organic solvent is added directly to a large volume of an aqueous medium. The localized high concentration of the drug exceeds its solubility limit in the aqueous environment, causing it to crash out of solution. The key is to dilute the stock solution carefully and keep the final DMSO concentration low.[9][10]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. However, cell sensitivity to DMSO can vary. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration.
Q5: Are there alternative methods to improve solubility if high concentrations of this compound are needed?
Yes. If the required concentration of this compound cannot be achieved using DMSO alone without precipitation, solubility-enhancing excipients can be used. One common strategy is to use cyclodextrins, such as SBE-β-CD (Sulfobutylether-β-cyclodextrin), which can form inclusion complexes with poorly soluble drugs to increase their aqueous solubility.[8][11]
Troubleshooting Guide
Problem: Precipitate Forms in Media Upon Dilution
-
Primary Cause : The thermodynamic solubility of this compound in the aqueous cell culture medium is exceeded due to improper dilution techniques.[9]
-
Solution : Follow a careful, stepwise dilution protocol. Avoid adding the high-concentration DMSO stock directly into the full volume of the medium.
-
Recommended Protocol : See Protocol 1: Standard Method for Solubilizing this compound using DMSO . A key technique is to "pre-spike" the culture medium with the vehicle (DMSO) to its final concentration before adding the drug stock. This minimizes the solvent polarity shock that causes precipitation.[9]
Problem: Inconsistent or Non-Reproducible Experimental Results
-
Primary Cause : This can be a result of partial or complete precipitation of this compound, leading to an unknown final concentration in the medium. The precipitate may not always be visible to the naked eye.
-
Solutions :
-
Always prepare fresh dilutions of this compound for each experiment from a frozen stock solution.
-
Visually inspect the final working solution for any signs of cloudiness or precipitate before adding it to the cells.
-
Briefly sonicate the stock solution vial before making dilutions to ensure any settled compound is redissolved.[8]
-
Always include a vehicle control containing the exact same final concentration of DMSO and any other solubilizing agents used for the this compound-treated samples.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Formal Name | N-[[2-[4-(difluoromethoxy)-3-(1- methylethoxy)phenyl]-4-oxazolyl] methyl]-2-ethoxy-benzamide | [7] |
| Synonym | OPA-15406 | [7][8] |
| Formula | C23H24F2N2O5 | [7] |
| Formula Weight | 446.4 g/mol | [7] |
| Physical Form | Solid | [7] |
| Solubility | Soluble in DMSO and acetonitrile | [7] |
Table 2: Recommended Solvents and Stock Concentrations for In Vitro Use
| Solvent | Max Stock Concentration | Notes | Source(s) |
| DMSO | 100 mg/mL (224 mM) | May require ultrasonication. Use newly opened, anhydrous DMSO for best results. | [8] |
| Acetonitrile | Soluble | Less common for cell culture due to higher volatility and potential toxicity. | [7] |
| DMSO + SBE-β-CD/Saline | 2.5 mg/mL (5.6 mM) | Forms a suspended solution. Requires sonication. | [8] |
Experimental Protocols
Protocol 1: Standard Method for Solubilizing this compound using DMSO
This protocol is designed to minimize precipitation when preparing a working solution of this compound in cell culture medium.
-
Prepare a High-Concentration Stock Solution:
-
Weigh the required amount of solid this compound powder.
-
Dissolve it in 100% anhydrous DMSO to a final concentration of 10-50 mM (e.g., 4.46 - 22.3 mg/mL).
-
If necessary, gently warm the solution or sonicate for 5-10 minutes to ensure it is fully dissolved.[8]
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles.
-
-
Perform Serial Dilutions (in DMSO):
-
If a dose-response curve is needed, perform all serial dilutions of the stock solution in 100% DMSO, not in the culture medium.[9]
-
-
Prepare the Final Working Solution:
-
Determine the final desired concentration of this compound and the final required concentration of DMSO (e.g., 0.1%).
-
In a sterile tube, add the appropriate volume of complete cell culture medium.
-
Crucial Step : "Pre-spike" the medium by adding a volume of 100% DMSO so that its concentration is already at the final target (e.g., for a 10 mL final volume at 0.1% DMSO, add 10 µL of DMSO to the medium first).[9]
-
While gently vortexing or swirling the tube of pre-spiked medium, add the small volume of your concentrated this compound-in-DMSO stock.
-
Visually inspect the solution to ensure no precipitation has occurred. The solution should be clear.
-
Protocol 2: Enhanced Solubility Method using β-Cyclodextrin
This method can be used when higher concentrations of this compound are required than can be achieved with DMSO alone.
-
Prepare an SBE-β-CD Solution:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline or phosphate-buffered saline (PBS).
-
-
Prepare the this compound Working Solution:
-
Follow the steps in Protocol 1 to prepare a this compound stock in DMSO.
-
In a sterile tube, prepare a vehicle solution consisting of 10% DMSO and 90% of the 20% SBE-β-CD solution.[8]
-
Add the this compound-in-DMSO stock to this vehicle solution to achieve the desired concentration (e.g., up to 2.5 mg/mL).[8]
-
Sonicate the mixture until it forms a uniform, albeit potentially suspended, solution.
-
This this compound-cyclodextrin complex can then be further diluted into the cell culture medium.
-
Important : The vehicle control for this experiment must be the same 10% DMSO / 90% SBE-β-CD solution diluted to the same final concentration in the medium.
-
Visualizations
Caption: Experimental workflow for preparing this compound working solutions.
References
- 1. This compound topically ameliorates pruritus, dermatitis, and barrier dysfunction in atopic dermatitis model mice by inhibiting phosphodiesterase 4, especially the 4B subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Profile of this compound, a Novel Selective Phosphodiesterase 4 Inhibitor, for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective phosphodiesterase 4 inhibitor, ointment in paediatric patients with atopic dermatitis: a phase III randomized double‐blind, vehicle‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting Inconsistent Results in Difamilast In Vitro Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with Difamilast. All quantitative data is summarized for easy reference, and detailed experimental protocols for key assays are provided.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective phosphodiesterase-4 (PDE4) inhibitor.[1][2] By inhibiting the PDE4 enzyme, this compound increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in regulating inflammatory responses.[1] This elevation in cAMP leads to the suppression of pro-inflammatory mediators.[3] this compound shows particular selectivity for the PDE4B subtype, which plays a significant role in inflammation.[4][5]
Q2: In which solvents is this compound soluble?
This compound is soluble in acetonitrile (B52724) and Dimethyl Sulfoxide (DMSO).[1] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO.[6]
Q3: What is the stability of this compound in storage?
As a solid, this compound is stable for at least four years when stored at -20°C.[1]
Troubleshooting Guide
Issue 1: High Variability in IC50 Values for PDE4 Inhibition
Possible Causes:
-
Inconsistent Reagent Concentration: Variations in the concentration of the PDE4 enzyme or the cAMP substrate can significantly impact IC50 values.
-
Compound Precipitation: this compound, if not properly dissolved, can precipitate in the aqueous assay buffer, leading to inaccurate concentrations.
-
Assay Conditions: Fluctuations in incubation time and temperature can alter enzyme kinetics.
-
Pipetting Errors: Inaccurate liquid handling can introduce significant variability, especially when preparing serial dilutions.[7]
Solutions:
-
Enzyme and Substrate Consistency: Use a consistent lot of the PDE4 enzyme for a series of experiments. Prepare fresh substrate solutions for each experiment.
-
Proper Solubilization: Ensure this compound is fully dissolved in a suitable solvent like DMSO before preparing dilutions in the assay buffer.[1] It may be necessary to use heat or sonication to aid dissolution.[5]
-
Standardized Assay Protocol: Strictly adhere to a validated protocol with consistent incubation times and temperatures.
-
Calibrated Equipment: Use calibrated pipettes and proper pipetting techniques to minimize errors during dilutions.
Issue 2: Inconsistent Results in Cell-Based Assays (e.g., TNF-α, sST2)
Possible Causes:
-
Cell Health and Viability: Variations in cell passage number, confluency, and overall health can lead to inconsistent responses.
-
DMSO Concentration: High concentrations of DMSO (>1%) can be toxic to some cell types and affect experimental outcomes.[6]
-
Reagent Variability: Lot-to-lot variability in cell culture media, serum, and stimulating agents (e.g., LPS) can introduce inconsistencies.[8]
-
Contamination: Mycoplasma or bacterial contamination can alter cellular responses.
Solutions:
-
Consistent Cell Culture Practices: Use cells within a defined passage number range. Seed cells at a consistent density to ensure uniform confluency at the time of the experiment.
-
Control DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium consistent across all wells and ideally below 1%.[6]
-
Reagent Quality Control: Test new lots of critical reagents before use in large-scale experiments.
-
Regular Contamination Testing: Routinely test cell cultures for mycoplasma and other contaminants.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 (µM) | Reference |
|---|---|---|---|
| PDE4A | Recombinant Human Enzyme | 0.0832 | [1] |
| PDE4B | Recombinant Human Enzyme | 0.0112 | [1][4] |
| PDE4C | Recombinant Human Enzyme | 0.2493 | [1] |
| PDE4D | Recombinant Human Enzyme | 0.0738 | [1][4] |
| TNF-α Production | Human PBMCs (LPS-stimulated) | 0.0109 (19 nM) | [1][4] |
| TNF-α Production | Mouse PBMCs (LPS-stimulated) | 0.0035 (3.5 nM) |[1][4] |
Experimental Protocols
Protocol 1: PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol is a generalized example for determining the in vitro potency of this compound against PDE4.
-
Prepare Reagents:
-
Assay Buffer: Prepare a suitable buffer for the PDE4 enzyme activity.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations.
-
Enzyme Solution: Dilute the recombinant human PDE4B enzyme in the assay buffer to the desired concentration.
-
Substrate Solution: Prepare a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in the assay buffer.
-
-
Assay Procedure:
-
Add the serially diluted this compound or vehicle control to the wells of a microplate.
-
Add the PDE4B enzyme solution to each well.
-
Initiate the reaction by adding the FAM-cAMP substrate solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing a binding agent.
-
-
Data Analysis:
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: TNF-α Release Assay in Human PBMCs
This protocol describes the measurement of TNF-α inhibition by this compound in human peripheral blood mononuclear cells (PBMCs).
-
Isolate PBMCs:
-
Isolate PBMCs from whole blood using density gradient centrifugation.[9]
-
-
Cell Culture and Treatment:
-
Culture the PBMCs in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum.[10]
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
Incubate the cells for a defined period (e.g., 24 hours).[10]
-
-
TNF-α Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of TNF-α release for each this compound concentration.
-
Determine the IC50 value from a dose-response curve.
-
Protocol 3: Soluble ST2 (sST2) Production in NHEKs
This protocol details the measurement of sST2 production in Normal Human Epidermal Keratinocytes (NHEKs) treated with this compound.[11][12]
-
Cell Culture:
-
Culture NHEKs in an appropriate growth medium.
-
-
Treatment:
-
Sample Collection:
-
Collect the cell culture supernatants.
-
-
sST2 Measurement:
-
Measure the concentration of sST2 in the supernatants using an ELISA kit following the manufacturer's protocol.
-
-
Data Analysis:
-
Quantify the amount of sST2 produced at each this compound concentration and compare it to the vehicle control.
-
Visualizations
Caption: this compound inhibits PDE4, increasing cAMP levels and reducing inflammation.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Experimental workflow for measuring sST2 production in NHEKs.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound for the treatment of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective phosphodiesterase 4 inhibitor, ointment in paediatric patients with atopic dermatitis: a phase III randomized double‐blind, vehicle‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Profile of this compound, a Novel Selective Phosphodiesterase 4 Inhibitor, for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. mt.com [mt.com]
- 8. Examining the sources of variability in cell culture media used for biopharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of TNF-alpha by peripheral blood mononuclear cells through activation of nuclear factor kappa B by specific allergen stimulation in patients with atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumor necrosis factor α release in peripheral blood mononuclear cells of cutaneous lupus and dermatomyositis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a Topical Phosphodiesterase 4 Inhibitor, Produces Soluble ST2 via the AHR–NRF2 Axis in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Difamilast Topical Delivery for In Vivo Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the topical application of Difamilast in in vivo mouse models of atopic dermatitis (AD).
Troubleshooting Guide
This guide addresses common issues encountered during the topical application of this compound in mouse models of atopic dermatitis.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Efficacy Results | Inconsistent Dosing: Applying a non-uniform amount of the topical formulation can lead to variability in the delivered dose. | - Use a positive displacement pipette to apply a precise volume of the formulation. - Gently spread the formulation over a consistent, pre-defined area of the skin.[1] - Consider using a small spatula or a similar tool to ensure even spreading. |
| Mouse Grooming: Mice may lick and ingest the topical formulation, reducing the amount of drug absorbed through the skin. | - Fit the mice with a protective collar or a small jacket for a few hours post-application to prevent grooming. - If collars are not feasible, observe the mice for a short period after application and gently discourage grooming. - Trimming the hindlimb toenails of the mice can reduce self-trauma from scratching and may lessen the severity of ulcerative dermatitis, a condition that can be exacerbated by excessive grooming.[2][3] | |
| Variable Disease Induction: The severity of atopic dermatitis can vary between individual mice, leading to different responses to treatment. | - Ensure a consistent and standardized protocol for inducing atopic dermatitis (e.g., with oxazolone (B7731731) or MC903). - Randomize mice into treatment groups based on baseline disease severity to ensure an even distribution. | |
| Skin Irritation or Inflammation from Vehicle | Vehicle Composition: Some components of the topical formulation (e.g., solvents, emulsifiers) can cause skin irritation, confounding the experimental results. | - Test the vehicle alone on a separate group of mice to assess its potential for causing irritation.[4] - If the vehicle causes irritation, consider reformulating with more biocompatible excipients. - Common vehicles for topical application in mice include creams, ointments, and gels. The choice of vehicle can impact drug penetration and local tolerance.[5][6][7] |
| Poor Drug Penetration | Formulation Properties: The physicochemical properties of the formulation, such as viscosity and the choice of excipients, can significantly impact drug penetration through the stratum corneum. | - Optimize the formulation by adjusting the ratio of hydrophilic and lipophilic components to enhance skin penetration. - Consider the inclusion of penetration enhancers, but test for potential irritation. - Nanoparticle-based formulations, such as microemulsions, may improve the dermal delivery of the drug.[6] |
| Mouse Skin Barrier: The skin barrier in mice is different from that in humans and can be challenging to penetrate. | - Ensure the skin is properly shaved before application to remove the hair barrier. Be cautious not to abrade the skin. - Gentle tape-stripping can be used to partially remove the stratum corneum and enhance penetration, but this should be done consistently across all animals. | |
| Difficulty in Assessing Efficacy | Subjective Scoring: Clinical scoring of dermatitis can be subjective and lead to inter-observer variability. | - Use a standardized and well-defined scoring system for erythema, edema, scaling, and excoriation. - Have at least two independent and blinded observers score the animals to minimize bias. |
| Timing of Measurements: The timing of endpoint measurements can affect the observed outcomes. | - Establish a consistent timeline for all measurements (e.g., ear thickness, TEWL, sample collection) relative to the final drug application. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective phosphodiesterase-4 (PDE4) inhibitor, with a particular selectivity for the PDE4B subtype. By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-4, IL-5, and IL-17, thereby reducing inflammation associated with atopic dermatitis.[8][9][10]
Q2: Which mouse model is most appropriate for studying the efficacy of topical this compound?
A2: The most commonly used and well-established mouse models for atopic dermatitis are the oxazolone-induced and the calcipotriol (B1668217) (MC903)-induced models. Both models recapitulate key features of human AD, including skin inflammation, barrier dysfunction, and a Th2-dominant immune response. The choice between them may depend on the specific aspects of the disease being investigated.
Q3: What are the key efficacy endpoints to measure in a mouse model of atopic dermatitis treated with this compound?
A3: Key efficacy endpoints include:
-
Clinical Scores: Assessment of skin inflammation (erythema, edema, scaling, excoriation).
-
Ear Thickness: A quantitative measure of local inflammation.
-
Transepidermal Water Loss (TEWL): An indicator of skin barrier function.
-
Histological Analysis: Evaluation of epidermal thickness and immune cell infiltration (e.g., mast cells, T-cells).
-
Biomarker Analysis: Measurement of serum IgE levels and pro-inflammatory cytokine levels (e.g., IL-4, IL-5, IL-13, TNF-α) in skin tissue or serum.[8][9][10]
-
Scratching Behavior: Quantification of scratching events as a measure of pruritus.
Q4: How can I prepare a topical formulation of this compound for mouse studies?
A4: this compound can be formulated into various topical vehicles such as creams, ointments, or gels. A common approach is to create a stable emulsion. For example, a cream formulation can be prepared by incorporating this compound into an oil-in-water or water-in-oil base. It is crucial to ensure the drug is uniformly dispersed within the vehicle. The final concentration of this compound in the formulation should be based on previous studies and the desired therapeutic dose.
Q5: How should I apply the topical formulation to the mice?
A5: The formulation should be applied to a shaved area of the back or the ears. A consistent, predetermined area should be used for all animals in the study. The amount of formulation applied should be carefully controlled, typically using a calibrated positive displacement pipette to dispense a specific volume (e.g., 20-50 µL). The formulation should then be gently and evenly spread over the application site.
Data Presentation
Table 1: Efficacy of Topical PDE4 Inhibitors in Mouse Models of Atopic Dermatitis
| PDE4 Inhibitor | Mouse Model | Key Efficacy Endpoints | Results (Compared to Vehicle) | Reference |
| This compound | MC903-induced | Ear Thickness | Reduced | |
| Transepidermal Water Loss (TEWL) | Reduced | |||
| Dermatitis Score | Significantly decreased | |||
| Scratching Events | Dramatically reduced | |||
| IL-4 mRNA Expression in Skin | Normalized | |||
| Crisaborole | Psoriasis-like dermatitis | Myeloid Cell Infiltration | Dampened | [5] |
| Atopic dermatitis-like | S. aureus Colonization | Reduced | [5] | |
| Novel PDE4B Inhibitor (Compound 2) | DNCB-induced | Dermatitis Score | Significantly reduced | [9][10] |
| Serum IgE Levels | Significantly reduced | [9][10] | ||
| Pro-inflammatory Cytokines (TNF-α, IL-4, IL-5, IL-17) | Suppressed | [9][10] |
Note: DNCB (2,4-Dinitrochlorobenzene) is another agent used to induce atopic dermatitis-like symptoms in mice.
Experimental Protocols
Protocol 1: Induction of Atopic Dermatitis in Mice using Oxazolone
-
Sensitization:
-
Shave the dorsal skin of the mice.
-
Two days after shaving, apply 20 µL of a 1% oxazolone solution in acetone (B3395972) to the shaved dorsal skin.
-
-
Challenge:
-
Four days after sensitization, repeatedly challenge the ears of the mice with 20 µL of a 0.1% oxazolone solution every other day for a total of 18 days.
-
Measure ear thickness before each challenge using a digital caliper.
-
-
Treatment:
-
Begin topical application of this compound or vehicle control on the ears at a predetermined time point (e.g., after the final challenge or during the challenge phase).
-
Protocol 2: Assessment of Skin Barrier Function (Transepidermal Water Loss - TEWL)
-
Acclimatization:
-
Allow the mice to acclimatize to the testing room for at least 30 minutes before taking measurements.
-
-
Measurement:
-
Use a TEWL probe to measure the rate of water evaporation from the skin surface of the treated area (e.g., the ear or shaved back).
-
Take multiple readings for each animal and average the results.
-
Ensure the probe is held perpendicular to the skin surface without applying excessive pressure.
-
Protocol 3: Quantification of this compound in Skin and Plasma (Representative LC-MS/MS Method)
This is a representative protocol based on methods for similar small molecules, as a specific published protocol for this compound in mouse tissues was not found.
-
Sample Preparation (Skin):
-
Excise the treated skin area and weigh it.
-
Homogenize the skin tissue in a suitable buffer (e.g., phosphate-buffered saline) using a bead beater or similar homogenizer.
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724) containing an internal standard.
-
Vortex and centrifuge the samples to pellet the protein.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
Sample Preparation (Plasma):
-
Collect blood from the mice via cardiac puncture or another appropriate method into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
Perform protein precipitation on the plasma sample as described for the skin homogenate.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable C18 column for chromatographic separation.
-
Optimize the mass spectrometer settings for the detection of this compound and the internal standard using multiple reaction monitoring (MRM).
-
Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Mandatory Visualization
Caption: Signaling pathway of this compound in inflammatory cells.
Caption: Experimental workflow for evaluating topical this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. Crisaborole efficacy in murine models of skin inflammation and Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound topically ameliorates pruritus, dermatitis, and barrier dysfunction in atopic dermatitis model mice by inhibiting phosphodiesterase 4, especially the 4B subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers Publishing Partnerships | The possible effectiveness of this compound in improving barrier dysfunction in patients with atopic dermatitis and in mouse model [frontierspartnerships.org]
- 8. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 10. Efficacy and Safety of Topical Roflumilast for the Treatment of Psoriasis: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: cAMP Measurement Assays for PDE4 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cAMP measurement assays for phosphodiesterase 4 (PDE4) inhibitors. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed in cAMP measurement assays with PDE4 inhibitors?
A1: Researchers frequently encounter challenges such as high variability between replicate wells, a low signal window (low signal-to-background ratio), and off-target effects of the inhibitors.[1] High background noise, compound autofluorescence, and issues with cell health, such as cytotoxicity induced by the inhibitor at high concentrations, are also common hurdles.[1][2]
Q2: How do I choose the optimal concentration of a PDE4 inhibitor for my assay?
A2: The optimal concentration is crucial for ensuring target specificity and avoiding cytotoxicity.[3] It is highly dependent on the cell type and assay conditions. A good starting point is to perform a dose-response experiment with a wide concentration range (e.g., 0.01 µM to 100 µM) to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for your specific biological readout.[4]
Q3: What is the "edge effect" in plate-based cAMP assays, and how can I mitigate it?
A3: The edge effect refers to the phenomenon where wells on the perimeter of a microplate behave differently than the inner wells, often due to increased evaporation of media.[5] This can lead to variations in cell growth, viability, and ultimately, assay results.[6] To mitigate this, you can avoid using the outer wells for samples, use specialized plates with moats that can be filled with a sterile liquid to create a humidity buffer, or ensure a highly humidified incubator environment.[6] Pre-incubating newly seeded plates at room temperature before placing them in a 37°C incubator can also promote a more even distribution of cells.[7]
Q4: Can serum in the culture medium interfere with my cAMP assay?
A4: Yes, components in serum can sometimes interfere with cAMP assays. For instance, serum has been shown to have a synergistic effect on macrophage migration when used with a PDE4 inhibitor.[8] For many cell-based cAMP assays, it is common practice to serum-starve the cells for a period (e.g., overnight) before the experiment to reduce basal cAMP levels and potential interference.[9]
Troubleshooting Guides
High Variability Between Replicates
| Possible Cause | Solution |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a multi-channel pipette for consistency. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile water or PBS to maintain humidity.[6] |
| Inconsistent Compound Distribution | Gently mix the plate after adding the compound to ensure even distribution in the wells. |
| Cell Stress or Death | Perform a toxicity assay to determine the maximum tolerated concentration of the PDE4 inhibitor and the vehicle (e.g., DMSO).[10] |
Low Signal Window (Signal-to-Background Ratio)
| Possible Cause | Solution |
| Low Cell Density | Optimize the cell seeding density. Too few cells will produce a weak signal, while too many can lead to high basal cAMP levels.[3] |
| Insufficient Incubation Time | Optimize the incubation time for both the inhibitor and the adenylyl cyclase stimulator (e.g., forskolin). A time-course experiment can help determine the optimal time point for maximal cAMP accumulation.[3] |
| Low PDE4 Expression or Inactive Pathway | Confirm the expression of PDE4 in your cell line. If necessary, stimulate the signaling pathway to increase basal PDE4 activity.[3] |
| Inhibitor Degradation | Use a fresh aliquot of the inhibitor from a properly stored stock solution. |
| Suboptimal Substrate Concentration | For enzymatic assays, ensure the cAMP substrate concentration is at or below the Michaelis constant (Km) of the enzyme for the most sensitive results.[2] |
| Assay Not Sensitive Enough | Consider using a more sensitive assay platform. For cells with low GPCR expression, HTRF and AlphaScreen assays are often recommended due to their high sensitivity. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for the in vitro performance of various PDE4 inhibitors and cAMP assay platforms.
Table 1: Comparative In Vitro Potency (IC50) of Selected PDE4 Inhibitors
| Inhibitor | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) | General PDE4 (IC50, nM) |
| Roflumilast | µM range | 0.84 | µM range | 0.68 | 0.7 |
| Apremilast | 20 (PDE4A4) | 49 (PDE4B2) | 50 (PDE4C2) | 30 (PDE4D3) | 74 |
| Crisaborole | - | - | - | - | 240 |
| Rolipram | 3 | 130 | - | 240 | - |
| p-Coumaric acid | - | 2,200 | - | - | - |
| trans-4-Methoxycinnamic acid | - | 8,200 | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions and the splice variant of the PDE4 subtype used. Data sourced from multiple studies.[1][11]
Table 2: Performance Characteristics of a Cell-Based PDE4 Assay
| Parameter | Value | Conditions |
| Signal-to-Basal Ratio | 5.2-fold | 1000 cells/well, 30 µM RO 20-1724 (PDE4 inhibitor) |
| Z'-factor | 0.50 | DMSO plate screen in 1536-well format |
| Optimal Cell Density | 1000 cells/well | 1536-well plate format |
Data from a study using a fluorescent membrane potential dye-based assay.[3]
Experimental Protocols
Cell-Based cAMP Measurement Assay (General Protocol)
This protocol provides a general guideline for measuring changes in intracellular cAMP levels in response to a PDE4 inhibitor.
Principle: Inhibition of PDE4 by a test compound will lead to an accumulation of cAMP, which can be quantified using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, LANCE, or ELISA).[4]
Methodology:
-
Cell Seeding: Seed cells of interest (e.g., HEK293 or a human monocytic cell line like THP-1) in a 96-well or 384-well plate at an optimized density and allow them to adhere overnight.[12]
-
Compound Preparation: Prepare serial dilutions of the PDE4 inhibitor in a suitable assay buffer. Also, prepare a stock solution of an adenylyl cyclase activator like forskolin (B1673556).[12]
-
Assay Protocol:
-
Remove the culture medium and gently wash the cells with PBS.
-
Add assay buffer to each well and incubate for a short period to equilibrate the cells.[12]
-
Add the diluted PDE4 inhibitor or vehicle (e.g., DMSO) to the respective wells and incubate for 15-30 minutes at 37°C.[12]
-
Add forskolin to all wells (except for the negative control) to stimulate cAMP production and incubate for an optimized duration (e.g., 30-60 minutes) at 37°C.[12]
-
-
cAMP Measurement: Lyse the cells according to the protocol of the chosen cAMP assay kit. Follow the manufacturer's instructions to measure the intracellular cAMP concentration using a compatible plate reader.[12]
-
Data Analysis: Normalize the raw data. The signal from the vehicle-treated wells (forskolin only) can be set as 100% cAMP accumulation, and the signal from the unstimulated cells (no forskolin) as 0%. Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.[12]
Visualizations
References
- 1. assaygenie.com [assaygenie.com]
- 2. content.abcam.com [content.abcam.com]
- 3. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. online.visual-paradigm.com [online.visual-paradigm.com]
- 7. blossombio.com [blossombio.com]
- 8. revvity.com [revvity.com]
- 9. Experimental Flow Chart | Creately [creately.com]
- 10. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www2.eecs.berkeley.edu [www2.eecs.berkeley.edu]
- 12. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
How to avoid high background in Difamilast ELISA assays
Welcome to the technical support center for Difamilast ELISA assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the execution of a this compound Enzyme-Linked Immunosorbent Assay (ELISA), with a focus on resolving high background signals.
Q1: What is a typical manifestation of high background in a this compound competitive ELISA?
In a competitive ELISA for a small molecule like this compound, the signal is inversely proportional to the concentration of the analyte. High background manifests as an unexpectedly high optical density (OD) reading in the zero-standard or blank wells (wells without any this compound). This elevated baseline signal reduces the dynamic range of the assay and can mask the detection of low concentrations of the analyte, leading to inaccurate results.[1][2] An ideal negative control OD value should be low, typically below 0.1, while the maximum signal (zero standard) might be around 2.0.[3]
Q2: What are the primary causes of high background in a this compound ELISA?
High background in a competitive ELISA can stem from several factors, broadly categorized as issues with reagents, procedures, or non-specific binding.[2][4][5]
-
Reagent-Related Issues:
-
Antibody or Conjugate Concentration: Using too high a concentration of the primary antibody or the enzyme-labeled this compound conjugate can lead to increased non-specific binding.[4]
-
Substrate Issues: Contamination or degradation of the substrate solution can cause spontaneous color development. The substrate solution should be colorless before use.[3][6]
-
Contaminated Buffers: Contamination of wash buffers, blocking buffers, or diluents with the target analyte or other interfering substances can contribute to high background.[4]
-
-
Procedural Issues:
-
Insufficient Washing: Inadequate washing between steps fails to remove unbound antibodies and reagents, a common cause of high background.[7][8]
-
Inadequate Blocking: Incomplete blocking of the microplate wells leaves unoccupied sites where antibodies and conjugates can non-specifically adsorb.[5][7][8]
-
Prolonged Incubation Times: Exceeding the recommended incubation times for antibodies, conjugates, or the substrate can amplify non-specific signals.
-
Incorrect Temperature: Performing incubations at temperatures higher than specified can increase non-specific binding.
-
-
Non-Specific Binding:
-
Cross-Reactivity: The detection antibody may cross-react with other molecules present in the sample matrix.
-
Hydrophobic Interactions: Proteins and other molecules can non-specifically bind to the polystyrene surface of the microplate wells.
-
Q3: How can I troubleshoot high background caused by reagent concentrations?
Optimizing the concentrations of the capture antibody and the enzyme-labeled conjugate is critical in a competitive ELISA. A checkerboard titration is the recommended method to determine the optimal concentrations.
-
Checkerboard Titration: This experimental approach involves testing a range of dilutions for both the capture antibody and the conjugate simultaneously on a single plate. The goal is to find the combination that provides the highest signal-to-noise ratio.[9]
-
Antibody Dilution: If the background is high, try further diluting the primary antibody.
-
Conjugate Dilution: Similarly, a high concentration of the enzyme conjugate can be a significant source of background noise. Diluting the conjugate can help reduce this.[4]
Q4: What are the best practices for the washing steps to minimize background?
Thorough washing is essential to remove unbound reagents.
-
Increase Wash Cycles: Increase the number of wash cycles, for example, from three to five.
-
Soaking Time: Introducing a short soaking step (e.g., 30 seconds) between aspiration and addition of fresh wash buffer can improve removal of non-specifically bound material.[2]
-
Wash Buffer Volume: Ensure that a sufficient volume of wash buffer is used to completely fill each well (e.g., 300-400 µL).
-
Aspiration: After the final wash, ensure all residual buffer is removed by inverting the plate and tapping it firmly on a clean paper towel.
Q5: How do I choose and optimize the blocking buffer?
The blocking buffer plays a crucial role in preventing non-specific binding.
-
Choice of Blocking Agent: Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein. The optimal blocking agent is assay-dependent and may require empirical testing.[7][10][11][12][13] For assays with potential cross-reactivity issues, protein-free blocking buffers can be a good alternative.
-
Concentration and Incubation: The concentration of the blocking agent and the incubation time may need to be optimized. Increasing the concentration or extending the incubation time can sometimes improve blocking efficiency.[5] However, over-blocking can also mask the coated antigen, so optimization is key.
-
Detergents: Adding a non-ionic detergent like Tween-20 (typically at 0.05%) to the blocking buffer and wash buffer can help reduce non-specific interactions.[7][8]
Troubleshooting Guides
This section provides structured guidance for identifying and resolving the root causes of high background in your this compound ELISA assays.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background issues.
Caption: A step-by-step workflow for troubleshooting high background in ELISA assays.
Quantitative Troubleshooting Data
The following tables provide a summary of common issues leading to high background and quantitative parameters that can be adjusted for troubleshooting.
Table 1: Reagent Concentration and Incubation Parameters
| Parameter | Problematic Range (Example) | Recommended Action | Target Range (Example) |
| Capture Antibody Concentration | > 5 µg/mL | Perform a checkerboard titration to find the optimal concentration. | 1-10 µg/mL (start with 2 µg/mL and titrate)[14] |
| Enzyme Conjugate Dilution | < 1:1000 | Perform a checkerboard titration; increase the dilution factor. | 1:2000 - 1:16000[3] |
| Substrate Incubation Time | > 30 minutes | Reduce incubation time. | 15-20 minutes, or until optimal color development is achieved[15] |
| Antibody/Conjugate Incubation Time | > 2 hours at RT | Reduce incubation time. | 45-60 minutes at 37°C or 1-2 hours at room temperature[3][15] |
Table 2: Washing and Blocking Parameters
| Parameter | Common Issue | Recommended Action | Target Protocol |
| Wash Cycles | 2-3 cycles | Increase the number of washes. | 4-6 cycles |
| Wash Buffer | PBS or TBS alone | Add a non-ionic detergent. | PBS or TBS with 0.05% Tween-20[14] |
| Blocking Agent | 1% BSA | Test alternative blocking agents if background persists. | 5% Non-fat dry milk, 1-3% BSA, or commercial blockers[3][14] |
| Blocking Time | 30 minutes at RT | Increase blocking incubation time. | 1-2 hours at RT or overnight at 4°C |
Experimental Protocols
This section provides detailed methodologies for key experiments related to troubleshooting and optimizing your this compound competitive ELISA.
Protocol 1: General Competitive ELISA for this compound
This protocol outlines the fundamental steps for performing a competitive ELISA to quantify this compound.
-
Plate Coating:
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 300 µL of wash buffer (PBS with 0.05% Tween-20) per well.[14]
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.[14]
-
-
Competitive Reaction:
-
Prepare serial dilutions of this compound standards and your unknown samples in assay buffer (e.g., 1% BSA in PBS).
-
In a separate dilution plate, mix 50 µL of each standard or sample with 50 µL of the diluted enzyme-labeled this compound conjugate.
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.[14]
-
-
Washing:
-
Aspirate the solution from the wells.
-
Wash the plate 5 times with 300 µL of wash buffer per well.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.[3]
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.[3]
-
Protocol 2: Checkerboard Titration for Antibody and Conjugate Optimization
This protocol is designed to determine the optimal concentrations of the capture antibody and the enzyme-labeled this compound conjugate.
-
Plate Coating (Antibody Titration):
-
Prepare serial dilutions of the anti-Difamilast antibody in coating buffer (e.g., starting from 10 µg/mL down to 0.1 µg/mL).
-
Coat columns of a 96-well plate with different antibody concentrations (e.g., Column 1 with 10 µg/mL, Column 2 with 5 µg/mL, etc.).
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash and block the plate as described in the general protocol.
-
-
Conjugate Titration:
-
Prepare serial dilutions of the enzyme-labeled this compound conjugate in assay buffer (e.g., starting from a 1:1000 dilution down to 1:16000).[3]
-
Add 100 µL of each conjugate dilution to the rows of the plate (e.g., Row A with 1:1000, Row B with 1:2000, etc.).
-
-
Incubation and Subsequent Steps:
-
Incubate for 1-2 hours at room temperature.
-
Proceed with the washing, substrate development, and reading steps as outlined in the general protocol.
-
-
Data Analysis:
-
Generate a grid of OD values corresponding to each combination of antibody and conjugate concentration.
-
Identify the combination that provides a high maximum signal (in the absence of competitor) and a low background, thus yielding the best signal-to-noise ratio.[18]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the competitive ELISA principle and the checkerboard titration workflow.
Caption: Principle of a competitive ELISA for this compound detection.
Caption: Workflow for a checkerboard titration to optimize antibody and conjugate concentrations.
References
- 1. bosterbio.com [bosterbio.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Quantitative Elisa Checkerboard Titration Procedure - FineTest Elisa Kit [fn-test.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. arp1.com [arp1.com]
- 6. mybiosource.com [mybiosource.com]
- 7. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 8. biocompare.com [biocompare.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. microbenotes.com [microbenotes.com]
- 17. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 18. mybiosource.com [mybiosource.com]
Reproducibility issues with the MC903-induced dermatitis model
Technical Support Center: MC903-Induced Dermatitis Model
Welcome to the technical support center for the MC903 (Calcipotriol)-induced dermatitis model. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals enhance the reproducibility and success of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the application of the MC903 model.
Q1: What is the primary mechanism of the MC903 model, and why is it used for atopic dermatitis (AD) research?
A1: MC903 is a low-calcemic analog of vitamin D3.[1][2] When applied topically to mouse skin, it induces epidermal keratinocytes to produce Thymic Stromal Lymphopoietin (TSLP).[3][4] TSLP is a key epithelial-derived cytokine that initiates a potent type 2 inflammatory response, characteristic of human atopic dermatitis.[5][6][7] It activates dendritic cells, innate lymphoid cells (ILC2s), and other immune cells to release Th2 cytokines like IL-4, IL-5, and IL-13.[5][8] This model is widely used because it reliably reproduces key features of AD, including skin inflammation, barrier dysfunction, and itching, and can be applied to any mouse strain without requiring genetic modification.[9][10][11]
Q2: I'm observing high variability in ear thickness measurements between my mice. What are the common causes?
A2: High variability is a frequent challenge. Key factors to control include:
-
Application Technique: Ensure a consistent, small volume (e.g., 10 µL per side) is gently and evenly smeared onto the dorsal and ventral surfaces of the ear.[9] Inconsistent application can lead to variable dosing.
-
Mouse Sex and Age: Male mice naturally have thicker skin and may exhibit inflammation from fighting, which can confound results. Using age-matched female mice is recommended for more stable and consistent outcomes.[9]
-
Measurement Timing: Measure ear thickness at the same time each day to minimize circadian variation. Inflammation and edema can fluctuate.
-
Measurement Tool: Use a calibrated digital caliper with minimal pressure to avoid compressing the ear tissue, which can lead to artificially low readings. Histological analysis can serve as a more sensitive and reliable endpoint for assessing epidermal and dermal thickening.[10]
Q3: My mice are experiencing significant weight loss and signs of systemic stress. How can I mitigate this?
A3: Systemic side effects like weight loss are typically dose-dependent. A study optimizing the MC903 protocol found that a concentration of 4 nmol/day induced up to 20% weight loss.[12] To avoid this:
-
Reduce Concentration: Use the lowest effective concentration. Doses between 0.25 and 1 nmol applied to the ear are commonly reported to induce inflammation without severe systemic effects.[9]
-
Monitor Closely: Weigh the animals daily. If mice show signs of significant distress or weight loss exceeding institutional guidelines (typically 15-20%), they should be euthanized.[9]
-
Consider Protocol Duration: Shortening the induction period may reduce the cumulative dose and associated toxicity. An optimized 14-day protocol has been proposed to balance symptom severity with adverse effects.[12][13]
Q4: Which mouse strain is best for this model?
A4: A major advantage of the MC903 model is its versatility across different mouse strains, including both C57BL/6 and BALB/c backgrounds.[9] The model's mechanism does not depend on a specific genetic defect for inducing AD-like symptoms.[11] This allows researchers to use various genetically engineered lines without the need for extensive backcrossing.[9] The choice of strain can therefore be guided by the specific research question and the genetic background of other models being used for comparison.
Q5: How long does it take to induce dermatitis, and how long do the symptoms last?
A5: Initial signs of inflammation, such as erythema (redness) and increased ear thickness, typically appear around day 4 or 5 of daily application.[9] The inflammation and other AD-like symptoms (e.g., increased Transepidermal Water Loss, scratching behavior) develop within two weeks.[10][14] With continued application (e.g., every other day), these symptoms can be prolonged for at least four weeks, making the model suitable for studying chronic aspects of AD.[10][15]
Experimental Protocols and Data
Signaling Pathway of MC903-Induced Inflammation
Topical MC903 application on keratinocytes triggers a cascade starting with the production of TSLP, which drives a Type 2 inflammatory response central to atopic dermatitis.
Caption: MC903 activates keratinocytes to release TSLP, initiating a Type 2 immune cascade.
Standard Experimental Workflow
A typical workflow for the MC903 model involves acclimatization, induction, daily monitoring, and terminal analysis.
Caption: Standard experimental workflow for the MC903-induced dermatitis model.
Summary of Protocol Parameters
The following table summarizes key quantitative parameters from various published protocols to aid in experimental design.
| Parameter | Recommended Range / Value | Mouse Strain(s) | Duration | Key Observations | Source(s) |
| MC903 Concentration (Ear) | 0.25 - 1 nmol per ear | Any (C57BL/6, BALB/c) | 12-15 days | Effective inflammation induction. | [9] |
| MC903 Concentration (Trunk) | 2 nmol in 100 µL | BALB/c | 14 days | Induces AD-like skin lesions. | [16] |
| Optimized Protocol | 2 nmol/day (sensitization) then 3 nmol/day (challenge) | ICR | 14 days | Balances symptom severity with reduced adverse effects like weight loss. | [12][13] |
| Long-term Application | 1 nmol per ear | BALB/c | Every other day for 4 weeks | Prolongs AD symptoms, including inflammation, barrier dysfunction, and itching. | [10][15] |
| Application Volume | 10 µL per side of the ear (20 µL total); 90-100 µL for shaved back skin. | Any | N/A | Standardized volume for consistent dosing. | [9] |
Detailed Experimental Methodology
This protocol synthesizes common practices for inducing AD-like inflammation using MC903 on mouse ears.[1][9]
1. Materials and Preparation
-
Animals: 8-12 week old female mice (e.g., C57BL/6 or BALB/c).
-
MC903 (Calcipotriol) Solution: Prepare a stock solution in 100% ethanol (B145695) (EtOH). A common concentration is 40 µM. For a 1 nmol dose in 20 µL, a 50 µM solution is needed. Protect from light and store at -20°C.
-
Vehicle Control: 100% Ethanol (EtOH).
-
Equipment: Digital caliper, anesthesia equipment, dissection tools, tubes for tissue collection.
2. Induction Procedure (12-15 Day Model)
-
Day -1 (Baseline): Anesthetize mice. Measure and record the baseline thickness of the left and right ears using a digital caliper.
-
Day 0 to Day 11 (Application):
-
Briefly anesthetize the mice.
-
Carefully apply 10 µL of the MC903 solution to the dorsal side and 10 µL to the ventral side of one ear (e.g., the left ear).
-
Apply an equal volume (20 µL total) of the vehicle (EtOH) to the contralateral ear as an internal control.
-
Use a pipette tip to gently smear the solution over the entire ear surface.
-
-
Monitoring: Measure ear thickness and body weight every 1-2 days. Observe for clinical signs of inflammation such as erythema, scaling, and excoriations. Signs of inflammation typically become visible around day 4-5.[9]
3. Endpoint Analysis (Day 12)
-
Euthanasia and Tissue Collection: Euthanize mice according to approved institutional protocols.
-
Collect blood via cardiac puncture for serum IgE analysis.
-
Dissect the ears and draining lymph nodes.
-
-
Histological Analysis:
-
Fix one ear (or a biopsy punch) in 10% neutral buffered formalin for at least 24 hours.
-
Process for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration (e.g., eosinophils, neutrophils).[16]
-
-
Flow Cytometry Analysis:
-
Process the other ear to create a single-cell suspension. This typically involves enzymatic digestion (e.g., with Dispase II and Collagenase).
-
Stain cells with fluorescently-labeled antibodies to identify and quantify immune cell populations (e.g., T cells, ILC2s, eosinophils).[9]
-
-
Gene Expression Analysis:
-
Snap-freeze ear tissue in liquid nitrogen for RNA or protein extraction.
-
Analyze the expression of key cytokines (e.g., Tslp, Il4, Il13) via RT-qPCR or ELISA.[10]
-
References
- 1. research.monash.edu [research.monash.edu]
- 2. researchgate.net [researchgate.net]
- 3. Topical vitamin D3 and low-calcemic analogs induce thymic stromal lymphopoietin in mouse keratinocytes and trigger an atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymic stromal lymphopoietin overproduced by keratinocytes in mouse skin aggravates experimental asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of TSLP in Atopic Dermatitis: From Pathogenetic Molecule to Therapeutical Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TSLP: A Key Regulator of Asthma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymic Stromal Lymphopoietin, Skin barrier dysfunction, and the atopic march - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolyl hydroxylase inhibition protects against murine MC903-induced skin inflammation by downregulating TSLP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term application of MC903 in mice prolongs the characteristic symptoms of atopic dermatitis, such as inflammation, skin barrier dysfunction, and itching - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of MC903-induced Atopic Dermatitis Mouse Model : Focusing on Reducing the Induction Period and Adverse Effects -Journal of Physiology & Pathology in Korean Medicine [koreascience.kr]
- 13. jppkm.org [jppkm.org]
- 14. researchgate.net [researchgate.net]
- 15. Long-term application of MC903 in mice prolongs the characteristic symptoms of atopic dermatitis, such as inflammation, skin barrier dysfunction, and itching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Alternative animal models for atopic dermatitis research besides MC903
Welcome to the Technical Support Center for Atopic Dermatitis (AD) Animal Models. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for alternative models to the widely used MC903 (calcipotriol) induction model.
Frequently Asked Questions (FAQs) & Model Overviews
This section details common alternative models for AD research, outlining their principles, characteristics, and suitability for different research questions.
Category 1: Spontaneously Developing Models
These models carry genetic predispositions that lead to the development of AD-like symptoms without external induction, often dependent on environmental conditions.
Question: What is the NC/Nga mouse model and when should it be used?
Answer: The NC/Nga inbred mouse strain is a well-established model that spontaneously develops AD-like skin lesions.[1][2] A key characteristic is its dependence on environmental factors; the mice develop dermatitis under conventional housing conditions but not under specific pathogen-free (SPF) settings.[1][2][3] The onset of scratching behavior and skin lesions typically occurs at 6-8 weeks of age.[4] This model is particularly useful for studying the interplay between genetic susceptibility and environmental triggers in AD pathogenesis.
Key Features of the NC/Nga Model:
-
Clinical Presentation: Develops erythema, dryness, excoriation, and erosion, primarily on the face, ears, and back.[2]
-
Immunological Profile: Exhibits a strong Th2-dominant immune response, with significantly elevated serum IgE levels that correlate with disease severity.[3][5] There is also a heavy infiltration of CD4+ T-lymphocytes, mast cells, and eosinophils in the dermis.[2][5]
-
Histology: The lesional skin shows hyperkeratosis and acanthosis (epidermal thickening).[2][4]
Question: What is the Flaky Tail (Flgft/ft) mouse model?
Answer: The Flaky Tail (Flgft/ft) mouse has a loss-of-function mutation in the filaggrin (Flg) gene, a critical component for maintaining skin barrier function.[6][7] This genetic defect mirrors a major predisposing factor for human AD.[6][8] These mice develop spontaneous eczematous dermatitis even under SPF conditions due to their inherent skin barrier defects.[8] This model is ideal for investigating the "outside-to-inside" hypothesis of AD, where a compromised skin barrier is the primary event leading to inflammation.
Key Features of the Flaky Tail Model:
-
Mechanism: Primary defect in skin barrier function leads to increased transepidermal water loss (TEWL) and enhanced penetration of allergens.[9]
-
Immune Response: Shows enhanced immune responses to percutaneous antigens and increased serum IgE levels.[7][8] The inflammation can be driven by innate immune cells, including ILC2s, and is associated with increased IL-1β production.[10]
-
Application: Useful for studying how barrier dysfunction initiates and perpetuates allergic skin inflammation and for testing therapies aimed at barrier repair.[7]
Category 2: Induced Models
In these models, an AD-like phenotype is induced in wild-type or genetically modified animals through the epicutaneous application of allergens or haptens.
Question: What is the Oxazolone (B7731731) (OXA)-induced AD model?
Answer: The oxazolone (OXA) model is a widely used hapten-induced model. Repeated, low-dose epicutaneous application of OXA shifts the immune response from a Th1-dominant contact hypersensitivity to a chronic Th2-dominant inflammation characteristic of human AD.[4][11][12] This model is highly reproducible and allows for quantitative assessment of inflammation by measuring parameters like ear thickness.[13]
Key Features of the OXA-Induced Model:
-
Induction: Involves a sensitization phase followed by repeated challenges with OXA applied to the skin (e.g., ear or shaved back).[14][15]
-
Phenotype: Induces AD-like features including epithelial hyperplasia, increased serum IgE, and infiltration of inflammatory cells.[12]
-
Versatility: Can be established in various mouse strains, including C57BL/6 and BALB/c, allowing for the study of different immune response biases.[11][14]
Question: How does the Ovalbumin (OVA)-induced model work?
Answer: This model uses a protein allergen, ovalbumin (OVA), to induce an AD-like phenotype. The protocol involves epicutaneous sensitization to OVA, often on tape-stripped skin to facilitate allergen penetration, followed by repeated challenges.[11][16] This model mimics the sensitization to environmental protein allergens seen in human AD. Systemic administration of OVA tends to induce a Th2-dominant response, while topical application can result in a Th1-dominant profile.[11]
Key Features of the OVA-Induced Model:
-
Clinical and Histological Changes: Causes progressive thickening of the epidermis and dermis, with infiltration of eosinophils, mast cells, and T cells.[16]
-
Immunological Changes: Leads to significant increases in total and OVA-specific IgE and IgG2a.[16] It also upregulates a broad range of Th1 and Th2 cytokines and chemokines over time.[16]
-
Applications: Suitable for studying the dynamics of allergic sensitization and the efficacy of antigen-specific immunotherapies.
Category 3: Genetically Engineered Models
These models involve the overexpression or knockout of specific genes implicated in AD pathogenesis to study their direct effects on skin inflammation.
Question: What is the STAT6 VT mouse model?
Answer: The STAT6 VT transgenic mouse model is characterized by T-cell-specific expression of a constitutively active form of STAT6 (Signal Transducer and Activator of Transcription 6).[17][18] Since STAT6 is a key transcription factor downstream of IL-4 and IL-13 receptors, this model displays a strong, spontaneous Th2-biased immune phenotype.[19][20]
Key Features of the STAT6 VT Model:
-
Phenotype: Spontaneously develops eczematous dermatitis, pruritus, and skin remodeling that closely mimics both acute and chronic phases of human AD.[17][18][20]
-
Immune Profile: Exhibits elevated serum IgE and IgG1, along with skin infiltration by T cells, mast cells, and eosinophils.[8]
-
Utility: Excellent for dissecting the downstream effects of the IL-4/IL-13/STAT6 signaling axis in AD and for testing targeted therapies against this pathway.
Question: What other transgenic models are relevant for AD research?
Answer: Several other genetically engineered models are valuable for studying specific pathways:
-
IL-4 or IL-13 Transgenic Mice: Mice overexpressing IL-4 or IL-13 specifically in the skin develop spontaneous pruritus and chronic dermatitis, confirming the central role of these cytokines in AD.[4][8][21]
-
TSLP Transgenic Mice: Keratinocyte-specific overexpression of Thymic Stromal Lymphopoietin (TSLP), an epithelial-derived alarmin, leads to AD-like skin inflammation and elevated IgE, highlighting the role of the epithelium in initiating allergic responses.[8][22]
-
IL-31 Transgenic Mice: Overexpression of IL-31, a key "itch" cytokine, results in severe pruritus and chronic skin lesions due to scratching, making this model ideal for studying the itch-scratch cycle in AD.[4]
Troubleshooting Guides
Question: My induced-model animals (OXA, OVA) are not developing a robust or consistent AD phenotype. What are common causes?
Answer:
-
Improper Sensitization/Challenge:
-
Suboptimal Concentration: Ensure the concentration of the inducing agent (OXA or OVA) is correct. Low concentrations may not elicit a strong response.
-
Ineffective Barrier Disruption: For protein allergens like OVA, initial skin barrier disruption (e.g., tape stripping) is critical. Ensure you are removing the stratum corneum effectively without causing excessive injury.[23] Inconsistent stripping can be a major source of variability.
-
Application Volume and Frequency: Check that the application volume is sufficient to cover the target area and that the challenge frequency is optimal. Protocols often require repeated challenges over several weeks.[4][16]
-
-
Mouse Strain Selection: The genetic background of the mouse strain is crucial. BALB/c mice are generally more prone to Th2-biased responses, while C57BL/6 mice have a Th1 bias.[23] For a Th2-dominant AD model, BALB/c may be a better choice.
-
Environmental Factors: For spontaneous models like the NC/Nga, the housing environment is paramount. An SPF environment can prevent disease onset entirely.[1][3] Ensure conventional, non-SPF conditions are maintained if using this model.
-
Age of Animals: The age at which induction is started can influence outcomes. Most protocols use young adult mice (e.g., 7-8 weeks old).[14]
Question: I am observing high inter-animal variability in my study. How can I minimize this?
Answer:
-
Standardize Procedures: Ensure all experimental procedures, especially the application of inducing agents and scoring, are performed consistently by the same person or by well-trained personnel.
-
Control Environmental Conditions: Maintain consistent temperature, humidity, and light/dark cycles in the animal facility.
-
Use Age- and Sex-Matched Animals: Use animals of the same sex and from a narrow age range within each experiment.
-
Increase Group Size: A larger number of animals per group can help to mitigate the effects of individual outliers and increase statistical power.
-
Acclimatize Animals: Allow animals to acclimatize to the facility for at least one week before starting any experimental procedures.
Question: How should I score the clinical severity of dermatitis in my animal models?
Answer: A semi-quantitative scoring system is typically used. The severity of skin lesions on the ear and/or back is assessed for several criteria, each graded on a scale (e.g., 0 to 3). Common criteria include:
-
Erythema (redness)
-
Edema (swelling/thickness)
-
Excoriation/Erosion (scratch marks)
-
Scaling/Dryness/Lichenification (skin thickening)
The individual scores are summed to obtain a total clinical score for each animal. Objective measurements like ear thickness (using a digital caliper) and transepidermal water loss (TEWL) should also be recorded to complement the visual scoring.[11][24]
Quantitative Data Summary: Comparison of AD Models
The following tables summarize key quantitative parameters across different alternative AD models.
Table 1: Immunological and Clinical Parameters
| Model Type | Mouse Strain(s) | Typical Onset | Serum IgE Levels | Key Cytokines | Primary Driver |
| Spontaneous | |||||
| NC/Nga | NC/Nga | 6-8 weeks (Conventional) | ++++ (up to 300 µg/ml)[3] | IL-4, IL-5, TARC, MDC[5] | Genetic + Environmental |
| Flaky Tail | BALB/c, C57BL/6 | ~5 days post-birth[22] | ++ | IL-1β, TSLP, IL-33[10][22] | Barrier Defect (Filaggrin) |
| Induced | |||||
| Oxazolone | BALB/c, C57BL/6 | 2-3 weeks | ++ | IL-4, IL-13[25] | Hapten (Th2 shift) |
| Ovalbumin | BALB/c, C57BL/6 | 2-3 weeks | ++/+++ | IL-4, IL-5, IL-13, IFN-γ[16] | Protein Allergen |
| Genetically Engineered | |||||
| STAT6 VT | C57BL/6 | Spontaneous | +++ | IL-4, IL-13[20] | Constitutive STAT6 |
| K5-TSLP tg | BALB/c | 2-3 weeks (induced) | +++ | TSLP, IL-4, IL-13 | TSLP Overexpression |
| IL-13 tg | C57BL/6 | Spontaneous | ++/+++ | IL-13 | IL-13 Overexpression[8] |
(Scale: + low, ++ moderate, +++ high, ++++ very high)
Detailed Experimental Protocols
Protocol 1: Oxazolone (OXA)-Induced Atopic Dermatitis
This protocol is adapted from established methods for inducing a chronic, Th2-dominant inflammatory response.[14][15]
Materials:
-
Oxazolone (4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone and Olive Oil (4:1 vehicle) or Acetone alone
-
Experimental animals: BALB/c or C57BL/6 mice, 7-8 weeks old, female.[14]
-
Digital calipers
Procedure:
-
Sensitization (Day 0):
-
Resting Period (Day 1-6):
-
Allow the animals to rest for 7 days to develop sensitization.
-
-
Challenge Phase (Day 7 onwards):
-
Monitoring and Endpoints:
-
Measure ear thickness using digital calipers before each challenge and 24 hours after.
-
Monitor body weight throughout the experiment.
-
At the end of the study, collect serum for total IgE analysis and skin tissue for histology (H&E staining) and cytokine analysis (qPCR or ELISA).[15]
-
Protocol 2: Ovalbumin (OVA)-Induced Atopic Dermatitis
This protocol describes epicutaneous sensitization with a protein allergen.[11][16]
Materials:
-
Ovalbumin (OVA), Grade V
-
Sterile Phosphate-Buffered Saline (PBS)
-
Standard adhesive tape (e.g., 3M Blenderm™)
-
Experimental animals: BALB/c mice, 6-8 weeks old
Procedure:
-
Barrier Disruption (Tape Stripping):
-
Anesthetize the mouse and shave the dorsal skin.
-
Apply and remove a piece of adhesive tape to the same area of skin 8-10 times. This procedure removes the stratum corneum, which appears glossy.
-
-
Sensitization (e.g., Day 0, 7, 14):
-
Immediately after tape stripping, apply 100 µL of OVA solution (e.g., 100 µg OVA in PBS) to the stripped skin on a small patch of gauze and secure with a bio-occlusive dressing.
-
This sensitization is typically performed once a week for 3 weeks.[16]
-
-
Challenge Phase:
-
After the sensitization period, repeatedly challenge the sensitized skin area with OVA solution (without tape stripping) to elicit an inflammatory response.
-
-
Monitoring and Endpoints:
-
Score skin severity (erythema, scaling, etc.) regularly.
-
Collect serum for measurement of total and OVA-specific IgE.
-
Analyze skin biopsies for inflammatory cell infiltration (histology) and cytokine mRNA expression.[16]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Induced AD Models
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start: Select Mouse Strain\n(e.g., BALB/c, C57BL/6)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sensitization [label="Phase 1: Sensitization\n(Day 0)\nEpicutaneous application of\nInducer (OXA, OVA)"]; rest [label="Resting Period\n(7 Days)"]; challenge [label="Phase 2: Challenge\n(Day 7 onwards)\nRepeated application of Inducer"]; monitoring [label="Monitoring & Data Collection\n- Clinical Scoring\n- Ear Thickness / TEWL"]; endpoint [label="Endpoint Analysis\n- Serum IgE\n- Histology (H&E)\n- Cytokine Profiling (qPCR/ELISA)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> sensitization; sensitization -> rest; rest -> challenge; challenge -> monitoring [label="Repeated\nCycles"]; monitoring -> challenge [dir=back]; challenge -> endpoint; endpoint -> end; }
Caption: Generalized experimental workflow for hapten (OXA) or allergen (OVA) induced atopic dermatitis models.
Core Signaling in Th2-Dominant Atopic Dermatitis
// Node styles trigger [label="Trigger\n(Allergen / Hapten\n+ Barrier Defect)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; keratinocyte [label="Keratinocytes", fillcolor="#F1F3F4", fontcolor="#202124"]; apc [label="Antigen Presenting Cell\n(e.g., Dendritic Cell)", fillcolor="#F1F3F4", fontcolor="#202124"]; th2 [label="Naive T Cell -> Th2 Cell", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; bcell [label="B Cell", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mast [label="Mast Cell / Eosinophil", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; phenotype [label="AD Phenotype\n- Inflammation\n- Itch\n- Epidermal Thickening", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Cytokine nodes tslp [label="TSLP, IL-33", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; il4_13 [label="IL-4, IL-13", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; ige [label="IgE Production", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges trigger -> keratinocyte [label="Stimulates"]; keratinocyte -> tslp [label="Releases"]; tslp -> apc [label="Activates"]; apc -> th2 [label="Presents Antigen"]; th2 -> il4_13 [label="Secretes"]; il4_13 -> bcell [label="Activates"]; il4_13 -> keratinocyte [label="Reduces Barrier\nProteins", dir=back]; bcell -> ige [label="Differentiates & Produces"]; ige -> mast [label="Sensitizes"]; mast -> phenotype [label="Drives"]; th2 -> mast [label="Recruits"]; il4_13 -> phenotype [label="Contributes to"]; }
Caption: Key signaling cascade in Th2-mediated atopic dermatitis, initiated by epithelial alarmins.
Comparison of Model Initiation Mechanisms
// Final outcome node ad_phenotype [label="AD-like Phenotype", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections to final outcome spontaneous_inflam -> ad_phenotype; induced_inflam -> ad_phenotype; ge_inflam -> ad_phenotype; }
Caption: Logical relationship of initiating events for different categories of atopic dermatitis animal models.
References
- 1. NC/Nga mice: a mouse model for atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nc/Nga mice model - Wikipedia [en.wikipedia.org]
- 3. karger.com [karger.com]
- 4. Animal models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Overproduction of Th2-specific chemokines in NC/Nga mice exhibiting atopic dermatitis–like lesions [jci.org]
- 6. Flaky tail mouse denotes human atopic dermatitis in the steady state and by topical application with Dermatophagoides pteronyssinus extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Filaggrin in atopic dermatitis: flaky tail mice as a novel model for developing drug targets in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Techniques Made Simple: Mouse models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spontaneous Atopic Dermatitis-Like Symptoms in a/a ma ft/ma ft/J Flaky Tail Mice Appear Early after Birth | PLOS One [journals.plos.org]
- 10. Spontaneous atopic dermatitis in mice with a defective skin barrier is independent of ILC2 and mediated by IL‐1β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Induction of oxazolone-mediated features of atopic dermatitis in NOD-scid IL2Rγnull mice engrafted with human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models for atopic dermatitis: are they relevant to human disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biocytogen.com [biocytogen.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Repeated epicutaneous exposures to ovalbumin progressively induce atopic dermatitis-like skin lesions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phenotyping acute and chronic atopic dermatitis-like lesions in Stat6VT mice identifies a role for IL-33 in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phenotyping acute and chronic atopic dermatitis-like lesions in Stat6VT mice identifies a role for IL-33 in disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The STAT6 Gene Increases Propensity of Atopic Dermatitis Patients Toward Disseminated Viral Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Technology -A Transgenic Mouse Model of Atopic Dermatitis, Skin Remodeling, and Atopic March [jhu.technologypublisher.com]
- 22. Spontaneous Atopic Dermatitis-Like Symptoms in a/a ma ft/ma ft/J Flaky Tail Mice Appear Early after Birth - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Tape strips from early-onset pediatric atopic dermatitis highlight disease abnormalities in nonlesional skin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Preventing Difamilast Precipitation in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Difamilast in aqueous buffers during experiments. The following information is structured to address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: this compound is a poorly water-soluble compound. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous buffer system. This can be triggered by several factors, including suboptimal pH, low temperature, or the absence of solubility-enhancing excipients. Due to its chemical structure, this compound's solubility is expected to be highly dependent on the pH of the solution.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of ionizable compounds like this compound is significantly influenced by pH. Based on computational predictions, this compound has an acidic pKa of approximately 13.08 and a basic pKa of around 2.29. The amide group in the this compound structure is likely responsible for its acidic properties at a high pH, while the oxazole (B20620) and ethoxy groups may contribute to its basic properties at a low pH. To maintain this compound in its more soluble ionized form, the pH of the buffer should be adjusted to be at least 2 pH units away from its pKa. For this compound, this means maintaining a buffer pH below 0.29 or above 15.08 would be ideal, which is not practical for most biological experiments. However, adjusting the pH to be as low as practically possible for the experimental system (e.g., pH 3-4) may still enhance solubility compared to neutral pH.
Q3: What are the initial steps I should take to troubleshoot this compound precipitation?
A3: Start by assessing your current buffer conditions.
-
Verify the pH of your buffer: Ensure the pH is accurately measured and is appropriate for your experiment and for keeping this compound in solution.
-
Check the concentration of this compound: You may be exceeding its solubility limit. Try working with a lower concentration if your experimental design allows.
-
Consider the temperature: Solubility of many compounds, including this compound, can be temperature-dependent. Ensure your buffer and this compound solutions are equilibrated to the experimental temperature. Avoid storing stock solutions at low temperatures where precipitation is more likely to occur.
Q4: What strategies can I use to increase the solubility of this compound in my aqueous buffer?
A4: If adjusting concentration and temperature is not sufficient, several formulation strategies can be employed to enhance the solubility of this compound:
-
pH Adjustment: As discussed, modifying the pH of your buffer can increase the proportion of the more soluble ionized form of this compound.
-
Co-solvents: The use of water-miscible organic solvents, or co-solvents, can significantly increase the solubility of poorly soluble drugs.
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic drugs like this compound, increasing their apparent solubility in aqueous solutions.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with poorly soluble drugs, enhancing their solubility.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₄F₂N₂O₅ | PubChem |
| Molecular Weight | 446.4 g/mol | PubChem |
| Predicted Acidic pKa | ~13.08 | ChemAxon |
| Predicted Basic pKa | ~2.29 | ChemAxon |
| Solubility in Acetonitrile | Soluble | Cayman Chemical |
| Solubility in DMSO | Soluble | Cayman Chemical |
Table 2: Common Solubility Enhancers for Poorly Soluble Drugs
| Enhancer Type | Examples | Mechanism of Action | Typical Concentration Range |
| Co-solvents | Ethanol, Propylene Glycol, Polyethylene Glycol (PEG 300/400), Dimethyl Sulfoxide (DMSO) | Reduces the polarity of the aqueous solvent, increasing the solubility of nonpolar solutes. | 1-40% (v/v) |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Sodium Lauryl Sulfate (SLS) | Forms micelles that encapsulate the drug, increasing its apparent solubility. | 0.01-2% (w/v) |
| Cyclodextrins | β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Forms inclusion complexes where the drug is encapsulated within the cyclodextrin (B1172386) cavity. | 1-20% (w/v) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Objective: To prepare a concentrated stock solution of this compound in a co-solvent to facilitate its dilution in aqueous buffers.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Sterile, high-purity water or desired aqueous buffer
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 10 mM stock solution, dissolve 4.46 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the this compound is fully dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
This concentrated stock solution can then be diluted into your aqueous buffer. It is crucial to add the stock solution to the buffer dropwise while vortexing to avoid immediate precipitation.
-
Note: The final concentration of DMSO in your experimental buffer should be kept low (typically <0.5%) to avoid solvent effects on your cells or assay.
-
Protocol 2: Screening for Optimal pH for this compound Solubility
-
Objective: To determine the optimal pH for maximizing the solubility of this compound in a specific aqueous buffer.
-
Materials:
-
This compound powder
-
A series of buffers with varying pH values (e.g., citrate (B86180) buffers for pH 3-6, phosphate (B84403) buffers for pH 6-8)
-
pH meter
-
Spectrophotometer or HPLC
-
-
Procedure:
-
Prepare saturated solutions of this compound in each buffer by adding an excess amount of the compound to a small volume of each buffer.
-
Equilibrate the solutions for a set period (e.g., 24 hours) at a constant temperature with continuous agitation.
-
Centrifuge the solutions to pellet the undissolved solid.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Plot the solubility of this compound as a function of pH to identify the optimal pH range.
-
Visualizations
Caption: A troubleshooting workflow for addressing this compound precipitation.
Caption: Methods for enhancing the solubility of this compound.
Best practices for long-term storage and stability of Difamilast stock solutions
Welcome to the Technical Support Center for Difamilast. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the long-term storage and stability of this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For preparing high-concentration stock solutions of this compound, dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) are the recommended solvents.[1] this compound has been shown to be soluble in both. For in vivo experiments, specific protocols have used 10% DMSO in corn oil to create a clear solution, or 10% DMSO in a saline solution containing 20% SBE-β-CD for a suspended solution.
Q2: What are the optimal storage conditions for this compound?
A2: The optimal storage conditions depend on whether this compound is in solid form or in a stock solution.
-
Solid Form: As a solid, this compound is stable for at least four years when stored at -20°C.[1]
-
Stock Solutions: Once dissolved in a solvent, it is crucial to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Recommended storage conditions for stock solutions are:
Q3: Can I store my this compound stock solution at 4°C?
A3: It is not recommended to store this compound stock solutions at 4°C for extended periods. For short-term storage (i.e., a few days), 4°C may be acceptable, but for long-term stability, freezing at -20°C or -80°C is required to minimize the risk of degradation.
Q4: My this compound solution appears to have a precipitate after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has absorbed water, reducing its solubilizing capacity. To resolve this, gently warm the vial to 37°C and vortex thoroughly to redissolve the compound. Always ensure the solution is clear and free of particulates before use.
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective phosphodiesterase 4 (PDE4) inhibitor, with particular potency against the PDE4B subtype.[2] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leading to increased intracellular cAMP levels. This, in turn, suppresses the production of pro-inflammatory cytokines, such as TNF-α, IL-12, and IL-23, which are implicated in inflammatory conditions like atopic dermatitis.[3]
Troubleshooting Guide
This guide provides a systematic approach to prevent and resolve common issues encountered during the preparation and storage of this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Stock Solution | Exceeding solubility limits in the chosen solvent. | Prepare a new stock solution at a lower concentration. Visually inspect the solution to ensure all solid has dissolved. Gentle warming and sonication can aid dissolution. |
| Solvent has absorbed water (especially relevant for hygroscopic solvents like DMSO). | Use high-purity, anhydrous DMSO for preparing stock solutions. Store DMSO properly to prevent water absorption. | |
| Precipitation Upon Dilution in Aqueous Buffer/Media | Rapid change in solvent polarity causing the compound to "crash out" of solution. | Perform serial dilutions. First, create an intermediate dilution of the DMSO stock in DMSO. Then, add this intermediate dilution to your aqueous buffer or medium while vortexing to ensure rapid mixing. |
| Final DMSO concentration is too high. | Keep the final concentration of DMSO in your experimental setup as low as possible, ideally below 0.5%, to avoid both precipitation and solvent-induced cellular artifacts. | |
| Loss of Biological Activity | Degradation of this compound due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at inappropriate temperatures). | Always aliquot stock solutions into single-use volumes and store at -80°C or -20°C. If degradation is suspected, prepare a fresh stock solution from solid this compound. |
| Chemical degradation. | If you suspect chemical degradation, the purity of the stock solution can be assessed using analytical techniques such as HPLC. The appearance of new peaks or a decrease in the area of the parent peak would indicate degradation. | |
| Inconsistent Experimental Results | Inaccurate concentration of the stock solution due to incomplete dissolution or precipitation. | Before each use, visually inspect the thawed stock solution for any particulates. If any are present, warm and vortex the solution until it is clear. |
| Pipetting errors, especially with viscous solvents like DMSO. | Use positive displacement pipettes for accurate handling of viscous solvents. Ensure the solvent is at room temperature before pipetting. |
Data and Protocols
Quantitative Data Summary
The following tables summarize the known solubility and stability data for this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Observations |
| DMSO | 100 mg/mL (223.99 mM) | Ultrasonic assistance may be needed. |
| Acetonitrile | Soluble | Quantitative data not specified. |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL (5.60 mM) | Clear solution. |
| 10% DMSO in 20% SBE-β-CD in Saline | 2.5 mg/mL (5.60 mM) | Suspended solution, requires ultrasonic assistance. |
Table 2: Long-Term Stability of this compound
| Form | Storage Temperature | Duration |
| Solid | -20°C | ≥ 4 years[1] |
| In Solvent | -80°C | 2 years[2] |
| In Solvent | -20°C | 1 year[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 446.4 g/mol ).
-
Weigh the calculated amount of solid this compound and place it in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for Assessing Stock Solution Stability by HPLC
This protocol provides a general framework for assessing the stability of a small molecule inhibitor like this compound. A specific, validated HPLC method for this compound would be required for precise quantitative analysis.
Objective: To determine the stability of a this compound stock solution over time under different storage conditions.
Materials:
-
This compound stock solution
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with a modifier like formic acid or ammonium (B1175870) acetate)
Procedure:
-
Time-Zero Analysis:
-
Prepare a fresh stock solution of this compound to serve as the reference standard.
-
Immediately analyze an aliquot of the fresh stock solution by HPLC to determine the initial purity and peak area. This is your time-zero reference.
-
-
Sample Storage:
-
Store aliquots of the stock solution under the conditions you wish to test (e.g., 4°C, -20°C, -80°C, room temperature, and repeated freeze-thaw cycles).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature and vortex gently.
-
Analyze the aliquot by HPLC using the same method as the time-zero sample.
-
-
Data Analysis:
-
Compare the chromatograms from the stored samples to the time-zero reference.
-
Assess for the appearance of new peaks (indicating degradation products) and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of this compound remaining at each time point to determine the stability under each condition.
-
Visualizations
Caption: Recommended workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathway of this compound.
References
Mitigating vehicle effects in topical Difamilast control groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with topical difamilast. The information is designed to address specific issues that may be encountered during experiments, with a focus on mitigating the effects of the vehicle in control groups.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to the vehicle?
A1: this compound is a selective phosphodiesterase-4 (PDE4) inhibitor, with a particular affinity for the PDE4B subtype.[1] By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This leads to the activation of Protein Kinase A (PKA), which in turn reduces the production of pro-inflammatory cytokines like TNF-α, IL-4, IL-5, and IL-13.[2] These cytokines are key mediators in the inflammatory cascade of atopic dermatitis.[2][3]
The vehicle, while not containing the active pharmaceutical ingredient (API), can have its own therapeutic effects, such as moisturizing and protecting the skin barrier.[4][5] It is crucial to differentiate the anti-inflammatory effects of this compound from the beneficial effects of the vehicle.
Q2: What are the common components of a vehicle used in topical dermatology studies?
A2: The specific composition of a vehicle is often proprietary. However, topical vehicles are generally categorized as ointments, creams, lotions, or gels.[6] They typically consist of a combination of water, oils, and emulsifiers to achieve the desired consistency and stability.[6][7] For instance, creams are emulsions of oil and water.[6] Water-in-oil emulsions are generally greasy, while oil-in-water emulsions are less so.[6] The choice of vehicle can impact the bioavailability of the active ingredient and patient adherence to the treatment.[8][9]
Q3: Why is a vehicle-controlled group essential in topical this compound clinical trials?
A3: A vehicle-controlled group is essential to distinguish the pharmacological effect of this compound from the non-specific effects of the vehicle.[4][5] The vehicle itself can improve skin conditions like atopic dermatitis by providing hydration and an occlusive barrier.[4][5] Without a vehicle-only control, the true efficacy of this compound would be overestimated. Randomized, double-blind, vehicle-controlled trials are the gold standard for establishing the efficacy and safety of topical treatments like this compound.[10][11]
Q4: What are the key endpoints used to assess the efficacy of topical this compound in clinical trials?
A4: The primary endpoints in clinical trials for topical this compound in atopic dermatitis typically include:
-
Investigator's Global Assessment (IGA): A static scale used by clinicians to assess the overall severity of the disease.[1][12]
-
Eczema Area and Severity Index (EASI): A tool used to measure the extent and severity of atopic eczema.[2][13]
Secondary endpoints often include assessments of pruritus (itching) and quality of life measures.[14]
Troubleshooting Guides
Issue 1: High Response Rate in the Vehicle Control Group
-
Possible Cause 1: Therapeutic Effect of the Vehicle: The vehicle itself may be providing a significant therapeutic benefit, especially in conditions like atopic dermatitis where a damaged skin barrier is a key feature.[4][5] Ointments and creams can hydrate (B1144303) the skin and reduce inflammation.[4][6]
-
Troubleshooting Steps:
-
Analyze Vehicle Components: If possible, review the composition of the vehicle. The presence of humectants, emollients, and occlusives can contribute to its therapeutic effect.[7]
-
Evaluate Endpoint Selection: Consider if the chosen endpoints are sensitive enough to differentiate between the active treatment and the vehicle. Endpoints that measure specific anti-inflammatory effects may be more discriminatory than those that measure general improvements in skin condition.
-
Refine Study Design: For future studies, consider a run-in period with the vehicle alone to establish a baseline response before randomization.[15][16]
-
-
Possible Cause 2: Natural History of the Disease: Atopic dermatitis can have a fluctuating disease course, and spontaneous improvements may be mistaken for a vehicle effect.[5]
-
Troubleshooting Steps:
-
Review Patient Population: Assess if the patient population has highly variable disease activity.
-
Increase Observation Period: A longer study duration may help to average out natural fluctuations in disease severity.[5]
-
Issue 2: High Variability in Efficacy Data
-
Possible Cause 1: Inconsistent Scoring of Endpoints: The EASI and IGA scores can have inter-rater variability if investigators are not properly trained and calibrated.[17]
-
Troubleshooting Steps:
-
Standardized Training: Ensure all investigators undergo rigorous training on the scoring systems, using standardized photographic scales and in-person training sessions.[17]
-
Centralized Reading: If feasible, have a central, blinded reader review clinical photographs to score the endpoints, which can reduce inter-rater variability.
-
-
Possible Cause 2: Inconsistent Product Application: Patients may not be applying the topical product consistently, leading to variable drug exposure.
-
Troubleshooting Steps:
-
Clear Patient Instructions: Provide clear, written, and verbal instructions on the amount of product to apply, the frequency of application, and the areas to be treated.
-
Patient Diaries: Use patient diaries to track application times and any missed doses.
-
Data Presentation
Table 1: Summary of Efficacy Data for Topical this compound vs. Vehicle in Atopic Dermatitis
| Endpoint | This compound Concentration | This compound Response Rate | Vehicle Response Rate | Relative Risk (95% CI) | Reference |
| IGA Success (Score of 0 or 1 with ≥2-grade improvement at Week 4) | 0.3% | 44.6% | 18.1% | Not Reported | [10][11] |
| 1% | 47.1% | 18.1% | Not Reported | [10][11] | |
| Not Specified | Significantly Higher | - | 2.82 (2.11–3.77) | [13][14] | |
| Mean Change from Baseline in EASI Score at Day 28 | Not Specified | Significantly Greater Decrease | - | Mean Difference: -4.10 (-5.32 to -2.87) | [13][14] |
Experimental Protocols
1. Investigator's Global Assessment (IGA) for Atopic Dermatitis
The vIGA-AD™ is a 5-point scale used to assess the overall severity of atopic dermatitis lesions at a specific time point.[18][19]
-
Scoring:
-
0 - Clear: No inflammatory signs of atopic dermatitis.
-
1 - Almost Clear: Barely perceptible erythema and/or induration/papulation.
-
2 - Mild: Slight but definite erythema and induration/papulation.
-
3 - Moderate: Clearly perceptible erythema, induration/papulation, and/or lichenification.
-
4 - Severe: Marked erythema, induration/papulation, and/or lichenification.
-
-
Procedure: The assessing physician selects the score that best describes the overall appearance of the lesions. It is not required for all morphological descriptions within a score to be present.[18]
2. Eczema Area and Severity Index (EASI)
The EASI score is a composite score that assesses both the area of eczema involvement and the severity of clinical signs.[2][13]
-
Body Regions: The body is divided into four regions: head and neck, trunk, upper limbs, and lower limbs.[13]
-
Area Score: For each region, the percentage of skin affected by eczema is estimated and assigned a score from 0 to 6.[13]
-
Severity Score: The intensity of four clinical signs (redness, thickness, scratching, and lichenification) is assessed for each region on a scale of 0 (absent) to 3 (severe).[13]
-
Calculation: For each region, the sum of the severity scores is multiplied by the area score and a specific body region multiplier. The final EASI score is the sum of the scores for the four regions, ranging from 0 to 72.[2][13]
Visualizations
Caption: Mechanism of action of this compound in reducing inflammation.
Caption: Typical workflow for a vehicle-controlled topical this compound clinical trial.
Caption: Troubleshooting logic for a high vehicle response rate.
References
- 1. Investigators' Global Assessment of Atopic Dermatitis - eIGA [eiga.dermavalue.com]
- 2. The Eczema Area and Severity Index—A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing eczema severity: A comprehensive review of scoring systems - Indian Journal of Skin Allergy [skinallergyjournal.com]
- 4. cognivia.com [cognivia.com]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Topical corticosteroid vehicle composition and implications for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein kinases: mechanisms and downstream targets in inflammation mediated obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. homeforeczema.org [homeforeczema.org]
- 11. Role of Protein Kinase A Activation in the Immune System with an Emphasis on Lipopolysaccharide-Responsive and Beige-like Anchor Protein in B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IGA [usdermed.com]
- 13. dermnetnz.org [dermnetnz.org]
- 14. Role of Protein Kinase A in the Maintenance of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Possible Strategies to Mitigate Placebo or Vehicle Response in Dry Eye Disease Trials: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Problem of Placebo Responses in Clinical Trials and How To Combat Them – Clinical Research Australia [clinicalresearch.com.au]
- 17. Research Portal [scholarship.miami.edu]
- 18. eczemacouncil.org [eczemacouncil.org]
- 19. The Validated Investigator Global Assessment for Atopic Dermatitis (vIGA‐AD™): a clinical outcome measure for the severity of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing low systemic absorption of Difamilast in pharmacokinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low systemic absorption of Difamilast in pharmacokinetic (PK) studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its systemic absorption inherently low?
A1: this compound (also known as OPA-15406) is a topical, non-steroidal, selective phosphodiesterase-4 (PDE4) inhibitor.[1] It is formulated as an ointment for the treatment of mild to moderate atopic dermatitis.[2][3] The low systemic absorption is an intentional design feature to minimize systemic side effects, which are common with oral PDE4 inhibitors.[4][5] Pharmacokinetic studies in animals have shown that blood and brain concentrations of this compound after topical application are generally too low to elicit pharmacological activity.[5]
Q2: What is the mechanism of action of this compound?
A2: this compound selectively inhibits the PDE4 enzyme, which is prevalent in inflammatory cells.[4][6] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP reduces the production of pro-inflammatory cytokines, thereby decreasing inflammation and pruritus associated with atopic dermatitis.[4][6]
Q3: What are the expected plasma concentrations of this compound in human studies?
A3: Clinical studies in patients with atopic dermatitis have demonstrated very low plasma concentrations of this compound after topical application. In one study, the maximum plasma concentrations (Cmax) for 0.3% and 1% formulations were 3.18 ng/mL and 4.74 ng/mL, respectively.[7]
Troubleshooting Guide: Addressing Low Systemic Absorption
Researchers may aim to achieve detectable and quantifiable systemic concentrations of this compound for specific pharmacokinetic or toxicological studies. The following guide provides potential strategies to address challenges with low systemic absorption.
Issue: Plasma concentrations of this compound are below the lower limit of quantification (LLOQ).
| Potential Cause | Troubleshooting Strategy | Experimental Considerations |
| Formulation Properties | Optimize the vehicle/ointment base to enhance skin penetration. | Investigate the use of penetration enhancers, such as propylene (B89431) glycol, ethanol, or fatty acids.[8][9] Consider formulating this compound in a microemulsion or with liposomes to improve its solubility and partitioning into the skin.[8] |
| Skin Barrier Integrity | Use animal models with a more permeable skin barrier or employ methods to transiently disrupt the stratum corneum. | Consider using hairless mouse or rat models. Methods like tape stripping or microneedles can be used to bypass the stratum corneum, but these are significant interventions that must be justified.[9][10] |
| Application Site and Duration | Increase the surface area of application and the duration of exposure. | Ensure the application site is occluded to increase skin hydration and drug penetration.[9] Extend the duration of the study to capture the full absorption profile. |
| Analytical Method Sensitivity | The analytical method (e.g., LC-MS/MS) may not be sensitive enough to detect the low concentrations of this compound. | Develop and validate a more sensitive bioanalytical method with a lower LLOQ. This may involve optimizing sample extraction and instrument parameters. |
Quantitative Data Summary
The following table summarizes key pharmacokinetic and pharmacodynamic parameters of this compound.
| Parameter | Value | Species | Study Context |
| PDE4B IC50 | 11.2 nM | Recombinant Human | In vitro enzyme assay[1][5] |
| TNF-α Inhibition IC50 | 0.0109 µM | Human PBMCs | In vitro cell-based assay[5] |
| Cmax (0.3% Ointment) | 3.18 ng/mL | Human | Phase 2 Clinical Trial[7] |
| Cmax (1% Ointment) | 4.74 ng/mL | Human | Phase 2 Clinical Trial[7] |
| Tmax (0.3% and 1% Ointment) | ~4 hours | Human | Phase 2 Clinical Trial[7] |
Experimental Protocols
Protocol 1: Topical Application of this compound Ointment in a Rodent Model
-
Animal Model: Select a suitable rodent model (e.g., hairless mouse or Sprague-Dawley rat).
-
Dose Preparation: Prepare the this compound ointment at the desired concentration (e.g., 0.3% or 1% w/w) in a suitable vehicle base.
-
Acclimatization: Acclimatize the animals for at least 7 days prior to the study.
-
Dosing Site Preparation: On the day of dosing, shave the dorsal back region of the animals approximately 24 hours before application.
-
Application: Apply a precise amount of the ointment evenly over a defined surface area (e.g., 2 cm x 2 cm).
-
Occlusion: If required, apply an occlusive dressing over the application site to prevent removal of the ointment and enhance absorption.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) via an appropriate route (e.g., tail vein or retro-orbital sinus).
-
Sample Processing: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
Visualizations
Caption: Mechanism of action of this compound in an inflammatory cell.
Caption: General experimental workflow for a topical pharmacokinetic study.
Caption: Decision tree for troubleshooting low systemic absorption of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Medimetriks and Otsuka’s this compound Hits Mark in Atopic Dermatitis Trials - BioSpace [biospace.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Pharmacological Profile of this compound, a Novel Selective Phosphodiesterase 4 Inhibitor, for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. This compound for the treatment of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maximizing Absorption And Bioavailability In Topical Drug Delivery: Innovations In Dermatological Formula Development - Dow Development Labs [dowdevelopmentlabs.com]
- 9. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdrnskin.com [mdrnskin.com]
Technical Support Center: Overcoming 2D Cell Culture Limitations for Difamilast Screening
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to transitioning from traditional 2D cell culture to more physiologically relevant 3D models for the screening of Difamilast. By addressing common challenges and providing detailed protocols, this resource aims to enhance the predictive value of preclinical drug screening.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound screening results from 2D cell culture not translating well to in vivo studies?
A1: Traditional 2D cell cultures, where cells grow as a monolayer on a flat plastic surface, often fail to replicate the complex microenvironment of native tissues. This can lead to discrepancies between in vitro and in vivo results. Key limitations of 2D cultures include:
-
Altered Cell Morphology and Polarity: Cells in 2D cultures are artificially flattened, which can alter their morphology, polarity, and intracellular signaling.[1]
-
Lack of Cell-Cell and Cell-Matrix Interactions: The intricate network of interactions between cells and the extracellular matrix (ECM) is largely absent in 2D models, affecting gene expression and drug responses.[2]
-
Unrealistic Drug Exposure: In 2D cultures, cells have uniform and direct access to drugs in the medium, which does not reflect the diffusion gradients and varied exposure levels found in solid tissues.
-
Differences in Gene and Protein Expression: The artificial environment of 2D cultures can lead to altered expression of genes and proteins, including drug targets and resistance mechanisms, compared to their in vivo counterparts.
Q2: What are the main advantages of using 3D cell culture models for this compound screening?
A2: 3D cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment for drug screening.[2] Key advantages include:
-
More Accurate Representation of In Vivo Tissues: 3D models better mimic the architecture, cell-cell interactions, and nutrient/oxygen gradients of native tissues.[3]
-
Improved Predictivity of Drug Efficacy and Toxicity: By providing a more realistic context, 3D models can offer more accurate predictions of a drug's effects in humans, potentially reducing the failure rate of drug candidates in clinical trials.[3]
-
Better Modeling of Drug Resistance: The complex 3D structure can mimic the barriers to drug penetration and the development of resistant cell populations observed in vivo.
-
Support for Personalized Medicine: Patient-derived organoids can be used to test individual drug responses, paving the way for personalized therapeutic strategies.[3]
Q3: What is this compound and how does it work?
A3: this compound is a selective phosphodiesterase-4 (PDE4) inhibitor used for the topical treatment of inflammatory skin conditions like atopic dermatitis.[4][5] PDE4 is an enzyme that breaks down cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines, thereby reducing inflammation.[4][5]
Q4: Which 3D model is most appropriate for this compound screening?
A4: The choice of 3D model depends on the specific research question and desired throughput.
-
Spheroids: These are simple, self-assembled aggregates of cells. They are relatively easy to generate in high-throughput formats, making them suitable for initial screening of a large number of compounds.
-
Organoids: These are more complex, self-organizing 3D structures derived from stem cells that recapitulate the architecture and function of a specific organ.[6] Skin organoids or reconstructed human epidermis models are particularly relevant for screening a topical drug like this compound.
-
Microfluidic Devices (Organs-on-a-Chip): These devices allow for the creation of microenvironments with controlled fluid flow, enabling the co-culture of different cell types and the simulation of physiological processes. They are well-suited for more detailed mechanistic and toxicity studies.[7]
Troubleshooting Guides
Transitioning from 2D to 3D Spheroid-Based Screening
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Spheroid Size and Shape | 1. Inaccurate cell seeding density. 2. Cell line not suitable for spheroid formation. 3. Use of standard tissue culture plates. | 1. Optimize cell seeding number for uniform spheroid formation. 2. Screen different cell lines for their ability to form compact spheroids. 3. Use ultra-low attachment (ULA) round-bottom plates to promote single spheroid formation per well. |
| Low Drug Efficacy in 3D vs. 2D | 1. Limited drug penetration into the spheroid core. 2. Slower proliferation rate of cells in 3D. 3. Development of a hypoxic and quiescent core. | 1. Increase incubation time with the drug. 2. Use smaller spheroids for initial screening. 3. Confirm drug penetration using fluorescently labeled compounds or imaging techniques. 4. Extend the duration of the assay (e.g., 72-96 hours) to account for slower cell growth. |
| High Variability in Assay Readouts | 1. Incomplete cell lysis within spheroids. 2. Assay reagents not optimized for 3D. 3. Quenching of signal by the 3D structure. | 1. Use 3D-specific assay reagents with enhanced lytic capabilities (e.g., CellTiter-Glo® 3D). 2. Increase incubation time with lysis and detection reagents. 3. Optimize the assay protocol by testing different reagent concentrations and incubation times. |
Organoid-Based Screening Challenges
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cost and Low Throughput | 1. Complex and lengthy culture protocols. 2. Requirement for specialized reagents and equipment. | 1. For initial large-scale screening, consider using simpler 3D models like spheroids. 2. Explore automated or semi-automated systems for organoid culture and maintenance to increase throughput. |
| Heterogeneity of Organoids | 1. Variability in size, shape, and cellular composition between organoids. | 1. Implement stringent quality control measures to ensure consistency in organoid generation. 2. Use high-content imaging and analysis to account for heterogeneity in drug response. |
| Difficulty in Assay Adaptation | 1. Standard 2D assays are often not directly transferable to 3D organoid cultures. | 1. Optimize existing assays or develop new protocols specifically for 3D organoid analysis. 2. Consider imaging-based readouts that can provide spatial information on drug effects within the organoid. |
Data Presentation
Comparative Efficacy of PDE4 Inhibitors in 2D vs. 3D Models
Disclaimer: The following table contains representative data for this compound, as direct comparative studies of its IC50 values in 2D versus 3D models are not publicly available. The data is intended to illustrate the expected trend of increased IC50 in 3D models due to factors like reduced drug penetration and altered cellular physiology. The 2D IC50 value is based on published data for this compound's inhibition of TNF-α production in human peripheral blood mononuclear cells, which is a 2D suspension culture.
| Compound | Assay | 2D Cell Culture (IC50) | 3D Spheroid Model (IC50) | Reference |
| This compound | TNF-α Inhibition | 0.0109 µM | > 0.1 µM (Hypothetical) | [8] |
| Roflumilast | PDE4 Inhibition | 0.8 nM | Not Reported | [9] |
| Crisaborole | PDE4 Inhibition | ~750 nM (in cell-free assays) | Not Reported | [10] |
Experimental Protocols
Protocol 1: Transitioning from 2D to 3D Spheroid Culture for Drug Screening
1. Cell Seeding and Spheroid Formation: a. Culture cells of interest (e.g., HaCaT keratinocytes) in standard 2D culture flasks. b. On the day of the experiment, harvest cells using trypsin and resuspend in complete culture medium to create a single-cell suspension. c. Perform a cell count and adjust the cell concentration to the desired seeding density (typically 1,000-5,000 cells/well for a 96-well plate). d. Dispense the cell suspension into an ultra-low attachment (ULA) round-bottom 96-well plate. e. Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells. f. Incubate the plate at 37°C and 5% CO2 for 2-4 days to allow for spheroid formation.
2. This compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO). c. After spheroid formation, carefully remove half of the medium from each well and replace it with the medium containing the appropriate concentration of this compound or vehicle control. d. Incubate the plate for the desired treatment duration (e.g., 72 hours).
3. Cell Viability Assessment (ATP-based Assay): a. At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes. b. Add a volume of a 3D-specific cell viability reagent (e.g., CellTiter-Glo® 3D) equal to the volume of culture medium in each well. c. Mix the contents on an orbital shaker for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal. e. Read the luminescence using a plate reader. f. Normalize the data to the vehicle control to determine the percentage of viable cells and calculate the IC50 value.
Protocol 2: Measuring cAMP Levels in 3D Spheroids
1. Spheroid Formation and Treatment: a. Follow steps 1a-1f from Protocol 1 to generate spheroids. b. Treat the spheroids with different concentrations of this compound as described in steps 2a-2d from Protocol 1. A shorter incubation time (e.g., 30-60 minutes) is typically sufficient for cAMP measurement.
2. cAMP Stimulation (Optional): a. To amplify the signal, you can stimulate cAMP production by adding an adenylyl cyclase activator like forskolin (B1673556) (e.g., 10 µM) for the last 10-15 minutes of the this compound incubation.
3. Cell Lysis and cAMP Measurement: a. After treatment, carefully aspirate the medium from the wells. b. Add a lysis buffer provided with a cAMP assay kit (e.g., ELISA or TR-FRET based) to each well. c. Incubate according to the manufacturer's instructions to ensure complete lysis. d. Follow the specific protocol of the chosen cAMP assay kit to measure the cAMP concentration. This typically involves the addition of detection reagents and measurement of a signal (e.g., colorimetric, fluorescent, or luminescent). e. Generate a standard curve using the provided cAMP standards. f. Calculate the concentration of cAMP in each sample based on the standard curve and normalize to the vehicle control.
Mandatory Visualizations
Caption: Signaling pathway of this compound, a PDE4 inhibitor.
Caption: Workflow for transitioning from 2D to 3D spheroid screening.
Caption: Troubleshooting logic for low drug efficacy in 3D models.
References
- 1. Pharmacological Profile of this compound, a Novel Selective Phosphodiesterase 4 Inhibitor, for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] 2D vs. 3D Cell Culture Models for In Vitro Topical (Dermatological) Medication Testing | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pjmhsonline.com [pjmhsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of 2D and 3D cell culture models for cell growth, gene expression and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Difamilast and Roflumilast: Efficacy in Cytokine Inhibition
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two prominent phosphodiesterase 4 (PDE4) inhibitors, difamilast and roflumilast (B1684550), with a specific focus on their capacity to inhibit the production of key inflammatory cytokines. This document synthesizes available experimental data to offer a clear, evidence-based overview for research and development professionals in the field of inflammatory diseases.
Introduction
Both this compound and roflumilast are selective inhibitors of the PDE4 enzyme, a key regulator of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By inhibiting PDE4, these drugs increase cAMP concentrations, leading to the activation of Protein Kinase A (PKA) and subsequent downregulation of pro-inflammatory signaling pathways. This mechanism ultimately results in the reduced production of a range of inflammatory cytokines implicated in various chronic inflammatory conditions. This compound is primarily investigated for topical treatment of atopic dermatitis, while roflumilast is utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma.
Comparative Efficacy on Cytokine Inhibition
The following tables summarize the available quantitative data on the inhibitory effects of this compound and roflumilast on the production of various cytokines. It is critical to note that the data presented is derived from separate studies conducted under different experimental conditions, including the use of different cell types, stimuli, and assay formats. Therefore, a direct comparison of absolute potency (e.g., IC50 values) should be interpreted with caution.
Table 1: Comparative IC50/EC50 Values for Cytokine Inhibition
| Drug | Cytokine | Cell Type | Stimulus | IC50/EC50 | Citation |
| This compound | TNF-α | Human PBMCs | - | IC50 = 0.0109 µM | [1][2] |
| Roflumilast | IFN-γ | COPD BAL Cells | TCR stim. | IC50 = 15.3 nM | [3] |
| IL-2 | COPD BAL Cells | TCR stim. | IC50 = 30.9 nM | [3] | |
| TNF-α | Human Bronchial Explants | LPS | EC50 ≈ 1 nM | ||
| Roflumilast N-oxide | TNF-α | Human Bronchial Explants | LPS | EC50 ≈ 1 nM |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; PBMCs: Peripheral Blood Mononuclear Cells; BAL: Bronchoalveolar Lavage; TCR: T-cell receptor; LPS: Lipopolysaccharide.
Table 2: Summary of Inhibited Cytokines and Chemokines
| Drug | Inhibited Cytokines/Chemokines | Citation |
| This compound | TNF-α, IL-5, IL-13 | [4][5][6] |
| Roflumilast | TNF-α, IL-2, IFN-γ, CCL2, CCL3, CCL4, CXCL9, CXCL10 | [3][7][8][9][10] |
| Roflumilast N-oxide | TNF-α, CCL2, CCL3, CCL4, CXCL9, CXCL10, IL-8/CXCL8, MCP-1/CCL2, Gro-α/CXCL1 | [7][8][9][10][11][12] |
Signaling Pathways
The primary mechanism of action for both this compound and roflumilast involves the inhibition of PDE4. However, research suggests additional pathways may be modulated by this compound.
Experimental Protocols
The following describes a generalized experimental workflow for assessing the in vitro efficacy of PDE4 inhibitors on cytokine release from immune cells. Specific parameters will vary based on the cell type and research question.
Cell Isolation and Culture
-
Objective: To obtain a viable population of primary immune cells for experimentation.
-
Method: Peripheral blood mononuclear cells (PBMCs) can be isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). Alternatively, specific immune cell populations, such as monocytes or T-cells, can be purified using magnetic-activated cell sorting (MACS). Cells are then cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.[13]
Compound Treatment and Stimulation
-
Objective: To expose the cells to the PDE4 inhibitors and induce an inflammatory response.
-
Method: Cells are pre-incubated with a range of concentrations of this compound, roflumilast, or a vehicle control for a specified period (e.g., 30-60 minutes).[13] Following pre-incubation, cells are stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) to induce the production and release of cytokines.[7][8][13]
Incubation
-
Objective: To allow sufficient time for cytokine production and secretion.
-
Method: The treated and stimulated cells are incubated for a defined period, typically ranging from 4 to 24 hours, at 37°C in a humidified atmosphere with 5% CO2.[13][14]
Cytokine Quantification
-
Objective: To measure the concentration of specific cytokines in the cell culture supernatant.
-
Method: After incubation, the cell culture supernatant is collected. The concentration of cytokines of interest (e.g., TNF-α, IL-6, IL-10) is quantified using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).[15]
Data Analysis
-
Objective: To determine the inhibitory potency of the compounds.
-
Method: The measured cytokine concentrations are used to generate dose-response curves. The half-maximal inhibitory concentration (IC50) is then calculated by fitting the data to a four-parameter logistic equation. This value represents the concentration of the inhibitor required to reduce the cytokine production by 50%.[14]
Conclusion
Both this compound and roflumilast are potent inhibitors of pro-inflammatory cytokine production, acting through the well-established PDE4 inhibition pathway. The available data suggests that both compounds are effective in the low nanomolar to micromolar range in vitro. Roflumilast has been shown to inhibit a broader range of cytokines and chemokines in various cell types, which is consistent with its systemic use. This compound's efficacy has been primarily demonstrated in the context of skin inflammation, with an additional proposed mechanism involving the AHR-NRF2 axis. The choice between these inhibitors for research and development purposes will likely depend on the specific inflammatory disease model and the target cell types. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively determine the relative potency of these two PDE4 inhibitors.
References
- 1. Pharmacological Profile of this compound, a Novel Selective Phosphodiesterase 4 Inhibitor, for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atsjournals.org [atsjournals.org]
- 4. This compound, a Topical Phosphodiesterase 4 Inhibitor, Produces Soluble ST2 via the AHR–NRF2 Axis in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Topical Phosphodiesterase 4 Inhibitor, Produces Soluble ST2 via the AHR-NRF2 Axis in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Relevance of the Anti-inflammatory Effects of Roflumilast on Human Bronchus: Potentiation by a Long-Acting Beta-2-Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roflumilast Inhibits Lipopolysaccharide-Induced Tumor Necrosis Factor-α and Chemokine Production by Human Lung Parenchyma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roflumilast N-Oxide Prevents Cytokine Secretion Induced by Cigarette Smoke Combined with LPS through JAK/STAT and ERK1/2 Inhibition in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roflumilast N-Oxide Prevents Cytokine Secretion Induced by Cigarette Smoke Combined with LPS through JAK/STAT and ERK1/2 Inhibition in Airway Epithelial Cells | PLOS One [journals.plos.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Topical PDE4 Inhibitors in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of topical treatments for inflammatory skin diseases such as atopic dermatitis and psoriasis is continually evolving. A key class of non-steroidal agents that has garnered significant attention is the phosphodiesterase 4 (PDE4) inhibitors. By targeting a central enzyme in the inflammatory cascade, these molecules offer a promising therapeutic avenue. This guide provides an objective, data-driven comparison of the leading topical PDE4 inhibitors, focusing on their performance, mechanism of action, and the experimental frameworks used to evaluate them.
Mechanism of Action: The Role of PDE4 Inhibition
Phosphodiesterase-4 (PDE4) is an enzyme that plays a critical role in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP).[1] In inflammatory cells, the degradation of cAMP leads to the production of pro-inflammatory cytokines, which drive the pathophysiology of diseases like atopic dermatitis and psoriasis.[2][3][4] Topical PDE4 inhibitors work by blocking this enzyme, thereby increasing intracellular cAMP levels.[2] This elevation in cAMP has a downstream effect of suppressing the transcription and release of multiple pro-inflammatory cytokines, including TNF-α, IL-17, and IL-23, while potentially increasing anti-inflammatory cytokines like IL-10.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. How Do Topical PDE-4 Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. Exploring the Therapeutic Landscape: A Narrative Review on Topical and Oral Phosphodiesterase-4 Inhibitors in Dermatology [mdpi.com]
- 4. What Are PDE-4 Inhibitors for Atopic Dermatitis? [webmd.com]
- 5. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
Difamilast and Topical Corticosteroids: A Comparative Analysis of Efficacy in Preclinical Atopic Dermatitis Models
For Immediate Release
In the landscape of topical treatments for atopic dermatitis (AD), both novel selective phosphodiesterase 4 (PDE4) inhibitors, such as difamilast, and traditional topical corticosteroids remain cornerstone therapies. This guide provides a detailed comparison of their efficacy in animal models of AD, offering researchers, scientists, and drug development professionals a comprehensive overview of their preclinical performance based on available experimental data.
Executive Summary
This compound, a selective PDE4 inhibitor, demonstrates significant efficacy in reducing the hallmark signs of atopic dermatitis in preclinical animal models. It operates by increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn downregulates the production of pro-inflammatory cytokines.[1] Topical corticosteroids, the long-standing first-line therapy, exert their potent anti-inflammatory effects through a different mechanism, primarily by binding to glucocorticoid receptors and modulating the transcription of inflammatory genes.[2][3][4] While direct comparative studies in the same animal models are limited, this guide synthesizes available data from studies utilizing the well-established MC903-induced atopic dermatitis mouse model to provide an indirect comparison of their therapeutic effects.
Mechanism of Action
This compound: Targeted Anti-Inflammatory Action
This compound selectively inhibits the PDE4 enzyme, which is highly expressed in inflammatory cells.[1] This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which subsequently phosphorylates and inactivates transcription factors involved in the inflammatory response, ultimately reducing the production of key pro-inflammatory cytokines like TNF-α, IL-4, IL-5, and IL-13.[1]
References
Validating Difamilast's PDE4B selectivity against other PDE4 isoforms
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the phosphodiesterase 4B (PDE4B) selectivity of Difamilast compared to other PDE4 isoforms and alternative inhibitors.
This compound (OPA-15406) is a topical, nonsteroidal phosphodiesterase 4 (PDE4) inhibitor that has demonstrated efficacy in the treatment of atopic dermatitis.[1][2] A key aspect of its pharmacological profile is its selectivity for the PDE4B isoform.[1][3] This guide provides a comparative analysis of this compound's selectivity, supported by experimental data and detailed methodologies, to assist researchers in understanding its specific mechanism of action.
Phosphodiesterase 4 is a family of enzymes that specifically hydrolyze cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in inflammatory pathways.[4][5] The PDE4 family consists of four isoforms: PDE4A, PDE4B, PDE4C, and PDE4D.[5] Inhibition of PDE4B is primarily associated with anti-inflammatory effects, while inhibition of PDE4D has been linked to adverse effects such as emesis.[1] Therefore, the selective inhibition of PDE4B is a desirable characteristic for anti-inflammatory drug candidates.
Comparative Selectivity Profile of PDE4 Inhibitors
The selectivity of a PDE4 inhibitor is quantified by its half-maximal inhibitory concentration (IC50) against each isoform. A lower IC50 value indicates greater potency. The following table summarizes the available IC50 data for this compound and other notable PDE4 inhibitors.
| Inhibitor | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) | Selectivity for PDE4B over PDE4D |
| This compound | Not Reported | 11.2 [1][3] | Not Reported | 73.8[1] | 6.6-fold [1] |
| Roflumilast | >1000 | 0.84 | >1000 | 0.68 | ~0.8-fold |
| Apremilast | Pan-PDE4 Inhibitor (IC50 range: 8.9 - 48 nM across isoforms) | Pan-PDE4 Inhibitor | Pan-PDE4 Inhibitor | Pan-PDE4 Inhibitor | Non-selective |
| Crisaborole | Pan-PDE4 Inhibitor (IC50 range: 55 - 340 nM across isoforms) | Pan-PDE4 Inhibitor | Pan-PDE4 Inhibitor | Pan-PDE4 Inhibitor | Non-selective |
Data sourced from multiple studies. IC50 values can vary depending on the specific assay conditions.
As the data indicates, this compound demonstrates a 6.6-fold greater potency for PDE4B over PDE4D.[1] While specific IC50 values for PDE4A and PDE4C are not consistently reported in the literature, the available data underscores its preferential inhibition of the PDE4B subtype.[1] In contrast, Roflumilast shows high potency for both PDE4B and PDE4D, while Apremilast and Crisaborole are considered pan-PDE4 inhibitors with activity across multiple isoforms.
The PDE4 Signaling Pathway and Inhibition
The diagram below illustrates the central role of PDE4 in the cAMP signaling cascade and the mechanism of action of PDE4 inhibitors like this compound.
Experimental Protocols
The determination of IC50 values for PDE4 inhibitors is typically performed using in vitro enzymatic assays. A common and robust method is the Fluorescence Polarization (FP) Assay .
Objective:
To determine the in vitro potency (IC50) of a test compound (e.g., this compound) against specific recombinant human PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D).
Principle:
This assay is based on the change in polarization of fluorescently labeled cAMP (FAM-cAMP) upon hydrolysis by a PDE4 enzyme. Small, free-rotating FAM-cAMP has a low FP value. When hydrolyzed to FAM-5'-AMP, it is captured by a larger binding agent, resulting in a slower-rotating complex with a high FP value. An inhibitor will prevent this conversion, thus keeping the FP signal low. The decrease in FP is proportional to the inhibitor's potency.
Materials:
-
Recombinant human PDE4 isoforms (A, B, C, D)
-
Assay Buffer (e.g., Tris-HCl, MgCl2)
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Binding Agent (phosphate-binding nanoparticles)
-
Test compound (e.g., this compound) and reference inhibitors (e.g., Roflumilast)
-
DMSO for compound dilution
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute and dilute the recombinant PDE4 enzymes to their optimal working concentrations in ice-cold Assay Buffer just before use.
-
Reconstitute and dilute the FAM-cAMP substrate to its working concentration in Assay Buffer.
-
Prepare a stock solution of the test compound and reference inhibitors in 100% DMSO.
-
-
Compound Dilution:
-
Perform a serial dilution of the test and reference compounds in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilution series).
-
Further dilute the compound series in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Prepare a "No Inhibitor" control (vehicle control with DMSO) and a "100% Inhibition" control (a high concentration of a potent, non-selective inhibitor like Rolipram).
-
-
Assay Procedure:
-
Add a small volume (e.g., 5 µL) of the diluted compounds or controls to the wells of the 384-well plate.
-
Add the diluted PDE4 enzyme solution (e.g., 5 µL) to each well, except for the "no enzyme" blank wells.
-
Incubate the plate at room temperature for approximately 15-30 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution (e.g., 10 µL) to all wells.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Terminate the reaction by adding the Binding Agent solution to all wells.
-
Incubate for an additional 30-60 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).
-
Calculate the percentage of inhibition for each compound concentration relative to the "No Inhibitor" (0% inhibition) and "100% Inhibition" controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
-
The following diagram outlines the general workflow for this biochemical assay.
References
- 1. Pharmacological Profile of this compound, a Novel Selective Phosphodiesterase 4 Inhibitor, for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective phosphodiesterase 4 inhibitor, ointment in paediatric patients with atopic dermatitis: a phase III randomized double‐blind, vehicle‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. PDE4D: A Multipurpose Pharmacological Target [mdpi.com]
A Comparative Analysis of Difamilast and Janus Kinase (JAK) Inhibitors in the Management of Atopic Dermatitis
This guide provides a detailed, data-driven comparison of Difamilast, a selective phosphodiesterase-4 (PDE4) inhibitor, and various Janus Kinase (JAK) inhibitors for the treatment of skin inflammation, primarily focusing on atopic dermatitis (AD). It is intended for researchers, scientists, and drug development professionals, offering an objective look at their mechanisms of action, clinical efficacy, and safety profiles based on available experimental data.
Introduction: Targeting Inflammation in Atopic Dermatitis
Atopic dermatitis is a chronic inflammatory skin disease characterized by intense itching and eczematous lesions.[1][2] Its complex pathogenesis involves immune dysregulation and skin barrier dysfunction.[3] A key therapeutic strategy is to modulate the underlying inflammatory cascades. Two prominent classes of drugs that have emerged with distinct mechanisms are PDE4 inhibitors, such as this compound, and JAK inhibitors. This compound is a topical non-steroidal agent, while JAK inhibitors are available in both topical and oral formulations, offering a range of therapeutic options.[4][5][6]
Mechanisms of Action
This compound: Selective PDE4 Inhibition
This compound is a topical anti-inflammatory drug that selectively inhibits phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[7][8] PDE4 is associated with the production of pro-inflammatory cytokines.[5][8] By inhibiting PDE4, this compound increases intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which in turn reduces the production of pro-inflammatory mediators and cytokines like TNF-α, IL-4, IL-5, and IL-13.[7] This action effectively dampens the inflammatory response that drives AD symptoms.[7] A key characteristic of this compound is its selectivity for the PDE4B subtype, which is centrally involved in the inflammatory process, over the PDE4D subtype, which is associated with emetic side effects.[5][9] Its topical application is designed to act locally, minimizing systemic exposure and associated side effects.[7]
JAK Inhibitors: Blocking Cytokine Signaling
Janus Kinase (JAK) inhibitors represent a class of drugs that target the JAK-STAT signaling pathway, which is crucial for mediating the effects of numerous cytokines involved in AD pathogenesis.[10][11] This family of enzymes includes JAK1, JAK2, JAK3, and TYK2.[12] When cytokines bind to their receptors on the cell surface, associated JAKs are activated, which then recruit and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[12] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immune responses.[12] By blocking one or more JAK enzymes, these inhibitors effectively interrupt this signaling cascade, reducing the inflammatory effects of key cytokines like IL-4, IL-5, IL-13, and IL-31.[13][14] Different JAK inhibitors have varying selectivity for different JAK enzymes, which can influence their efficacy and safety profiles.[10][15]
Comparative Efficacy Data
The following tables summarize clinical trial data for this compound and various JAK inhibitors. It is important to note that these results are from separate trials and do not represent direct head-to-head comparisons. Efficacy is primarily measured by the Investigator's Global Assessment (IGA) and the Eczema Area and Severity Index (EASI).
Summary of Drug Characteristics
| Drug Name | Class | Mechanism of Action | Administration |
| This compound | PDE4 Inhibitor | Selective PDE4 inhibitor; increases cAMP[7] | Topical Ointment |
| Ruxolitinib | JAK Inhibitor | Selective JAK1/JAK2 inhibitor[3][16] | Topical Cream |
| Delgocitinib | JAK Inhibitor | Pan-JAK inhibitor[6] | Topical Ointment |
| Tofacitinib (B832) | JAK Inhibitor | Pan-JAK inhibitor[13] | Topical Ointment |
| Upadacitinib | JAK Inhibitor | Selective JAK1 inhibitor[17] | Oral |
| Abrocitinib (B560407) | JAK Inhibitor | Selective JAK1 inhibitor[14][18] | Oral |
Efficacy in Atopic Dermatitis: Topical Agents
| Drug (Trial/Study) | Patient Population | Primary Endpoint | Drug Group Success Rate | Vehicle/Placebo Group Success Rate |
| This compound 1% (Phase 3)[19][20] | Adults (IGA 2/3) | IGA success (0/1) at Week 4 | 38.5% | 12.6% |
| This compound 0.3% / 1% (Phase 3)[19] | Pediatrics | IGA success (0/1) at Week 4 | 44.6% / 47.1% | 18.1% |
| Ruxolitinib Cream 1.5% (TRuE-AD)[3][21] | Adults & Adolescents (≥12 yrs) | IGA success (0/1) at Week 8 | ~53% (pooled data) | ~15% (pooled data) |
| Tofacitinib 2% Ointment (Phase 2a)[13][22][23] | Adults (Mild-to-Moderate) | IGA success (0/1) at Week 4 | 73% | 22% |
| Delgocitinib 0.5% Ointment [24] | Adults (Mild-to-Moderate) | pEASI score change at Week 2 | -31.8% change from baseline | N/A (vs. baseline) |
Efficacy in Atopic Dermatitis: Oral Agents
| Drug (Trial/Study) | Patient Population | Primary Endpoint | Drug Group Success Rate | Placebo Group Success Rate |
| Upadacitinib 15 mg / 30 mg (Measure Up 1 & 2)[25] | Adolescents (12-17 yrs) | EASI-75 at Week 76 | 84.4-89.1% / 82.7-96.1% | N/A (re-randomized at Wk 16) |
| Abrocitinib 100 mg / 200 mg (JADE-MONO-2)[18] | Adults & Adolescents (≥12 yrs) | IGA success (0/1) at Week 12 | 28.4% / 38.1% | 9.1% |
| Abrocitinib 100 mg / 200 mg (JADE-MONO-2)[18] | Adults & Adolescents (≥12 yrs) | EASI-75 at Week 12 | 44.5% / 61.0% | 10.4% |
Experimental Protocols and Methodologies
The data presented is derived from randomized, double-blind, vehicle- or placebo-controlled clinical trials, which are the gold standard for assessing therapeutic efficacy and safety.
Clinical Trial Workflow
A typical clinical trial for a topical dermatological agent follows a structured process to ensure objectivity and reliability of the data. This involves screening patients against specific inclusion/exclusion criteria, randomizing them to receive either the active drug or a vehicle/placebo, and then assessing outcomes at predefined time points.
Key Efficacy Endpoints
-
Investigator's Global Assessment (IGA): This is a static 5-point scale (0=Clear, 1=Almost Clear, 2=Mild, 3=Moderate, 4=Severe) used by a clinician to assess the overall severity of a patient's AD. A common primary endpoint is "IGA success," defined as achieving a score of 0 or 1 with at least a 2-point improvement from the baseline score.[21]
-
Eczema Area and Severity Index (EASI): EASI is a more detailed scoring system that evaluates the extent (area) and severity of four clinical signs (erythema, induration/papulation, excoriation, lichenification) across four body regions. Scores can range from 0 to 72. A percentage reduction from the baseline score is often reported, with key metrics being EASI-75 and EASI-90, representing a 75% and 90% improvement, respectively.[13][18]
-
Pruritus Numerical Rating Scale (NRS): Patients rate the severity of their itch on a scale, typically from 0 (no itch) to 10 (worst itch imaginable). A clinically meaningful improvement is often defined as a reduction of at least 4 points from baseline.[18]
Safety and Tolerability Profiles
This compound
In clinical trials, topical this compound has been well-tolerated.[19] The majority of treatment-emergent adverse events (TEAEs) were reported as mild to moderate in severity, with no severe events or fatalities noted in key pediatric trials.[19] Its localized action is designed to minimize the risk of systemic side effects commonly associated with oral PDE4 inhibitors, such as gastrointestinal discomfort.[7]
JAK Inhibitors
The safety profile of JAK inhibitors varies between topical and oral administration and among different inhibitors.
-
Topical JAK Inhibitors (Ruxolitinib, Tofacitinib, Delgocitinib): These are generally well-tolerated.[16][24] Application site reactions, such as stinging or burning, can occur but are typically infrequent.[16] A major advantage is the minimal systemic absorption, which reduces the risk of systemic side effects associated with oral JAK inhibitors.[3][26]
-
Oral JAK Inhibitors (Upadacitinib, Abrocitinib): Oral JAK inhibitors have demonstrated high efficacy but carry a greater potential for systemic side effects. Common TEAEs can include nasopharyngitis, nausea, upper respiratory tract infections, and acne.[25][27][28] While serious adverse events are not common, regulatory agencies have noted potential risks for more serious events with this class of drugs, and their use requires careful patient monitoring.[15][27]
Conclusion
Both this compound and JAK inhibitors represent significant advancements in the treatment of atopic dermatitis, offering targeted approaches to control skin inflammation.
-
This compound , a topical PDE4 inhibitor, demonstrates good efficacy and a favorable safety profile for mild-to-moderate AD, particularly in pediatric populations, with the benefit of localized action and minimal systemic risk.[7][19]
-
JAK inhibitors offer a broader spectrum of options.
-
Topical JAK inhibitors like Ruxolitinib and Tofacitinib provide potent anti-inflammatory effects for mild-to-moderate disease with a high degree of safety and tolerability.[16][23]
-
Oral JAK inhibitors such as Upadacitinib and Abrocitinib are highly effective options for moderate-to-severe AD, often providing rapid relief from symptoms like severe itch.[17][18][29] However, their systemic nature necessitates a careful assessment of the benefit-risk profile for each patient.
-
The choice between these agents depends on disease severity, patient age, previous treatment history, and the desired balance between efficacy and potential side effects. The availability of both novel topical non-steroidal agents and highly effective systemic treatments provides clinicians and researchers with a versatile and expanding toolkit for managing atopic dermatitis.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Therapeutics: this compound for atopic dermatitis [manufacturingchemist.com]
- 6. This compound for the treatment of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. mdnewsline.com [mdnewsline.com]
- 9. researchgate.net [researchgate.net]
- 10. Janus kinase inhibitors for the therapy of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK Inhibitors for Atopic Dermatitis [webmd.com]
- 12. researchgate.net [researchgate.net]
- 13. Topical tofacitinib shows promise in atopic dermatitis | MDedge [mdedge.com]
- 14. dermatologytimes.com [dermatologytimes.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Early and Sustained Improvements in Symptoms and Quality of Life with Upadacitinib in Adults and Adolescents with Moderate-to-Severe Atopic Dermatitis: 52-Week Results from Two Phase III Randomized Clinical Trials (Measure Up 1 and Measure Up 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. More phase 3 data reported for abrocitinib for atopic dermatitis | MDedge [mdedge.com]
- 19. This compound ointment improves Atopic Dermatitis outcomes in juvenile population, finds study [medicaldialogues.in]
- 20. researchgate.net [researchgate.net]
- 21. Incyte Announces Positive Topline Results from Phase 3 Trial Evaluating Ruxolitinib Cream (Opzelura®) in Children with Atopic Dermatitis - BioSpace [biospace.com]
- 22. emjreviews.com [emjreviews.com]
- 23. Topical tofacitinib for atopic dermatitis: a phase IIa randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. hcplive.com [hcplive.com]
- 25. Upadacitinib Study Shows Sustained Atopic Dermatitis Results | Conexiant [conexiant.com]
- 26. hcplive.com [hcplive.com]
- 27. Upadacitinib for atopic dermatitis: Efficacy and safety [aaaai.org]
- 28. Abrocitinib efficacy and safety in patients with moderate-to-severe atopic dermatitis: Results from phase 3 studies, including the long-term extension JADE EXTEND study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
Investigating Potential Resistance to Long-Term Difamilast Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of potential resistance mechanisms to long-term treatment with Difamilast, a selective phosphodiesterase 4 (PDE4) inhibitor approved for atopic dermatitis. By comparing its performance with alternative therapies and providing detailed experimental protocols, this document serves as a valuable resource for researchers investigating drug resistance and developing novel therapeutic strategies.
Comparative Performance of Topical Atopic Dermatitis Therapies
The following table summarizes the long-term efficacy of this compound and its alternatives in the treatment of atopic dermatitis. Data is compiled from various clinical trials and presented to facilitate a direct comparison of treatment outcomes.
| Treatment Class | Drug | Efficacy Endpoint | Timepoint | Result |
| PDE4 Inhibitor | This compound | Investigator's Global Assessment (IGA) Success (Score 0/1) | 52 Weeks | 75.6% of infants[1] |
| Eczema Area and Severity Index (EASI)-75 | 52 Weeks | 80.5% of infants[1] | ||
| EASI-75 | 52 Weeks | 55.4% of adults, 73.5% of pediatric patients[2] | ||
| Crisaborole | Flare-Free Maintenance (Median Time) | 52 Weeks | 111 days (vs. 30 days for vehicle)[3][4][5] | |
| Calcineurin Inhibitor | Tacrolimus | Long-term Efficacy | Up to 4 years | Proven effective and good safety profile[6] |
| Pimecrolimus | Long-term Efficacy | Up to 1 year | Proven effective and good safety profile[6] | |
| JAK Inhibitor | Ruxolitinib | EASI-75 | 8 Weeks | Significantly greater improvement vs. vehicle[7] |
| Delgocitinib (B607049) | Improvement in modified EASI (mEASI) | 52 Weeks | Maintained throughout the treatment period[8] |
Potential Resistance Mechanisms to this compound
While clinical resistance to this compound has not been extensively reported, investigating potential mechanisms is crucial for long-term therapeutic success. Based on knowledge of other PDE4 inhibitors and related drug classes, several hypotheses can be formulated:
-
Alterations in the Drug Target: Genetic mutations in the PDE4B gene, the primary target of this compound, could alter the drug-binding pocket, reducing its inhibitory effect.
-
Upregulation of PDE Isoforms: Compensatory upregulation of this compound-insensitive PDE isoforms could lead to the continued degradation of cAMP, thereby overriding the therapeutic effect.
-
Activation of Bypass Signaling Pathways: Cells may activate alternative inflammatory signaling pathways that are independent of the cAMP-PKA axis, rendering PDE4 inhibition less effective.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as multidrug resistance proteins (MRPs), could decrease the intracellular concentration of this compound.[9]
Experimental Protocols for Investigating Resistance
To investigate the aforementioned potential resistance mechanisms, a series of in vitro and ex vivo experiments can be conducted. Detailed methodologies for these key experiments are provided below.
Cell Viability and Proliferation Assays
These assays are fundamental to determining if cells develop resistance to the cytotoxic or anti-proliferative effects of a drug.
a) MTT Assay
-
Principle: Measures the metabolic activity of cells. The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
-
Protocol:
-
Seed keratinocytes (e.g., HaCaT cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) to determine drug sensitivity.[10]
-
b) WST-8 Assay
-
Principle: Similar to the MTT assay, the WST-8 assay uses a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a yellow-colored formazan.
-
Protocol:
-
Seed cells in a 96-well plate.
-
Expose cells to various concentrations of this compound.
-
Add the WST-8 reagent to each well.
-
Incubate for 1-4 hours.
-
Measure the absorbance at 450 nm.[11]
-
Phosphodiesterase (PDE) Activity Assay
This assay directly measures the enzymatic activity of PDEs in cell lysates, allowing for the assessment of this compound's inhibitory effect and potential changes in PDE activity in resistant cells.
-
Principle: This assay quantifies the hydrolysis of cAMP or cGMP by PDEs. The amount of remaining cyclic nucleotide or the produced monophosphate is measured.
-
Protocol (using a luminescent assay kit):
-
Prepare cell lysates from both sensitive and potentially resistant keratinocytes.
-
In a 96-well plate, add the cell lysate, the PDE-Glo™ Reaction Buffer, and the cAMP substrate.
-
Incubate to allow the PDE enzyme to hydrolyze the cAMP.
-
Add the PDE-Glo™ Detection Solution, which contains a kinase that acts on the remaining cAMP to produce ATP.
-
Add the Kinase-Glo® Reagent to measure the amount of ATP produced, which is inversely proportional to the PDE activity.
-
Measure luminescence using a luminometer.[12]
-
Intracellular cAMP Measurement
Measuring intracellular cAMP levels is crucial to confirm the mechanism of action of this compound and to investigate if resistance is associated with a failure to increase cAMP.
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is a common method to quantify cAMP levels in cell lysates or tissue homogenates.
-
Protocol (Direct cAMP ELISA):
-
Culture and treat keratinocytes with this compound.
-
Lyse the cells using a provided lysis buffer to release intracellular cAMP.
-
Add the cell lysates, cAMP standards, and a cAMP-peroxidase conjugate to a microplate pre-coated with an anti-cAMP antibody.
-
During incubation, the cAMP in the sample competes with the cAMP-peroxidase conjugate for binding to the antibody.
-
Wash the plate to remove unbound components.
-
Add a substrate solution that reacts with the bound peroxidase to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance. The intensity of the color is inversely proportional to the cAMP concentration.[13][14][15][16][17]
-
Western Blotting for PDE4B Expression
This technique is used to quantify the protein levels of PDE4B, the target of this compound, to determine if resistance is associated with its upregulation or downregulation.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol:
-
Prepare protein lysates from sensitive and potentially resistant cells.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PDE4B.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., beta-actin or GAPDH).[18][19][20][21]
-
Gene Sequencing of PDE4B
Sequencing the PDE4B gene from resistant cells can identify mutations that may alter the drug binding site and confer resistance.
-
Principle: DNA is extracted from cells, and the coding region of the PDE4B gene is amplified using the polymerase chain reaction (PCR). The amplified DNA is then sequenced to identify any nucleotide changes compared to the wild-type sequence.
-
Protocol:
-
Isolate genomic DNA from both sensitive and resistant keratinocyte cell lines.
-
Design primers to amplify the exons of the PDE4B gene.
-
Perform PCR to amplify the target regions.
-
Purify the PCR products.
-
Sequence the purified DNA fragments using Sanger sequencing or next-generation sequencing methods.
-
Align the sequences with the reference PDE4B gene sequence to identify any mutations.[22]
-
Ex Vivo Human Skin Model
This model provides a more physiologically relevant system to study drug response and resistance in a human tissue context.
-
Principle: Freshly obtained human skin explants are maintained in culture, preserving the skin's architecture and cellular components. These explants can be treated with drugs and inflammatory stimuli to model atopic dermatitis.
-
Protocol:
-
Obtain human skin biopsies from healthy donors or atopic dermatitis patients.[23]
-
Culture the skin explants at the air-liquid interface.
-
Induce an inflammatory phenotype, for example, by treating with a cocktail of cytokines (e.g., IL-4 and IL-13) to mimic the atopic dermatitis environment.
-
Treat the inflamed skin explants with this compound over a prolonged period to induce a resistant state.
-
Analyze the tissue for changes in inflammatory markers, cell populations, and the expression of genes and proteins related to the potential resistance mechanisms described above.[24][25][26][27]
-
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a proposed experimental workflow for investigating this compound resistance.
Caption: this compound's mechanism of action in inhibiting inflammation.
Caption: Hypothesized resistance mechanisms to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. A Phase 3, Long-Term, Open-Label Study of this compound Ointment to Evaluate Efficacy and Safety in Japanese Infants with Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Ointment in Japanese Adult and Pediatric Patients with Atopic Dermatitis: A Phase III, Long-Term, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Once-Daily Crisaborole Ointment, 2%, as a Long-Term Maintenance Treatment in Patients Aged ≥ 3 Months with Mild-to-Moderate Atopic Dermatitis: A 52-Week Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Once-Daily Crisaborole Ointment, 2%, as a Long-Term Maintenance Treatment in Patients Aged ≥ 3 Months with Mild-to-Moderate Atopic Dermatitis: A 52-Week Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of topical calcineurin inhibitors in the treatment of childhood atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy, Safety, and Long-Term Disease Control of Ruxolitinib Cream Among Adolescents with Atopic Dermatitis: Pooled Results from Two Randomized Phase 3 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term safety and efficacy of delgocitinib ointment, a topical Janus kinase inhibitor, in adult patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topical calcineurin inhibitors for atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. EGFR inhibitors switch keratinocytes from a proliferative to a differentiative phenotype affecting epidermal development and barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. arborassays.com [arborassays.com]
- 15. assaygenie.com [assaygenie.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. Cyclic AMP ELISA Kit (ab133039) is not available | Abcam [abcam.com]
- 18. Remodelling of the PDE4 cAMP phosphodiesterase isoform profile upon monocyte-macrophage differentiation of human U937 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. novusbio.com [novusbio.com]
- 20. Detection of ERK protein expression using western blot analysis [bio-protocol.org]
- 21. Frontiers | PDE4B Induces Epithelial-to-Mesenchymal Transition in Bladder Cancer Cells and Is Transcriptionally Suppressed by CBX7 [frontiersin.org]
- 22. Exome Sequencing Identifies PDE4D Mutations in Acrodysostosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. reprocell.com [reprocell.com]
- 24. 3D Ex Vivo Human Atopic Dermatitis Model Introduction - Creative Biolabs [creative-biolabs.com]
- 25. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 26. reprocell.com [reprocell.com]
- 27. In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety and Toxicity Profiles of Difamilast and Other Topical Treatments for Atopic Dermatitis
For Immediate Release
This guide provides a detailed comparison of the safety and toxicity profiles of the novel topical phosphodiesterase 4 (PDE4) inhibitor, difamilast, against other established topical treatments for atopic dermatitis (AD), including topical corticosteroids (TCS), topical calcineurin inhibitors (TCIs), and another topical PDE4 inhibitor, crisaborole (B606811), as well as the emerging topical PDE4 inhibitor, roflumilast. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by clinical trial data and detailed experimental methodologies.
Executive Summary
Topical treatments are the cornerstone of atopic dermatitis management. While topical corticosteroids have long been the first-line therapy, concerns about their long-term safety have prompted the development of non-steroidal alternatives. This compound, a selective PDE4 inhibitor, has demonstrated a favorable safety and tolerability profile in clinical trials. This guide provides a comparative analysis of its safety against other topical agents, highlighting key differences in adverse event profiles and mechanisms of action.
Mechanism of Action: The Role of PDE4 Inhibition
This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) in immune cells. By blocking PDE4, this compound increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines, thereby reducing the inflammation characteristic of atopic dermatitis.[1][2][3]
Comparative Safety and Toxicity Data
The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from clinical trials of this compound and comparator topical treatments.
Table 1: Treatment-Emergent Adverse Events (TEAEs) of this compound in Pediatric Patients with Atopic Dermatitis (4-week study) [4]
| Adverse Event | This compound 0.3% (n=81) | This compound 1% (n=85) | Vehicle (n=83) |
| Any TEAE | 27 (33%) | 29 (34%) | 28 (34%) |
| Nasopharyngitis | 5 (6%) | 7 (8%) | 6 (7%) |
| Impetigo | 4 (5%) | 3 (4%) | 3 (4%) |
| Atopic Dermatitis (worsening) | 2 (2%) | 4 (5%) | 5 (6%) |
Table 2: Treatment-Emergent Adverse Events (TEAEs) of Crisaborole in Patients (≥2 years) with Mild to Moderate Atopic Dermatitis (28-day studies) [5][6]
| Adverse Event | Crisaborole 2% (n=1016) | Vehicle (n=499) |
| Any TEAE | Not Reported | Not Reported |
| Application site pain | 4.4% | 1.2% |
| Application site infection | 1.2% | Not Reported |
Table 3: Treatment-Emergent Adverse Events (TEAEs) of Topical Roflumilast in Patients (≥6 years) with Atopic Dermatitis (4-week studies) [7][8]
| Adverse Event | Roflumilast 0.15% (n=885) | Vehicle (n=451) |
| Any TEAE | 36.7% (in a 56-week study) | Not Reported |
| Headache | 2.9% | 0.9% |
| Nausea | 1.9% | 0.4% |
| Application site pain | 1.5% | 0.7% |
| Diarrhea | 1.5% | 0.4% |
| Vomiting | 1.2% | 0.2% |
Table 4: Common Adverse Events of Topical Calcineurin Inhibitors (TCIs) in Atopic Dermatitis [9][10][11]
| Adverse Event | Incidence | Notes |
| Skin burning/stinging | Higher incidence than TCS | Typically transient and resolves with continued use. |
| Pruritus | Higher incidence than TCS | Often occurs at the application site. |
Table 5: Long-Term Safety of Topical Corticosteroids (TCS) in Atopic Dermatitis [12][13][14]
| Adverse Event | Incidence | Notes |
| Skin atrophy | Low with intermittent use of mild/moderate potency | Risk increases with high potency and long-term, continuous use. |
| Telangiectasia | Increased with longer duration and higher amount of application on the face | - |
| Systemic side effects (e.g., HPA axis suppression) | Rare with appropriate use | Risk is higher with potent steroids over large areas, especially in children. |
Experimental Protocols for Key Safety and Toxicity Studies
The safety and toxicity of topical drugs are evaluated through a series of standardized preclinical and clinical studies. Below are summaries of key experimental protocols.
Preclinical Dermal Toxicity Studies
1. Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This study assesses the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.[15][16][17][18]
-
Test System: Typically, a single albino rabbit is used for the initial test.
-
Procedure: A small area of the animal's skin is shaved. The test substance (0.5 g or 0.5 mL) is applied to the skin under a gauze patch for a 4-hour exposure period. After exposure, the substance is removed.
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.
-
Endpoint: The severity of skin reactions is scored. If corrosive effects are observed, no further testing is needed. If irritation is observed, a confirmatory test on additional animals may be performed.
2. Repeated Dose Dermal Toxicity (OECD Guideline 410)
This study provides information on the potential health hazards arising from repeated dermal exposure to a substance for 21 or 28 days.[19][20][21][22]
-
Test System: Rats, rabbits, or guinea pigs are typically used. At least 10 animals (5 male, 5 female) per dose group.
-
Procedure: The test substance is applied daily to a shaved area of the skin (at least 10% of the body surface area) for several hours. At least three dose levels and a control group are used.
-
Observations: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are monitored. At the end of the study, hematology, clinical biochemistry, and urinalysis are performed. A full necropsy is conducted, and tissues are examined histopathologically.
-
Endpoint: The study identifies the No-Observed-Adverse-Effect Level (NOAEL) and characterizes the dose-response relationship of any observed toxicity.
Clinical Safety and Pharmacokinetics
Maximal Usage Trial (MUsT)
A MUsT is designed to evaluate the systemic absorption of a topical drug under conditions of maximal use, as anticipated in a real-world setting.[23][24][25][26][27]
-
Study Population: Patients with the target disease (e.g., atopic dermatitis) affecting a significant body surface area.
-
Design: An open-label study where patients apply the highest proposed strength of the drug at the maximum recommended frequency and duration to the largest treatable body surface area.
-
Pharmacokinetic Sampling: Blood samples are collected at predefined time points to determine the plasma concentration of the drug and its metabolites over time.
-
Safety Monitoring: Close monitoring for local and systemic adverse events.
-
Endpoint: To determine the maximum systemic exposure (Cmax and AUC) and to assess the safety of the drug under maximal use conditions.
Conclusion
This compound presents a favorable safety and tolerability profile for the topical treatment of atopic dermatitis, with a low incidence of application site reactions and systemic side effects in clinical trials. Its safety profile appears comparable or favorable to other non-steroidal topical agents like crisaborole and roflumilast. Compared to traditional topical corticosteroids, this compound avoids the risks associated with long-term steroid use, such as skin atrophy. While topical calcineurin inhibitors are effective non-steroidal options, they are often associated with a higher incidence of transient application site burning and stinging. The data presented in this guide suggest that this compound is a promising, well-tolerated topical treatment option for patients with atopic dermatitis. Further long-term safety data and head-to-head comparative trials will continue to refine its position in the therapeutic landscape.
References
- 1. This compound for the treatment of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. KEGG DRUG: this compound [genome.jp]
- 4. This compound, a selective phosphodiesterase 4 inhibitor, ointment in paediatric patients with atopic dermatitis: a phase III randomized double‐blind, vehicle‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Table 6, Patient Disposition - Clinical Review Report: Crisaborole Ointment, 2% (Eucrisa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Roflumilast Cream, 0.15%, for Atopic Dermatitis in Adults and Children: INTEGUMENT-1 and INTEGUMENT-2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of topical calcineurin inhibitors for the treatment of atopic dermatitis: meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topical Calcineurin Inhibitors for Atopic Dermatitis: Review and Treatment Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. The long‐term safety of topical corticosteroids in atopic dermatitis: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. nucro-technics.com [nucro-technics.com]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. oecd.org [oecd.org]
- 21. Repeated Dose Dermal Toxicity 21/28 day study (OECD 410: 1981). - IVAMI [ivami.com]
- 22. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 23. fda.gov [fda.gov]
- 24. Maximal Usage Trial: An Overview of the Design of Systemic Bioavailability Trial for Topical Dermatological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Maximal Usage Trials for Topically Applied Active Ingredients Being Considered for Inclusion in an Over-The-Counter Monograph: Study Elements and Considerations | FDA [fda.gov]
- 26. Federal Register :: Maximal Usage Trials for Topical Active Ingredients Being Considered for Inclusion in an Over-the-Counter Monograph: Study Elements and Considerations; Draft Guidance for Industry; Availability [federalregister.gov]
- 27. FDA Finalizes Maximal Usage Trials Guidance for Topical OTC Drugs | RAPS [raps.org]
Assessing Off-Target Effects of Difamilast in Sensitive Skin Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Difamilast, a selective phosphodiesterase 4 (PDE4) inhibitor, focusing on its off-target effects in the context of sensitive skin models. As the demand for targeted and safe topical treatments for inflammatory skin conditions like atopic dermatitis grows, a thorough understanding of a drug's selectivity profile is paramount. This document compares this compound with other common topical treatments, presenting available data on their side effects as a surrogate for potential off-target activity. Detailed experimental protocols for assessing these effects and relevant biological pathways are also provided.
Introduction to this compound and its On-Target Mechanism
This compound is a novel topical medication approved for the treatment of atopic dermatitis.[1][2] Its primary therapeutic effect is achieved through the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.[1][3] By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn suppresses the production of pro-inflammatory cytokines.[3] Notably, this compound exhibits a higher selectivity for the PDE4B subtype, which is predominantly involved in inflammation, over the PDE4D subtype, which is associated with emetic side effects, suggesting a favorable on-target safety profile.[1][3]
Comparative Analysis of Potential Off-Target Effects
While specific off-target screening data for this compound against a broad panel of kinases and receptors is not publicly available, its pharmacological profile and clinical trial data suggest a low potential for systemic side effects and off-target activity.[3][4] This contrasts with other topical treatments where off-target effects are more widely documented. The following table summarizes the known side effects of this compound and its alternatives, which can be indicative of their off-target activities.
| Drug Class | Specific Drug(s) | Primary Mechanism of Action | Commonly Reported Side Effects (Potential Off-Target Manifestations) | References |
| PDE4 Inhibitor | This compound | Selective PDE4B inhibitor | Nasopharyngitis, impetigo, atopic dermatitis (worsening) | [5] |
| Crisaborole | Non-steroidal PDE4 inhibitor | Application site pain (burning, stinging), hypersensitivity reactions | [1] | |
| Topical Corticosteroids | Various (e.g., Hydrocortisone, Betamethasone) | Glucocorticoid receptor agonist | Skin atrophy, striae, telangiectasia, acneiform eruptions, systemic absorption with prolonged use | [1] |
| Topical Calcineurin Inhibitors | Tacrolimus, Pimecrolimus | Calcineurin inhibitors, suppressing T-cell activation | Application site burning and pruritus, increased risk of skin infections, potential for malignancy (FDA warning) | [1] |
| Topical JAK Inhibitors | Ruxolitinib | Janus kinase (JAK) 1 and 2 inhibitor | Nasopharyngitis, diarrhea, bronchitis, ear infection, folliculitis | [1] |
Experimental Protocols for Assessing Off-Target Effects
To rigorously assess the off-target profile of a topical drug like this compound, a series of in vitro assays are typically employed. These assays are crucial for identifying unintended interactions with other proteins, which could lead to adverse effects.
In Vitro Kinase Inhibition Assay
This assay determines the inhibitory activity of a compound against a broad panel of protein kinases, which are common off-target liabilities.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute the kinases and their specific substrates to their final desired concentrations in the kinase buffer.
-
Prepare a serial dilution of the test inhibitor.
-
Prepare ATP solution at a concentration close to the Kₘ for each specific kinase.
-
-
Assay Procedure:
-
In a 96- or 384-well plate, add the kinase, substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify kinase activity using a suitable detection method, such as:
-
Radiometric Assay: Measure the incorporation of ³²P-ATP into the substrate.
-
Fluorescence/Luminescence-Based Assays: Use specific antibodies or reagents that detect either the phosphorylated substrate or the remaining ATP.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited) by fitting the data to a dose-response curve.
-
Radioligand Receptor Binding Assay
This assay is the gold standard for determining the binding affinity of a compound to a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from cell lines overexpressing the target receptor.
-
-
Binding Reaction:
-
In a 96-well plate, incubate the cell membranes with a specific radioligand for the target receptor and a range of concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Detection:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation to determine the compound's binding affinity for the receptor.
-
Cytokine Release Assay in a 3D Reconstructed Human Epidermis (RHE) Model
This assay assesses the potential of a compound to induce or suppress the release of inflammatory cytokines in a sensitive skin model.
Protocol:
-
Culture of 3D RHE Model:
-
Culture commercially available or in-house developed 3D RHE models according to the manufacturer's instructions. These models consist of normal human-derived epidermal keratinocytes cultured to form a multilayered, differentiated epidermis.
-
-
Induction of a "Sensitive Skin" Phenotype (Optional):
-
To mimic sensitive skin, the RHE models can be pre-treated with a sub-cytotoxic concentration of an irritant (e.g., sodium lauryl sulfate) or exposed to environmental stressors like UV radiation.
-
-
Treatment with Test Compound:
-
Topically apply the test compound (e.g., this compound) and control vehicles to the surface of the RHE models.
-
In some wells, co-apply a known inflammatory stimulus (e.g., lipopolysaccharide) to assess the anti-inflammatory potential of the test compound.
-
Incubate for a specified period (e.g., 24-48 hours).
-
-
Sample Collection:
-
Collect the culture medium from beneath the RHE models.
-
-
Cytokine Quantification:
-
Measure the concentration of key pro-inflammatory cytokines (e.g., IL-1α, IL-6, IL-8, TNF-α) in the collected culture medium using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
-
Data Analysis:
-
Compare the levels of cytokine release in the compound-treated groups to the vehicle control and positive control (inflammatory stimulus) groups to determine the immunomodulatory effects of the compound.
-
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: On-target signaling pathway of this compound.
Caption: Workflow for assessing off-target effects.
Conclusion
This compound presents a promising therapeutic option for atopic dermatitis with a well-defined on-target mechanism of action and a favorable safety profile observed in clinical trials. While comprehensive public data on its off-target screening is limited, its high selectivity for PDE4B and minimal systemic absorption suggest a low propensity for off-target effects. In comparison, alternative treatments such as topical corticosteroids and calcineurin inhibitors have well-documented side effects that can be attributed to their broader mechanisms of action and off-target activities. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation of the off-target profiles of this compound and other novel dermatological drugs, ensuring the development of safer and more effective therapies for sensitive skin conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Otsuka Pharmaceutical’s PDE4 inhibitor this compound files for approval in China-VCBeat [vcbeatglobal.com]
- 3. Pharmacological Profile of this compound, a Novel Selective Phosphodiesterase 4 Inhibitor, for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Ointment in Japanese Adult and Pediatric Patients with Atopic Dermatitis: A Phase III, Long-Term, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective phosphodiesterase 4 inhibitor, ointment in paediatric patients with atopic dermatitis: a phase III randomized double‐blind, vehicle‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Difamilast in the Topical Treatment Landscape for Atopic Dermatitis: A Comparative Guide
In the management of mild-to-moderate atopic dermatitis (AD), the topical phosphodiesterase 4 (PDE4) inhibitor, Difamilast, has emerged as a novel non-steroidal treatment option. This guide provides a comprehensive comparison of this compound with other established topical agents, supported by available clinical trial data. Currently, there is a lack of published studies evaluating the synergistic effects of this compound in combination with other topical agents such as corticosteroids or calcineurin inhibitors. Therefore, this document will focus on the performance of this compound as a monotherapy in relation to other existing treatments.
Mechanism of Action: A Targeted Approach to Inflammation
Atopic dermatitis is characterized by skin inflammation driven by an overactive immune response. Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in this inflammatory cascade. By breaking down cyclic adenosine (B11128) monophosphate (cAMP), a molecule that naturally suppresses inflammation, PDE4 promotes the production of pro-inflammatory cytokines.
This compound selectively inhibits PDE4, leading to an increase in intracellular cAMP levels.[1] This, in turn, dampens the production of inflammatory mediators, thereby reducing the signs and symptoms of atopic dermatitis, such as redness, swelling, and itching.[2][3] Non-clinical studies have shown that this compound has a high affinity for PDE4B, a subtype particularly involved in the inflammatory process.[4]
Clinical Efficacy and Safety of this compound Monotherapy
Phase II and III clinical trials have demonstrated the efficacy and safety of this compound ointment in both adult and pediatric patients with mild-to-moderate atopic dermatitis.[5][6] The primary endpoint in these studies was typically the Investigator's Global Assessment (IGA) success rate, defined as the proportion of patients achieving an IGA score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline.
Summary of Key Clinical Trial Data for this compound
| Trial Phase | Patient Population | Treatment Arms | Key Efficacy Outcomes (at Week 4) | Key Safety Findings |
| Phase III (Adults) | Ages 15-70 | 1% this compound Ointment vs. Vehicle | IGA Success Rate: 38.46% (this compound) vs. 12.64% (Vehicle) (P < .0001)[7][8] | Treatment-emergent adverse events were mostly mild or moderate and less frequent with this compound.[7][9] |
| Phase III (Pediatrics) | Ages 2-14 | 0.3% this compound Ointment vs. 1% this compound Ointment vs. Vehicle | IGA Success Rate: 44.6% (0.3%), 47.1% (1%) vs. 18.1% (Vehicle) (P < .001 for both)[10][11] | Most treatment-emergent adverse events were mild or moderate with no serious events reported.[10][11] |
| Long-term (52 Weeks) | Adults and Pediatrics | 0.3% or 1% this compound Ointment | Sustained improvement in EASI-75 and IGA scores.[5] | The majority of treatment-emergent adverse events were mild or moderate.[5] |
EASI: Eczema Area and Severity Index
Comparative Overview with Other Topical Agents
While direct head-to-head trials are limited, a qualitative comparison can be made between this compound and other topical treatments for atopic dermatitis based on their mechanisms of action and clinical profiles.
| Agent Class | Mechanism of Action | General Efficacy | Common Side Effects |
| Topical Corticosteroids (TCS) | Broad anti-inflammatory effects through genomic and non-genomic pathways. | Highly effective for acute inflammation. | Skin atrophy, striae, telangiectasia with long-term use.[5] |
| Topical Calcineurin Inhibitors (TCIs) | Inhibit calcineurin, leading to reduced T-cell activation and inflammatory cytokine production. | Effective, particularly in sensitive skin areas. | Application site burning and stinging.[10][11] |
| Topical PDE4 Inhibitors (e.g., Crisaborole) | Inhibition of PDE4, leading to increased cAMP and reduced inflammatory mediators. | Effective for mild-to-moderate AD. | Application site pain, such as burning or stinging. |
| This compound (Topical PDE4 Inhibitor) | Selective inhibition of PDE4, leading to increased cAMP and reduced inflammatory mediators. | Demonstrated efficacy in mild-to-moderate AD with a rapid onset of action.[5] | Generally well-tolerated with mild to moderate adverse events.[5][7][9] |
A matching-adjusted indirect comparison of separate clinical trials suggested that this compound has comparable efficacy to the topical JAK inhibitor, delgocitinib, for the treatment of moderate-to-severe atopic dermatitis.[12]
Experimental Protocols
The following is a generalized protocol based on the methodologies of the Phase III clinical trials for this compound.
Phase III Randomized, Double-Blind, Vehicle-Controlled Trial Protocol
1. Study Design:
2. Patient Population:
-
Inclusion criteria: Patients aged 2 years and older with a clinical diagnosis of mild-to-moderate atopic dermatitis, an Investigator's Global Assessment (IGA) score of 2 or 3, and body surface area (BSA) involvement typically between 5% and 35%.[7][10]
-
Exclusion criteria: Use of other topical, systemic, or phototherapy treatments for atopic dermatitis within a specified washout period.
3. Randomization and Treatment:
-
Patients are randomly assigned to receive either this compound ointment (e.g., 0.3% or 1%) or a vehicle ointment.[7][10]
-
The assigned treatment is applied topically to the affected areas twice daily for a duration of 4 weeks.[2][7][10]
4. Efficacy Assessments:
-
Primary Endpoint: The percentage of patients achieving an IGA score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline at week 4.[2][7]
-
Secondary Endpoints:
-
Change from baseline in the Eczema Area and Severity Index (EASI) score.
-
Proportion of patients achieving a 50%, 75%, or 90% reduction in EASI score (EASI-50, EASI-75, EASI-90).
-
Change from baseline in pruritus scores (e.g., using a Visual Analog Scale or Numerical Rating Scale).
-
5. Safety Assessments:
-
Monitoring and recording of all treatment-emergent adverse events (TEAEs).
-
Local tolerability assessments at the application sites.
-
Vital signs and laboratory tests.
Visualizing the Pathways and Processes
Signaling Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Medimetriks and Otsuka’s this compound Hits Mark in Atopic Dermatitis Trials - BioSpace [biospace.com]
- 3. This compound topically ameliorates pruritus, dermatitis, and barrier dysfunction in atopic dermatitis model mice by inhibiting phosphodiesterase 4, especially the 4B subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Profile of this compound, a Novel Selective Phosphodiesterase 4 Inhibitor, for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for the treatment of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound ointment in adult patients with atopic dermatitis: A phase 3 randomized, double-blind, vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdnewsline.com [mdnewsline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound, a selective phosphodiesterase 4 inhibitor, ointment in paediatric patients with atopic dermatitis: a phase III randomized double‐blind, vehicle‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. smh-j.com [smh-j.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Difamilast
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Difamilast
This document provides essential safety and logistical information for the proper disposal of this compound, a selective phosphodiesterase-4 (PDE4) inhibitor. The following procedural guidance is designed to ensure the safe management of this compound in a laboratory setting, minimizing risk to personnel and the environment. These procedures are based on general best practices for handling and disposing of hazardous research chemicals and should supplement, not replace, your institution's established safety protocols and the manufacturer's Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: An impervious lab coat.
-
Respiratory Protection: A suitable respirator should be used when handling the compound as a powder or if there is a possibility of aerosol formation. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
In the event of exposure, consult the manufacturer's SDS for specific first-aid measures.
**Step-by-Step Disposal Protocol
The proper disposal of this compound, whether as a pure solid, in solution, or as contaminated labware, requires meticulous segregation and labeling to adhere to institutional and regulatory standards.
1. Waste Identification and Segregation:
-
Solid Waste:
-
Collect any unused or waste this compound solid in a clearly labeled, sealed container.[2]
-
Contaminated consumables such as weighing paper, pipette tips, and gloves should be collected in a dedicated hazardous waste bag or container.[1][2]
-
Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
-
-
Liquid Waste:
-
Contaminated Labware:
2. Waste Container Labeling:
All waste containers must be clearly labeled with a hazardous waste tag as soon as waste is introduced.[1] The label must include:
-
The full chemical name: "this compound."[2]
-
A list of all constituents of the waste, including solvents and their approximate concentrations.[1][2]
-
The relevant hazard characteristics (e.g., toxic).[1]
-
The date when waste accumulation began.[1]
-
The name and contact information of the generating researcher or laboratory.[1]
3. Storage of Hazardous Waste:
-
Store waste containers in a designated, secure satellite accumulation area within or near the laboratory.[1]
-
Ensure containers are tightly closed when not in use.[1]
-
The storage area should be well-ventilated and away from incompatible materials.[1]
4. Final Disposal:
-
Excess and expired this compound should be offered to a licensed hazardous material disposal company.
-
Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method.
-
It is essential to ensure that all federal and local regulations regarding the disposal and destruction of this material are strictly followed.
Chemical and Physical Properties of this compound
While specific quantitative data on the chemical degradation and environmental fate of this compound are not publicly available, the following table summarizes its key chemical and physical properties.
| Property | Value |
| Molecular Formula | C23H24F2N2O5 |
| Molecular Weight | 446.4 g/mol [3] |
| CAS Number | 937782-05-3[4] |
| Appearance | Solid[4] |
| Solubility | Soluble in acetonitrile (B52724) and DMSO[4] |
| Storage | -20°C[4] |
| Stability | ≥ 4 years at -20°C[4] |
Mechanism of Action: PDE4 Inhibition
This compound is a selective phosphodiesterase-4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in many biological processes, including the regulation of inflammatory responses. By inhibiting PDE4, this compound increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn modulates the activity of transcription factors, resulting in a reduced production of pro-inflammatory cytokines such as TNF-α, IL-4, IL-5, and IL-13.[5] This mechanism effectively diminishes the inflammatory response.[5]
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
Essential Safety and Operational Guide for Handling Difamilast
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe and Effective Use of Difamilast in a Laboratory Setting.
This document provides crucial safety protocols, logistical plans, and detailed experimental methodologies for the handling of this compound. It is designed to be your preferred resource for laboratory safety and chemical management, ensuring the well-being of personnel and the integrity of your research.
Immediate Safety and Handling Precautions
This compound should be regarded as a hazardous substance. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. |
| Skin | Impervious Clothing & Lab Coat | Wear a lab coat and additional impervious clothing, such as an apron, especially when handling larger quantities or there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Handle with gloves inspected prior to use. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |
Handling Procedures:
-
Avoid Contact: Do not ingest, inhale, or allow contact with eyes, skin, or clothing.
-
Ventilation: Use in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood is required.
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.
First Aid Measures
In the event of exposure, immediate action is critical. Follow these first-aid procedures and seek medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
This compound: Quantitative Data Summary
The following table provides a summary of key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C23H24F2N2O5 | [1] |
| Molecular Weight | 446.4 g/mol | [1] |
| Purity | ≥98% | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥4 years (at -20°C) | [2] |
| Solubility | Soluble in acetonitrile (B52724) and DMSO | [2] |
Experimental Protocols
Detailed methodologies for key in vitro experiments involving this compound are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Protocol 1: Measurement of Intracellular cAMP Levels
This protocol outlines the steps to measure the effect of this compound on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in a cell-based assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
cAMP-Glo™ Max Assay Kit (or equivalent)
-
96-well white, clear-bottom assay plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Cell Seeding:
-
Seed HEK293 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 50 µL of culture medium per well.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control (e.g., Forskolin).
-
Carefully remove the culture medium from the cells and add 50 µL of the prepared this compound dilutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
cAMP Measurement:
-
Follow the manufacturer's instructions for the cAMP-Glo™ Max Assay kit. This typically involves adding a lysis buffer followed by a detection solution containing a kinase and its substrate.
-
Incubate as recommended by the manufacturer to allow for the enzymatic reaction to proceed.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is inversely proportional to the cAMP concentration.
-
Calculate the change in cAMP levels relative to the vehicle control.
-
Protocol 2: TNF-α Secretion Assay in Human PBMCs
This protocol describes how to assess the inhibitory effect of this compound on Tumor Necrosis Factor-alpha (TNF-α) secretion from human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, 1% L-glutamine, and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
Microplate reader with absorbance detection at 450 nm
Procedure:
-
PBMC Isolation and Plating:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI 1640 medium and plate them in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add the this compound dilutions to the wells containing the PBMCs and incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Add LPS to the wells at a final concentration of 1 µg/mL to stimulate TNF-α secretion. Include an unstimulated control (no LPS).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
TNF-α Measurement:
-
Perform the TNF-α ELISA according to the manufacturer's instructions. This will involve adding the collected supernatants to an antibody-coated plate, followed by a series of incubation and wash steps with detection antibodies and a substrate.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the provided TNF-α standards.
-
Calculate the concentration of TNF-α in each sample from the standard curve and determine the percentage of inhibition by this compound compared to the LPS-stimulated control.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of this compound and a typical experimental workflow for its analysis.
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow for studying this compound in vitro.
Operational and Disposal Plans
A clear plan for the operational lifecycle of this compound, from receipt to disposal, is essential for a safe and efficient laboratory environment.
Operational Plan
-
Procurement and Receipt:
-
Order from a reputable chemical supplier.
-
Upon receipt, verify the integrity of the packaging.
-
Log the chemical into the laboratory's chemical inventory system.
-
-
Storage:
-
Store this compound at -20°C in its original, tightly sealed container.[2]
-
Ensure the storage location is secure and accessible only to authorized personnel.
-
-
Preparation of Solutions:
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused/Expired this compound:
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]
-
Do not dispose of this compound down the drain or in the regular trash.
-
-
Contaminated Materials:
-
All materials that have come into contact with this compound (e.g., pipette tips, gloves, empty containers) should be treated as hazardous waste.
-
Place these materials in a designated, clearly labeled hazardous waste container.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of according to institutional guidelines for non-hazardous waste.
-
-
Regulatory Compliance:
-
Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[1]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
